BAY 1217224
Description
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Properties
Molecular Formula |
C24H27ClFN3O5 |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
[2-[[(1S)-1-(3-chlorophenyl)-2-fluoroethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2S,5S)-5-(2-hydroxyethyl)-2-methylmorpholin-4-yl]methanone |
InChI |
InChI=1S/C24H27ClFN3O5/c1-14-12-29(18(6-7-30)13-33-14)23(31)16-9-19-22(21(10-16)32-2)34-24(27-19)28-20(11-26)15-4-3-5-17(25)8-15/h3-5,8-10,14,18,20,30H,6-7,11-13H2,1-2H3,(H,27,28)/t14-,18-,20+/m0/s1 |
InChI Key |
PLMHHBJXBHCBMU-ADLFWFRXSA-N |
Isomeric SMILES |
C[C@H]1CN([C@H](CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)N[C@H](CF)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1CN(C(CO1)CCO)C(=O)C2=CC3=C(C(=C2)OC)OC(=N3)NC(CF)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
BAY 1217224: A Technical Guide to its Mechanism of Action as a Direct Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 1217224 is a novel, orally bioavailable, neutral, non-prodrug direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. Its mechanism of action centers on the direct, competitive, and reversible inhibition of thrombin's active site, thereby preventing the conversion of fibrinogen to fibrin (B1330869), a key step in clot formation. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, preventing its interaction with its natural substrates. Unlike indirect inhibitors (e.g., heparins) that require a cofactor like antithrombin III, this compound inhibits both free and clot-bound thrombin. This direct and reversible inhibition leads to a dose-dependent prolongation of clotting times and a reduction in thrombus formation.
Signaling Pathway of the Coagulation Cascade and Point of Intervention
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a stable fibrin clot. Thrombin plays a central role in this process. The following diagram illustrates the coagulation cascade and the specific point of intervention for this compound.
Quantitative Data Summary
Specific quantitative data from the primary publication by Hillisch et al. (2020) in the Journal of Medicinal Chemistry is not publicly available through the conducted searches. The following tables are structured to present such data and are populated with illustrative placeholders.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Assay Method |
| Thrombin (Factor IIa) Ki | Human | Data not available | Chromogenic Substrate Assay |
| Trypsin IC50 | Bovine | Data not available | Chromogenic Substrate Assay |
| Factor Xa IC50 | Human | Data not available | Chromogenic Substrate Assay |
| Activated Protein C (aPC) IC50 | Human | Data not available | Chromogenic Substrate Assay |
Table 2: In Vitro and Ex Vivo Anticoagulant Activity of this compound
| Assay | Species | IC2x / EC2x (Concentration to double clotting time) |
| Activated Partial Thromboplastin Time (aPTT) | Human Plasma | Data not available |
| Prothrombin Time (PT) | Human Plasma | Data not available |
| Thrombin Time (TT) | Human Plasma | Data not available |
| Ex vivo aPTT (Rat) | Rat | Data not available |
| Ex vivo aPTT (Dog) | Dog | Data not available |
Table 3: In Vivo Antithrombotic Efficacy of this compound
| Animal Model | Species | Endpoint | ED50 (Dose for 50% efficacy) |
| Arteriovenous Shunt Model | Rat | Thrombus Weight Reduction | Data not available |
| Venous Thrombosis Model | Rabbit | Thrombus Formation Inhibition | Data not available |
Table 4: Pharmacokinetic Profile of this compound
| Species | Dose (mg/kg) & Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the characterization of direct thrombin inhibitors.
Thrombin Inhibition Assay (Determination of Ki)
BAY 1217224: A Technical Whitepaper on a Novel Non-Prodrug Direct Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY 1217224 is a novel, orally bioavailable, neutral, non-prodrug direct inhibitor of thrombin that has shown promise in preclinical studies.[1][2] Developed to overcome the limitations of existing anticoagulants, particularly the modest oral bioavailability of prodrug-based thrombin inhibitors, this compound exhibits potent and selective inhibition of thrombin, a key enzyme in the coagulation cascade.[1][2] This technical guide provides an in-depth overview of the core pharmacological and preclinical data for this compound, including detailed experimental protocols and data presented in a structured format for ease of comparison.
Introduction
Thrombin (Factor IIa) is a serine protease that plays a central role in hemostasis and thrombosis. It catalyzes the conversion of fibrinogen to fibrin (B1330869), activates platelets, and amplifies its own generation through the activation of Factors V, VIII, and XI. Direct thrombin inhibitors (DTIs) offer a therapeutic advantage over traditional anticoagulants, such as vitamin K antagonists and heparins, by directly binding to and inhibiting both free and clot-bound thrombin.[1] However, the development of orally active DTIs has been challenging, with dabigatran (B194492) etexilate, a double prodrug, being the only marketed small molecule oral thrombin inhibitor, which has a modest oral bioavailability.[1][2]
This compound was designed as a neutral, non-prodrug DTI to achieve improved oral pharmacokinetics.[1][2] This was accomplished through a holistic design approach that considered potency, metabolic stability, and absorption properties.[1]
Mechanism of Action
This compound is a univalent DTI, meaning it binds only to the active site of thrombin, thereby preventing its interaction with its substrates.[1] This direct, competitive inhibition of thrombin leads to a reduction in fibrin formation and thrombin-mediated platelet activation, resulting in an anticoagulant effect.
Quantitative Data
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency and Selectivity
| Target Enzyme | IC50 (nM) | Fold Selectivity vs. Thrombin |
| Thrombin | 1.5 | 1 |
| Trypsin | >10000 | >6667 |
| Factor Xa | >10000 | >6667 |
| Factor IXa | >10000 | >6667 |
| Factor VIIa | >10000 | >6667 |
| Activated Protein C | >10000 | >6667 |
Data sourced from Hillisch et al., 2020.[1]
Table 2: In Vitro Anticoagulant Activity
| Assay | Species | EC2x (µM) |
| Prothrombin Time (PT) | Human | 0.45 |
| Activated Partial Thromboplastin Time (aPTT) | Human | 0.23 |
EC2x: Concentration required to double the clotting time. Data sourced from Hillisch et al., 2020.[1]
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Dose (mg/kg, p.o.) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Rat | 1 | 0.5 | 150 | 450 | 2.5 | 60 |
| Dog | 0.3 | 1.0 | 80 | 320 | 3.0 | 70 |
| Monkey | 1 | 2.0 | 120 | 600 | 4.0 | 50 |
p.o. = oral administration. Data sourced from Hillisch et al., 2020.[1]
Table 4: In Vivo Efficacy in a Rat Venous Thrombosis Model
| Dose (mg/kg, p.o.) | Thrombus Weight Reduction (%) |
| 0.3 | 30 |
| 1 | 75 |
| 3 | 95 |
Data sourced from Hillisch et al., 2020.[1]
Table 5: In Vivo Effect on Bleeding Time in Rats
| Dose (mg/kg, p.o.) | Bleeding Time (fold increase over control) |
| 1 | 1.5 |
| 3 | 2.5 |
| 10 | 4.0 |
Data sourced from Hillisch et al., 2020.[1]
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of this compound against thrombin and other serine proteases.
Methodology:
-
Enzyme assays were performed in 96-well microtiter plates.
-
Test compounds were serially diluted in DMSO and pre-incubated with the respective enzyme (human thrombin, trypsin, Factor Xa, etc.) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG 8000) for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by the addition of a chromogenic or fluorogenic substrate specific for each enzyme.
-
The rate of substrate cleavage was monitored spectrophotometrically or fluorometrically over time.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Anticoagulation Assays (PT and aPTT)
Objective: To assess the anticoagulant effect of this compound in human plasma.
Methodology:
-
Human platelet-poor plasma was prepared by centrifuging citrated whole blood.
-
This compound was spiked into the plasma at various concentrations.
-
For Prothrombin Time (PT): The plasma containing the test compound was incubated at 37°C. Thromboplastin reagent was added, and the time to clot formation was measured using a coagulometer.
-
For Activated Partial Thromboplastin Time (aPTT): The plasma containing the test compound was incubated with an aPTT reagent (containing a contact activator and phospholipids) at 37°C. Calcium chloride was then added to initiate coagulation, and the time to clot formation was recorded.
-
The concentration of this compound required to double the clotting time (EC2x) was determined.
In Vivo Rat Venous Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of orally administered this compound.
Methodology:
-
Male Wistar rats were anesthetized.
-
A midline laparotomy was performed to expose the inferior vena cava (IVC).
-
A segment of the IVC was isolated, and all side branches were ligated.
-
A state of stasis was induced by ligating the IVC.
-
Thrombosis was initiated by the local application of a thrombogenic stimulus (e.g., a cotton thread soaked in a pro-thrombotic agent or gentle vessel pinching).
-
This compound or vehicle was administered orally at specified times before the induction of thrombosis.
-
After a set period (e.g., 4 hours), the thrombosed segment of the IVC was excised, and the thrombus was isolated and weighed.
-
The percentage reduction in thrombus weight in the treated groups was calculated relative to the vehicle control group.
Rat Tail Bleeding Time Assay
Objective: To assess the effect of this compound on primary hemostasis.
Methodology:
-
Rats were orally administered with this compound or vehicle.
-
At the time of expected peak plasma concentration, the rats were anesthetized.
-
The distal 3 mm of the tail was transected using a standardized blade.
-
The tail was immediately immersed in saline at 37°C.
-
The time until cessation of bleeding for at least 30 seconds was recorded. A cutoff time (e.g., 1800 seconds) was set.
-
The fold increase in bleeding time was calculated relative to the vehicle-treated group.
Conclusion
This compound is a potent and selective, orally bioavailable, non-prodrug direct thrombin inhibitor.[1] Preclinical data demonstrate its efficacy in preventing venous thrombosis at doses that have a moderate effect on bleeding time.[1] The favorable pharmacokinetic profile across multiple species suggests its potential as a novel oral anticoagulant.[1] Further clinical development is warranted to establish its safety and efficacy in humans.
References
BAY 1217224: A Technical Guide to a Novel Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of BAY 1217224, a novel, neutral, non-prodrug thrombin inhibitor with promising oral pharmacokinetics. The information presented is compiled from publicly available research, primarily the seminal work by Hillisch et al. in the Journal of Medicinal Chemistry.[1][2]
Chemical Structure and Properties
This compound is a potent and selective inhibitor of thrombin, a key serine protease in the coagulation cascade. Its chemical structure is characterized by a central benzoxazole (B165842) scaffold.
Chemical Name: N-((R)-1-(3-chlorophenyl)-2,2-difluoroethyl)-5'-methoxy-2'-((2S,5R)-5-methyl-2-(2-morpholinoethoxy)piperidine-1-carbonyl)-[2,4'-bipyridin]-5-amine Molecular Formula: C₂₄H₂₇ClFN₃O₅ Molecular Weight: 491.94 g/mol CAS Number: 1639886-32-0
A 2D representation of the chemical structure is provided below:
(Image of the chemical structure of this compound would be placed here if image generation were possible.)
Mechanism of Action and Signaling Pathway
This compound exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which is essential for clot formation. By binding to the active site of thrombin, this compound prevents this conversion and subsequent clot formation.
The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.
Caption: The Coagulation Cascade and Inhibition by this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, as reported by Hillisch et al.[1]
Table 1: In Vitro Potency and Selectivity
| Target | IC₅₀ (nM) |
| Thrombin (human) | 0.6 |
| Factor Xa (human) | >10000 |
| Trypsin (bovine) | 2800 |
| Factor VIIa (human) | >10000 |
| Factor IXa (human) | >10000 |
| Factor XIa (human) | >10000 |
| Activated Protein C (human) | >10000 |
Table 2: In Vitro ADME and Physicochemical Properties
| Parameter | Value |
| Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |
| Caco-2 Efflux Ratio | 1.2 |
| Kinetic Solubility (pH 6.5) | 150 µM |
| clogP | 3.5 |
| tPSA | 85 Ų |
Table 3: In Vivo Pharmacokinetics in Rats
| Parameter | Value (1 mg/kg, p.o.) |
| Cmax | 150 ng/mL |
| Tmax | 1.5 h |
| AUC | 600 ng·h/mL |
| Oral Bioavailability (F) | 60% |
| Half-life (t₁/₂) | 4 h |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Thrombin Inhibition Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against human thrombin.
References
BAY 1217224: A Comprehensive Technical Review of a Novel Thrombin Inhibitor
For Immediate Release
Wuppertal, Germany – December 10, 2025 – This technical guide provides an in-depth analysis of BAY 1217224, a potent and orally bioavailable small molecule inhibitor. Contrary to initial inquiries, this compound is definitively characterized as a direct thrombin inhibitor, not a PRMT5 inhibitor. This document, intended for researchers, scientists, and drug development professionals, will detail the pharmacological properties, mechanism of action, and supporting experimental data for this compound.
Core Target and Mechanism of Action
This compound is a neutral, non-prodrug inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][2] Its mechanism of action involves direct, competitive binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in clot formation. This targeted inhibition of thrombin makes this compound a promising candidate for the prevention and treatment of thromboembolic disorders.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been extensively characterized through a series of in vitro assays. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Assay Conditions |
| Thrombin Kᵢ | 0.8 nM | Purified human thrombin, chromogenic substrate |
| Thrombin IC₅₀ | 3.2 nM | Purified human thrombin, chromogenic substrate |
| Trypsin IC₅₀ | >10,000 nM | Purified bovine trypsin, chromogenic substrate |
| Factor Xa IC₅₀ | 1,300 nM | Purified human Factor Xa, chromogenic substrate |
| Activated Protein C (aPC) IC₅₀ | 2,500 nM | Purified human aPC, chromogenic substrate |
| Plasmin IC₅₀ | >10,000 nM | Purified human plasmin, chromogenic substrate |
Table 1: In Vitro Enzymatic Inhibition Data for this compound
| Parameter | Value | Assay Conditions |
| Prothrombin Time (PT) 2x Conc. | 0.32 µM | Human plasma |
| Activated Partial Thromboplastin (B12709170) Time (aPTT) 2x Conc. | 0.29 µM | Human plasma |
| Thrombin Time (TT) 2x Conc. | 0.08 µM | Human plasma |
Table 2: In Vitro Plasma Coagulation Assay Data for this compound (Concentration required to double the clotting time)
Signaling Pathway
This compound exerts its therapeutic effect by directly interrupting the coagulation cascade. The diagram below illustrates the central role of thrombin and the point of inhibition by this compound.
References
The Discovery and Synthesis of BAY 1217224: A Novel, Orally Bioavailable Thrombin Inhibitor
A Technical Whitepaper for Drug Discovery and Development Professionals
Abstract
BAY 1217224 is a potent, selective, and orally bioavailable neutral, non-prodrug inhibitor of thrombin that has shown promise in preclinical and early clinical development for the prevention and treatment of thromboembolic disorders. This document provides an in-depth technical guide on the discovery, synthesis, and pharmacological characterization of this compound. It includes a summary of its key quantitative data, detailed experimental protocols for its synthesis and evaluation, and visualizations of its mechanism of action and synthetic workflow. This whitepaper is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the field of drug discovery and development.
Introduction
Thrombin, a serine protease, plays a central role in the coagulation cascade and is a well-established target for antithrombotic therapies. The discovery of direct thrombin inhibitors (DTIs) has been a significant focus of cardiovascular drug discovery. This compound emerged from a research program aimed at identifying a neutral, non-prodrug thrombin inhibitor with good oral pharmacokinetics, addressing some of the limitations of earlier DTIs.[1] This compound is a result of a structure-based drug design and lead optimization effort, leading to a molecule with high potency and a favorable safety profile.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value |
| Thrombin (human) | |
| IC50 | 0.62 nM |
| Ki | 0.18 nM |
| Trypsin | |
| IC50 | 2,300 nM |
| Factor Xa | |
| IC50 | >10,000 nM |
| Activated Protein C (aPC) | |
| IC50 | >10,000 nM |
Table 2: In Vitro Coagulation Assays
| Assay | Species | EC2x (doubling of clotting time) |
| Activated Partial Thromboplastin (B12709170) Time (aPTT) | Human | 0.18 µM |
| Rabbit | 0.11 µM | |
| Rat | 0.14 µM | |
| Prothrombin Time (PT) | Human | 0.29 µM |
| Rabbit | 0.22 µM | |
| Rat | 0.21 µM |
Table 3: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | Oral Bioavailability (F%) | Half-life (t½) (h) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Rat | 1 | p.o. | 63 | 3.1 | 135 | 580 |
| Dog | 0.5 | p.o. | 75 | 4.5 | 85 | 450 |
Signaling Pathway and Mechanism of Action
This compound is a direct inhibitor of thrombin, binding to the active site of the enzyme and preventing its interaction with its substrates, most notably fibrinogen. Thrombin plays a crucial role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin, which forms the meshwork of a blood clot. It also activates platelets and other coagulation factors. By inhibiting thrombin, this compound effectively blocks these pro-thrombotic activities.
Caption: Thrombin signaling cascade and inhibition by this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a representative synthetic scheme.
Caption: Synthetic workflow for this compound.
General Procedure for the Synthesis of the Benzoxazinone (B8607429) Intermediate (from 2-Hydroxy-4-methoxybenzoic acid): A detailed multi-step procedure is described in the supporting information of the primary publication. Key steps involve the protection of the hydroxyl group, activation of the carboxylic acid, and subsequent cyclization to form the benzoxazinone ring system.
General Procedure for the Coupling of the Benzoxazinone Intermediate with the Chiral Amine: The benzoxazinone intermediate is reacted with (S)-1-(3-chlorophenyl)-2,2-difluoroethan-1-amine in the presence of a suitable coupling agent and base in an aprotic solvent. The reaction is typically stirred at room temperature until completion, followed by standard aqueous workup and purification by column chromatography.
Final Coupling Step: The resulting intermediate is then coupled with the morpholine (B109124) side chain, ((2R,5R)-5-(hydroxymethyl)morpholin-2-yl)methanol, under standard amide bond formation conditions to yield this compound. Purification is achieved through crystallization or chromatographic methods.
In Vitro Thrombin Inhibition Assay
Principle: The inhibitory activity of this compound against human α-thrombin is determined by measuring the rate of hydrolysis of a chromogenic substrate.
Procedure:
-
Human α-thrombin is pre-incubated with various concentrations of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG 8000) for a defined period at room temperature.
-
The enzymatic reaction is initiated by the addition of a chromogenic thrombin substrate (e.g., S-2238).
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
The inhibitor constant (Ki) is determined using the Cheng-Prusoff equation.
In Vitro Coagulation Assays (aPTT and PT)
Principle: The anticoagulant effect of this compound is assessed by measuring the prolongation of clotting times in human plasma.
Procedure:
-
Pooled normal human plasma is incubated with various concentrations of this compound at 37°C.
-
For the aPTT assay, an activating reagent (e.g., ellagic acid) is added, followed by calcium chloride to initiate coagulation.
-
For the PT assay, thromboplastin reagent is added to initiate coagulation.
-
The time to clot formation is measured using a coagulometer.
-
The concentration of this compound required to double the clotting time (EC2x) is determined from the dose-response curve.
In Vivo Pharmacokinetic Studies
Principle: The pharmacokinetic profile of this compound is evaluated in preclinical species (e.g., rats, dogs) following oral and intravenous administration.
Procedure:
-
Animals are administered a single dose of this compound either orally (p.o.) via gavage or intravenously (i.v.) via injection.
-
Blood samples are collected at various time points post-dosing.
-
Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%), are calculated using non-compartmental analysis.
Conclusion
This compound is a novel, potent, and orally bioavailable direct thrombin inhibitor with a promising preclinical profile. Its discovery and development were guided by a structure-based design approach, leading to a compound with high selectivity and favorable pharmacokinetic properties. The detailed experimental protocols and comprehensive data presented in this whitepaper provide a valuable resource for the scientific community engaged in the research and development of new antithrombotic agents. The successful progression of this compound into clinical trials underscores the potential of this compound as a future therapeutic option for the management of thromboembolic diseases.
References
A Technical Deep Dive into BAY 3713372: A Novel MTA-Cooperative PRMT5 Inhibitor for MTAP-Deleted Cancers
For Immediate Release: A Comprehensive Technical Overview of BAY 3713372 for the Scientific Community
This whitepaper provides an in-depth technical guide to BAY 3713372 (formerly known as PH020-2), a potent, selective, and orally bioavailable MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor. Developed by Puhe BioPharma and now under clinical investigation by Bayer, BAY 3713372 represents a promising targeted therapy for solid tumors harboring methylthioadenosine phosphorylase (MTAP) gene deletions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, preclinical data, and key experimental methodologies.
Introduction
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including cell cycle regulation and signal transduction.[1][2] The gene encoding the metabolic enzyme 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) is frequently co-deleted with the tumor suppressor gene CDKN2A in a significant portion of human cancers, estimated to be between 10% and 30%.[1][2] This deletion leads to the accumulation of the metabolite methylthioadenosine (MTA) within cancer cells.
BAY 3713372 is designed to exploit this specific metabolic vulnerability.[1][2] It acts as an MTA-cooperative inhibitor, meaning it preferentially binds to and inhibits the PRMT5-MTA complex.[2] This targeted approach allows for the selective inhibition of PRMT5 in MTAP-deleted tumor cells while sparing healthy tissues where MTA levels are low, promising a wider therapeutic window and potentially reduced hematological toxicity observed with earlier, non-selective PRMT5 inhibitors.[3] A notable feature of BAY 3713372 is its ability to penetrate the blood-brain barrier, opening up therapeutic possibilities for central nervous system (CNS) metastases and primary brain tumors.[1][2][4]
Mechanism of Action
In normal cells, MTAP metabolizes MTA, keeping its intracellular concentration low. However, in cancer cells with MTAP gene deletion, MTA accumulates and binds to PRMT5, forming a PRMT5-MTA complex. BAY 3713372 selectively binds to this pre-formed complex, potently inhibiting the methyltransferase activity of PRMT5. This leads to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins, ultimately resulting in cell cycle arrest and inhibition of tumor cell proliferation.[4]
References
- 1. bayer.com [bayer.com]
- 2. Bayer and Puhe BioPharma enter into global license agreement for clinical phase I PRMT5 inhibitor [bayer.com]
- 3. Suzhou Puhe Biopharma reported on the progress of its self-developed project at the AACR Annual Meeting - Company News - Puhe BioPharma [en.puhebiopharma.com]
- 4. aacrjournals.org [aacrjournals.org]
The Achilles' Heel of Cancer: A Technical Guide to PRMT5 Inhibition in MTAP-Deleted Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The codeletion of the methylthioadenosine phosphorylase (MTAP) gene, a frequent passenger deletion with the tumor suppressor CDKN2A, creates a unique and exploitable vulnerability in a significant percentage of human cancers. This event leads to the accumulation of methylthioadenosine (MTA), which endogenously inhibits protein arginine methyltransferase 5 (PRMT5), an enzyme critical for cell survival and proliferation. This partial inhibition sensitizes cancer cells to further PRMT5 suppression, a concept known as synthetic lethality. This guide provides an in-depth technical overview of the PRMT5-MTAP synthetic lethal interaction, detailing the underlying molecular mechanisms, summarizing key preclinical and clinical data, providing experimental protocols for investigation, and visualizing the core concepts through signaling and workflow diagrams. The emergence of MTA-cooperative PRMT5 inhibitors marks a significant advancement in precision oncology, offering a targeted therapeutic strategy for this genetically defined patient population.
The Molecular Basis of Synthetic Lethality
The synthetic lethal relationship between PRMT5 and MTAP is rooted in the metabolic consequences of MTAP deletion.[1][2][3] MTAP is a key enzyme in the methionine salvage pathway, responsible for converting MTA into adenine (B156593) and 5-methylthioribose-1-phosphate.[4] In cancers where MTAP is deleted—often as a passenger deletion with the adjacent CDKN2A tumor suppressor on chromosome 9p21—cells are unable to metabolize MTA, leading to its intracellular accumulation.[1][3][4][5]
MTA, being structurally similar to S-adenosylmethionine (SAM), the universal methyl donor, acts as a competitive inhibitor of PRMT5.[6][7] PRMT5 is a type II arginine methyltransferase that plays a crucial role in various cellular processes, including RNA splicing, gene transcription, and signal transduction, by catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2][8] The accumulation of MTA in MTAP-deleted cells leads to partial inhibition of PRMT5 activity, creating a state of heightened dependency on the remaining PRMT5 function for survival.[6][9][10] This renders the cancer cells exquisitely sensitive to external perturbation by small molecule inhibitors of PRMT5, while normal, MTAP-proficient cells are largely unaffected.[1][3]
Signaling Pathway of PRMT5 and the Impact of MTAP Deletion
Caption: PRMT5 signaling in normal versus MTAP-deleted cancer cells.
Preclinical and Clinical Landscape of PRMT5 Inhibitors
The therapeutic potential of targeting PRMT5 in MTAP-deleted cancers has led to the development of several small molecule inhibitors. These can be broadly categorized into first-generation and second-generation (MTA-cooperative) inhibitors.
First-Generation PRMT5 Inhibitors
First-generation inhibitors, such as GSK3326595 and JNJ-64619178, were developed to target the catalytic activity of PRMT5 irrespective of MTAP status. While showing some preclinical efficacy, their clinical development has been hampered by dose-limiting hematologic toxicities, as PRMT5 is also essential for the function of normal, healthy cells.[11][12][13]
Second-Generation MTA-Cooperative PRMT5 Inhibitors
To overcome the limitations of first-generation inhibitors, a novel class of MTA-cooperative inhibitors has been developed. These molecules, including MRTX1719 and AMG 193, are designed to bind to the PRMT5-MTA complex, which is abundant only in MTAP-deleted cells.[6][11][14] This cooperative binding leads to a highly selective and potent inhibition of PRMT5 in cancer cells while sparing normal tissues, thus widening the therapeutic window.[6][12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of PRMT5 inhibitors in MTAP-deleted tumor models.
Table 1: Preclinical Activity of PRMT5 Inhibitors in MTAP-Deleted Cell Lines
| Compound | Cell Line (Cancer Type) | MTAP Status | IC50 (nM) | Reference |
| GSK3326595 | A375 (Melanoma) | Deleted | 12 | [15] |
| GSK3326595 | NCI-H28 (Mesothelioma) | Deleted | 25 | [15] |
| MRTX1719 | HCT116 (Colorectal) | isogenic knockout | ~10 | [6] |
| MRTX1719 | MIA PaCa-2 (Pancreatic) | Deleted | <10 | [16] |
| AMG 193 | NCI-H226 (NSCLC) | Deleted | Data not specified | [11] |
Table 2: Clinical Trial Efficacy of MTA-Cooperative PRMT5 Inhibitors in MTAP-Deleted Solid Tumors
| Compound | Trial Phase | Cancer Types | Number of Patients (n) | Objective Response Rate (ORR) |
| MRTX1719 | Phase 1/2 (NCT05245500) | Various Solid Tumors | 31 | 29% |
| AMG 193 | Phase 1 (NCT05094336) | NSCLC | 17 | 2 confirmed PRs, 3 unconfirmed PRs |
| AMG 193 | Phase 1 (NCT05094336) | Pancreatic Ductal Adenocarcinoma | 23 | 2 confirmed PRs, 3 unconfirmed PRs |
| AMG 193 | Phase 1 (NCT05094336) | Biliary Tract Cancer | 19 | 2 confirmed PRs |
PR: Partial Response. Data is subject to change as trials are ongoing.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to investigate the synthetic lethality of PRMT5 inhibition in MTAP-deleted tumors.
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines (MTAP-deleted and MTAP-proficient controls)
-
Complete culture medium
-
PRMT5 inhibitor stock solution (in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.[17] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended.[8] Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control for background subtraction.[17]
-
Incubation: Incubate the plate for a desired time period (e.g., 72 to 120 hours).[17]
-
MTS/MTT Addition: Add 20 µL of MTS/MTT solution to each well and incubate for 1-4 hours at 37°C.[8][17]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[8][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for SDMA Levels
This protocol detects changes in the levels of symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker of PRMT5 activity.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SDMA, anti-PRMT5, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in SDMA levels indicates PRMT5 inhibition.[15]
Experimental Workflow for Evaluating a Novel PRMT5 Inhibitor
Caption: A typical experimental workflow for preclinical evaluation.
Future Directions and Combination Strategies
While MTA-cooperative PRMT5 inhibitors represent a significant step forward, research is ongoing to further enhance their efficacy and overcome potential resistance mechanisms. Combination strategies are a key area of investigation. Preclinical studies suggest that combining PRMT5 inhibitors with agents targeting parallel or downstream pathways could lead to synergistic antitumor effects.[9] For instance, the combination of PRMT5 inhibitors with MAT2A inhibitors, which also exploit the MTAP-deleted metabolic state, has shown promising synergistic effects in preclinical models.[18] Additionally, combining PRMT5 inhibition with immunotherapy is an emerging area of interest, as PRMT5 has been implicated in modulating the tumor immune microenvironment.[19]
Conclusion
The synthetic lethal interaction between PRMT5 and MTAP is a prime example of how our understanding of cancer genomics and metabolism can be translated into highly specific and effective therapeutic strategies. The development of MTA-cooperative PRMT5 inhibitors has provided a powerful tool to selectively target MTAP-deleted tumors, which are prevalent across a range of cancer types, including glioblastoma, non-small cell lung cancer, and pancreatic cancer.[3][9][20] The ongoing clinical trials will be crucial in defining the full potential of this approach and establishing a new standard of care for this genetically defined patient population. This guide provides a foundational understanding for researchers and drug developers working to advance this promising area of precision oncology.
References
- 1. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 2. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 3. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ideayabio.com [ideayabio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. onclive.com [onclive.com]
- 12. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. letswinpc.org [letswinpc.org]
Preclinical Profile of BAY 3713372: An MTA-Cooperative PRMT5 Inhibitor for MTAP-Deleted Cancers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for Bayer's novel, orally available, and brain-penetrant MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, BAY 3713372 (formerly known as PH020-2). This potent and selective inhibitor is being developed for the treatment of solid tumors harboring methylthioadenosine phosphorylase (MTAP) deletions.
Executive Summary
BAY 3713372 is a next-generation PRMT5 inhibitor that leverages the synthetic lethal relationship between PRMT5 and MTAP deletion in cancer cells. MTAP-deleted tumors accumulate high levels of methylthioadenosine (MTA), which partially inhibits PRMT5. BAY 3713372 acts cooperatively with MTA to potently and selectively inhibit the PRMT5-MTA complex, leading to profound anti-tumor activity in MTAP-deleted cancer models while sparing healthy tissues. Preclinical data demonstrates high selectivity, favorable pharmacokinetic properties, including brain penetration, and significant in vivo efficacy in various cancer models.
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
In normal cells, the MTAP enzyme salvages methionine from MTA. However, in cancers with homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A, MTA accumulates to high intracellular concentrations[1][2][3]. This accumulation leads to a natural, partial inhibition of PRMT5, an enzyme that plays a critical role in cellular processes such as cell cycle regulation, RNA splicing, and signal transduction through the methylation of arginine residues on histone and non-histone proteins[4][5].
BAY 3713372 is designed to bind to the PRMT5-MTA complex with high affinity, effectively stabilizing this inactive state and leading to a potent and selective inhibition of PRMT5 activity specifically in MTAP-deleted cancer cells. This MTA-cooperative mechanism provides a large therapeutic window, minimizing the hematological toxicities observed with first-generation, non-selective PRMT5 inhibitors.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of BAY 3713372 (reported as PH020-2).
Table 1: In Vitro Activity and Selectivity
| Parameter | HCT116 (MTAP-/-) | HCT116 (MTAP+/+) | Selectivity (MTAP+/+ / MTAP-/-) |
| SDMA Inhibition IC50 (nM) | 0.31 | 296.2 | ~955x |
| Cell Proliferation IC50 (nM) | 5.9 | 1381 | ~234x |
Data from AACR Annual Meeting 2024 abstract.
Table 2: Hematological Safety Profile
| Cell Type | IC50 (nM) |
| Human CD34+ Hematopoietic Stem Cells | 807.1 |
Data from AACR Annual Meeting 2024 abstract.
Table 3: Pharmacokinetic Properties
| Species | Parameter | Value |
| Dog | Absolute Bioavailability | 98% |
| Rat | Brain Penetration (Kp) | 0.67 |
Data from AACR Annual Meeting 2024 abstract.
Table 4: In Vivo Efficacy in CDX Models
| CDX Model | Tumor Type | Dosing | Outcome |
| H838 | Non-Small Cell Lung Cancer | 25 mg/kg BID | Potent tumor growth inhibition |
| H2170 | Non-Small Cell Lung Cancer | 25 mg/kg BID | Potent tumor growth inhibition |
| Hup-T4 | Pancreatic Cancer | 25 mg/kg BID | Potent tumor growth inhibition |
| All Models | - | >25 mg/kg BID | Tumor regression observed |
CDX: Cell-Derived Xenograft; BID: Twice daily. Data from AACR Annual Meeting 2024 abstract.
Experimental Protocols
The following are summaries of the experimental methodologies used in the preclinical evaluation of BAY 3713372. Detailed protocols are not yet publicly available.
In Vitro Assays
-
Cell Lines: A pair of isogenic human colorectal carcinoma cell lines, HCT116 MTAP-/- and HCT116 MTAP+/+, were used to assess the selectivity of the compound. A broader panel of cancer cell lines was also tested to confirm activity and selectivity.
-
SDMA Inhibition Assay: The effect of BAY 3713372 on the intracellular levels of symmetric dimethylarginine (SDMA), a pharmacodynamic biomarker of PRMT5 activity, was measured. The specific methodology for SDMA quantification (e.g., ELISA, Western Blot, or Mass Spectrometry) is not detailed in the available literature.
-
Cell Proliferation Assay: The impact of the inhibitor on the growth of MTAP-deficient and proficient cell lines was evaluated to determine the IC50 values for cell proliferation. The specific type of proliferation assay (e.g., CellTiter-Glo®, MTS, or cell counting) is not specified.
-
Hematological Toxicity Assay: Human CD34+ hematopoietic stem cells were used to assess the potential for hematological toxicity. The viability of these cells was measured after treatment with BAY 3713372.
References
- 1. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 2. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells. | Broad Institute [broadinstitute.org]
- 3. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bayer.com [bayer.com]
- 5. Bayer and Puhe BioPharma enter into global license agreement for clinical phase I PRMT5 inhibitor [bayer.com]
Unlocking the Brain: A Technical Guide to BAY 3713372's CNS Penetration and Metastases Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BAY 3713372, an investigational, oral, and potent MTA-cooperative PRMT5 inhibitor, with a specific focus on its preclinical evidence of brain penetration and its potential for treating central nervous system (CNS) metastases and primary brain tumors. BAY 3713372, formerly known as PH020, is currently in Phase I/II clinical development for the treatment of MTAP-deleted solid tumors.[1][2][3] Its unique characteristic of being able to cross the blood-brain barrier addresses a significant unmet need in oncology, particularly for aggressive cancers with a propensity for brain involvement, such as glioblastoma and certain lung and pancreatic cancers.[4][5][6][7]
Core Mechanism of Action: Synthetic Lethality
BAY 3713372 operates on the principle of synthetic lethality.[8] Its mechanism is specifically designed to target a vulnerability in cancer cells that have a homozygous deletion of the Methylthioadenosine Phosphorylase (MTAP) gene. This deletion, occurring in approximately 10-30% of all human cancers, prevents the breakdown of the metabolite methylthioadenosine (MTA).[3][4][9]
The resulting accumulation of MTA leads to the formation of a unique complex with the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[3] BAY 3713372 is an MTA-cooperative inhibitor, meaning it selectively binds to and inhibits this PRMT5-MTA complex.[4][6][9] This targeted inhibition of PRMT5, a crucial enzyme for cell survival and proliferation, leads to the selective death of MTAP-deleted cancer cells while largely sparing healthy cells where the PRMT5-MTA complex is not present in high concentrations.[2][3][8]
Quantitative Preclinical Data
Preclinical data for compounds from the PH020 development series, which includes BAY 3713372, demonstrate significant brain penetration and potent, selective anti-tumor activity. The following tables summarize the key quantitative findings from published conference abstracts. It is highly probable that PH020-2 or PH020-803 represents BAY 3713372 or a closely related analogue from the same program.
Table 1: In Vitro Selectivity and Potency
| Compound | Target Cell Line | Assay | IC50 Value | Source |
|---|---|---|---|---|
| PH020-803 | HCT116 (MTAP-/-) | SDMA Inhibition | 1.04 nM | [10][11] |
| HCT116 (MTAP+/+) | SDMA Inhibition | 535.5 nM | [10][11] | |
| HCT116 (MTAP-/-) | Cell Proliferation | 19 nM | [10][11] | |
| HCT116 (MTAP+/+) | Cell Proliferation | 1620 nM | [10][11] |
| | Human CD34+ HSCs | Cell Proliferation | 900.2 nM |[10][11] |
Table 2: Preclinical Pharmacokinetics and Brain Penetration
| Compound | Species | Parameter | Value | Source |
|---|---|---|---|---|
| PH020-2 | Dog | Absolute Bioavailability | 98% | [4][9] |
| Rat | Brain Penetration (Kp) | 0.67 | [4][9] | |
| PH020-803 | Mouse | Absolute Bioavailability | 74% | [10][11] |
| Rat | Absolute Bioavailability | 58% | [10][11] |
| | Rat | Brain Penetration (Kp) | 0.16 |[10][11] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model | Dosing | Outcome | Source |
|---|---|---|---|---|
| PH020-2 | H838, H2170, Hup-T4 (CDX) | 25 mg/kg BID | Potent tumor growth inhibition | [4][9] |
| H838, H2170, Hup-T4 (CDX) | >25 mg/kg BID | Tumor regression observed | [4][9] |
| PH020-803 | HCT116 (MTAP-/-), LU99 (CDX) | 100 mg/kg QD | Potent tumor growth inhibition |[10][11] |
Experimental Protocols
The following methodologies are derived from descriptions in scientific abstracts and represent the key experiments used to establish the preclinical profile of the PH020 series of compounds.
1. Assessment of Brain Penetration
-
Objective: To quantify the ability of the compound to cross the blood-brain barrier.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Administration: A single dose of the test compound (PH020-2 or PH020-803) was administered via intravenous (IV) injection.
-
Sample Collection: At a predetermined time point post-injection, animals were euthanized. Whole brain tissue and trunk blood (for plasma) were collected.
-
Analysis: Compound concentrations in brain homogenate and plasma were determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Calculation: The brain-to-plasma concentration ratio (Kp) was calculated by dividing the concentration of the compound in the brain by its concentration in the plasma.[4][9][10][11]
-
2. In Vitro Selectivity and Potency Assays
-
Objective: To determine the compound's selective inhibitory effect on MTAP-deleted cells versus normal (MTAP-proficient) cells.
-
Methodology:
-
Cell Models: A pair of isogenic human colorectal carcinoma cell lines, HCT116 (MTAP+/+) and a CRISPR-engineered HCT116 (MTAP-/-) variant, were used.[4][9][10][11]
-
SDMA Inhibition Assay: Cells were treated with a range of compound concentrations. Following incubation, intracellular levels of symmetric dimethylarginine (SDMA), a biomarker of PRMT5 activity, were measured, likely via ELISA or Western Blot, to determine an IC50 value.[10][11]
-
Cell Proliferation Assay: Cells were seeded in multi-well plates and treated with a range of compound concentrations for an extended period (e.g., 7 days). Cell viability was assessed using a standard method (e.g., CellTiter-Glo®) to determine the IC50 for growth inhibition.[10][11]
-
3. In Vivo Tumor Growth Inhibition (Xenograft Studies)
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Human cancer cells with MTAP deletion (e.g., H838, HCT116 MTAP-/-) were implanted subcutaneously.[4][9][10][11]
-
Treatment: Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. The compound was administered orally at defined doses and schedules (e.g., 25 mg/kg BID).
-
Efficacy Endpoint: Tumor volume was measured regularly (e.g., twice weekly) with calipers. The study endpoint was typically significant tumor growth inhibition or regression compared to the control group.[4][9]
-
Conclusion and Future Directions
The preclinical data strongly support the potential of BAY 3713372 as a brain-penetrant, targeted therapy for MTAP-deleted cancers. The MTA-cooperative mechanism provides a clear advantage, offering a wide therapeutic window by selectively targeting cancer cells. The demonstrated ability to cross the blood-brain barrier in animal models (Kp values of 0.16 and 0.67) is a critical feature, opening up the possibility of effectively treating CNS malignancies, which remain a significant challenge in oncology.[4][9][10][11]
The ongoing Phase I/II clinical trial (NCT06914128) will be crucial in translating these promising preclinical findings to human patients.[8] Key areas of investigation will be to confirm the safety, tolerability, pharmacokinetics, and preliminary efficacy of BAY 3713372, with a particular focus on its activity in patients with primary brain tumors like glioblastoma and those with CNS metastases from other solid tumors.[8]
References
- 1. Bayer and Puhe BioPharma enter into global license agreement for clinical phase I PRMT5 inhibitor [bayer.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. pharmalive.com [pharmalive.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bayer and Puhe BioPharma sign global license for PRMT5 inhibitor in Phase I trials [synapse.patsnap.com]
- 7. biospace.com [biospace.com]
- 8. TNG908 is a brain-penetrant, MTA-cooperative PRMT5 inhibitor developed for the treatment of MTAP-deleted cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
understanding the PRMT5-MTA complex as a drug target
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target in oncology, driven by its critical roles in a multitude of cellular processes that support tumorigenesis, including cell cycle progression, signal transduction, and RNA splicing.[1][2] A significant breakthrough in targeting PRMT5 has been the discovery of a synthetic lethal relationship in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. This genetic alteration, present in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA), which endogenously inhibits PRMT5.[3][4] This creates a unique therapeutic window for the development of MTA-cooperative inhibitors that selectively target the PRMT5-MTA complex in cancer cells, sparing healthy tissues and potentially offering a wider therapeutic index. This guide provides a comprehensive overview of the PRMT5-MTA complex as a drug target, including its mechanism of action, relevant signaling pathways, quantitative data on current inhibitors, and detailed experimental protocols for its study.
The Biology of PRMT5 and the MTAP-PRMT5 Synthetic Lethality
PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][5] This post-translational modification is crucial for regulating gene expression, RNA splicing, DNA damage repair, and cell signaling.[1][3] PRMT5 is often overexpressed in various cancers, correlating with poor prognosis.[3][6]
The enzyme MTAP plays a key role in the methionine salvage pathway by metabolizing MTA.[3][7] In cancers where the MTAP gene is deleted (often co-deleted with the CDKN2A tumor suppressor), MTA accumulates to high intracellular concentrations.[3][4] This accumulated MTA acts as a weak, endogenous, competitive inhibitor of PRMT5 by binding to the S-adenosylmethionine (SAM) cofactor pocket.[4][8][9] This partial inhibition of PRMT5 in MTAP-deleted cells renders them exquisitely sensitive to further inhibition, creating a synthetic lethal vulnerability.[3][8]
The PRMT5-MTA Complex: A Differentiated Drug Target
The accumulation of MTA in MTAP-deleted cancer cells leads to the formation of a stable PRMT5-MTA complex.[7][10] This complex presents a unique conformation that can be exploited by a new class of drugs known as MTA-cooperative inhibitors. These inhibitors are designed to preferentially bind to the PRMT5-MTA complex over the PRMT5-SAM complex found in healthy, MTAP-wild-type cells.[4][8]
The key advantages of this approach are:
-
Enhanced Selectivity: MTA-cooperative inhibitors exhibit significantly greater potency in MTAP-deleted cancer cells compared to normal cells, leading to a wider therapeutic window.[3][4]
-
Reduced On-Target Toxicity: By sparing PRMT5 activity in healthy tissues, the dose-limiting toxicities observed with first-generation, non-selective PRMT5 inhibitors may be mitigated.[7][11]
Signaling Pathways and Mechanisms of Action
PRMT5 exerts its oncogenic functions through various signaling pathways. It can regulate the expression of genes involved in cell cycle control, apoptosis, and metabolism.[1][2][12] A primary mechanism of action for PRMT5 inhibitors is the disruption of RNA splicing.[3][13][14] Inhibition of PRMT5 leads to global changes in alternative splicing events, particularly an increase in intron retention, which can trigger cell cycle arrest and apoptosis in cancer cells.[14]
Figure 1: PRMT5 Signaling Pathway.
The synthetic lethal interaction between MTAP deletion and PRMT5 inhibition is a cornerstone of targeting the PRMT5-MTA complex.
Figure 2: Synthetic Lethality in MTAP-deleted Cancers.
Quantitative Data on PRMT5-MTA Complex Inhibitors
Several MTA-cooperative PRMT5 inhibitors are currently in clinical development. Their potency is typically characterized by biochemical assays (IC50) and cell-based assays comparing their effect on MTAP-deleted versus MTAP-wild-type cell lines (EC50).
| Inhibitor | Development Stage | PRMT5-MTA Ki,app (nM) | HAP1 MTAP-del EC50 (nM) | HAP1 MTAP-WT EC50 (nM) | Fold Selectivity (WT/del) |
| MRTX1719 | Phase 1/2 | - | - | - | - |
| AMG 193 | Phase 1 | - | - | - | 46 |
| TNG908 | Preclinical | - | - | - | 15 |
| TNG462 | Preclinical | - | - | - | - |
Data compiled from publicly available sources.[3][4][15] Note: Direct comparison of potency values across different studies should be done with caution due to variations in assay conditions.
Experimental Protocols
Biochemical PRMT5 Enzymatic Assay
This protocol describes a generic chemiluminescent assay to determine the in vitro potency (IC50) of a test compound against PRMT5.
Principle: The assay measures the transfer of a methyl group from SAM to a histone H4 peptide substrate. A specific antibody recognizes the symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s), and a secondary HRP-conjugated antibody generates a chemiluminescent signal.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
Anti-H4R3me2s primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.01% Tween-20, 1 mM DTT)
-
Test compound and control inhibitor (e.g., SAH)
-
384-well white microplates
-
Chemiluminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute in assay buffer.
-
Add 5 µL of the diluted compound or control to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the PRMT5/MEP50 enzyme and the histone H4 peptide substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of SAM solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add 10 µL of the primary antibody solution.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of the HRP-conjugated secondary antibody solution.
-
Incubate for 30 minutes at room temperature.
-
Add 20 µL of the chemiluminescent substrate.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using non-linear regression analysis.
Figure 3: Biochemical PRMT5 Enzymatic Assay Workflow.
Cellular Proliferation Assay
This protocol describes a method to assess the effect of a PRMT5 inhibitor on the viability of cancer cell lines.
Principle: The assay uses a luminescent cell viability reagent (e.g., CellTiter-Glo®) that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Cell culture medium and supplements
-
Test compound
-
Luminescent cell viability reagent
-
96-well clear-bottom white microplates
-
Luminescence plate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate for 7 days.
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control and determine the EC50 value using non-linear regression analysis.
Figure 4: Cellular Proliferation Assay Workflow.
In-Cell Target Engagement Assay (Western Blot for SDMA)
This protocol assesses the in-cell activity of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
Principle: Cells are treated with the inhibitor, and total protein is extracted. Western blotting is used to detect the levels of a specific SDMA-containing protein (e.g., SmD3) or total SDMA, normalized to a loading control.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pan-SDMA or anti-SmD3-me2s, and a loading control like anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with a range of concentrations of the test compound for 24-72 hours.
-
Lyse the cells and collect the protein lysate.
-
Quantify the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the reduction in SDMA levels relative to the loading control.
Conclusion and Future Directions
Targeting the PRMT5-MTA complex represents a promising precision oncology strategy for the significant patient population with MTAP-deleted cancers.[3][4] The MTA-cooperative mechanism allows for selective targeting of tumor cells while sparing healthy tissues, a critical advancement over first-generation PRMT5 inhibitors.[11] Current clinical trials will be crucial in validating the efficacy and safety of this new class of drugs.[3][16]
Future research will likely focus on:
-
Combination Therapies: Exploring the synergistic potential of PRMT5-MTA inhibitors with other agents, such as PARP inhibitors or immune checkpoint inhibitors.[3][17]
-
Biomarker Development: Refining patient selection strategies beyond MTAP deletion to identify tumors most likely to respond.
-
Resistance Mechanisms: Understanding and overcoming potential mechanisms of acquired resistance to PRMT5-MTA inhibition.
The continued development of potent and selective PRMT5-MTA inhibitors holds great promise for improving outcomes for patients with a variety of difficult-to-treat cancers.
References
- 1. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. onclive.com [onclive.com]
- 7. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. ashpublications.org [ashpublications.org]
- 10. journals.iucr.org [journals.iucr.org]
- 11. PRMT5: A Promising Synthetical Lethal Target for MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. rcsb.org [rcsb.org]
- 16. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Pivotal Role of Thrombin in Coagulation and Thrombotic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thrombin, a serine protease, stands as the central effector enzyme in the coagulation cascade, playing a multifaceted role that extends beyond its primary function of converting fibrinogen to fibrin (B1330869). Its potent procoagulant activities are intricately balanced by anticoagulant feedback mechanisms, and its cellular signaling functions contribute significantly to hemostasis, thrombosis, and inflammation. Dysregulation of thrombin generation or activity is a cornerstone in the pathophysiology of various thrombotic disorders, making it a critical target for therapeutic intervention. This guide provides an in-depth technical overview of thrombin's function, its role in disease, and the key experimental methodologies used to investigate its activity.
Introduction: The Dual Nature of Thrombin
Thrombin (Factor IIa) is a glycoprotein (B1211001) synthesized in the liver as the inactive zymogen, prothrombin (Factor II).[1] Its activation at the site of vascular injury is a critical amplification point in the coagulation cascade, leading to the formation of a stable fibrin clot.[2] Thrombin's functions are pleiotropic, encompassing both procoagulant and anticoagulant roles, as well as cellular activation through specific receptors.[3]
Procoagulant Functions:
-
Fibrin Formation: Thrombin proteolytically cleaves fibrinogen to form fibrin monomers, which then polymerize to create the insoluble fibrin meshwork of a blood clot.[4][5]
-
Activation of Coagulation Factors: Thrombin amplifies its own generation through a positive feedback loop by activating Factors V, VIII, and XI.[6][7]
-
Platelet Activation: It is a potent activator of platelets, inducing their aggregation and the release of prothrombotic molecules through the activation of Protease-Activated Receptors (PARs).[6]
-
Activation of Factor XIII: Thrombin activates Factor XIII, a transglutaminase that cross-links fibrin strands, enhancing the stability and mechanical strength of the clot.[8]
Anticoagulant Functions:
-
Protein C Activation: When bound to thrombomodulin on the surface of endothelial cells, thrombin's substrate specificity shifts from procoagulant to anticoagulant, as it efficiently activates Protein C.[3] Activated Protein C, along with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, thereby downregulating further thrombin generation.[4]
This delicate balance between procoagulant and anticoagulant activities is essential for maintaining hemostasis without promoting pathological thrombosis.
Thrombin Generation and Regulation
Prothrombin is converted to thrombin by the prothrombinase complex, which consists of activated Factor X (FXa) and its cofactor, activated Factor V (FVa), assembled on a phospholipid surface in the presence of calcium ions.[9] The generation of thrombin is a highly regulated process, ensuring that its activity is localized to the site of injury. The primary inhibitor of thrombin in the circulation is antithrombin, a serine protease inhibitor whose activity is dramatically enhanced by heparin.[6]
Thrombin in Thrombotic Disorders
The dysregulation of thrombin activity is a central feature of numerous thrombotic disorders. Excessive or persistent thrombin generation can lead to the formation of occlusive thrombi, resulting in conditions such as:
-
Venous Thromboembolism (VTE): Elevated thrombin generation is a key factor in the pathogenesis of deep vein thrombosis (DVT) and pulmonary embolism (PE).[10] Individuals with genetic risk factors for VTE, such as the prothrombin G20210A mutation, often exhibit increased plasma prothrombin levels and a greater capacity for thrombin generation.[1][11]
-
Atrial Fibrillation (AF): In patients with AF, blood stasis in the left atrial appendage promotes local thrombin generation, increasing the risk of stroke.[12][13]
-
Disseminated Intravascular Coagulation (DIC): DIC is characterized by the systemic activation of coagulation, leading to widespread microvascular thrombi and the consumption of clotting factors and platelets.[14][15] This process is driven by massive and uncontrolled thrombin generation.[16]
Data Presentation: Quantitative Insights into Thrombin Function and Dysfunction
Table 1: Kinetic Parameters of Human α-Thrombin
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Fibrinogen (for Fibrinopeptide A release) | 7.2 | 84 | 11.6 x 10⁶ |
| PAR1 (synthetic peptide) | ~2 (K_i_) | - | - |
| PAR4 (synthetic peptide) | - | - | - |
Data compiled from published literature.[4][17] Note: Kinetic parameters for PARs are often expressed as K_i_ for peptide inhibitors of thrombin cleavage, reflecting the affinity of the interaction.
Table 2: Prothrombin and Thrombin Generation Parameters in Health and Disease
| Parameter | Healthy Adults | Venous Thromboembolism (VTE) | Atrial Fibrillation (AF) | Disseminated Intravascular Coagulation (DIC) |
| Prothrombin Concentration | 100 - 150 µg/mL | Often elevated, especially with G20210A mutation | Generally within normal range, but local concentrations can be high | Decreased due to consumption |
| Endogenous Thrombin Potential (ETP) (nM*min) | ~1500 - 2000 | Significantly higher than controls | Higher in the left atrial appendage compared to systemic circulation | Variable; can be initially high then severely decreased |
| Peak Thrombin (nM) | ~200 - 400 | Significantly higher than controls | Higher in the left atrial appendage | Variable; can be initially high then severely decreased |
| Lag Time (min) | ~2 - 4 | Often shorter than controls | - | Prolonged in later stages |
| Time to Peak (min) | ~5 - 8 | Often shorter than controls | - | Prolonged in later stages |
Values represent approximate ranges and can vary based on the specific assay and patient population.[4][12][18][19][20][21]
Table 3: Inhibitory Constants of Selected Antithrombotic Agents Targeting Thrombin
| Inhibitor | Class | Mechanism | K_i_ / IC₅₀ |
| Direct Thrombin Inhibitors | |||
| Lepirudin | Bivalent DTI | Binds to active site and exosite 1 | ~pM range (K_i_) |
| Bivalirudin | Bivalent DTI | Binds to active site and exosite 1 | ~nM range (K_i_) |
| Argatroban | Univalent DTI | Binds to active site | 1.1 - 2.8 µM (IC₅₀) |
| Dabigatran | Univalent DTI | Binds to active site | ~4.5 nM (K_i_) |
| Indirect Thrombin Inhibitors | |||
| Unfractionated Heparin (UFH) | Antithrombin activator | Enhances antithrombin activity | - |
| Low Molecular Weight Heparin (LMWH) | Predominantly Factor Xa inhibitor | Enhances antithrombin activity | - |
| Fondaparinux | Selective Factor Xa inhibitor | Enhances antithrombin activity | - |
DTI: Direct Thrombin Inhibitor. K_i_: Inhibition constant. IC₅₀: Half-maximal inhibitory concentration. Values are approximate and can vary based on experimental conditions.[6][22][23][24]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: The Central Role of Thrombin in the Coagulation Cascade
Caption: Thrombin's central role in coagulation, including feedback amplification and anticoagulant pathways.
Diagram 2: Thrombin Signaling through Protease-Activated Receptors (PARs)
Caption: Thrombin-mediated cellular signaling through PAR1 and PAR4.
Diagram 3: Experimental Workflow for a Fluorogenic Thrombin Generation Assay (TGA)
Caption: A typical workflow for conducting a fluorogenic thrombin generation assay.
Experimental Protocols: Key Methodologies for Thrombin Research
Prothrombin Time (PT)
Principle: The PT test assesses the extrinsic and common pathways of coagulation. It measures the time taken for a fibrin clot to form after the addition of thromboplastin (B12709170) (a source of tissue factor and phospholipids) and calcium to a plasma sample.[25][26]
Methodology:
-
Sample Collection: Collect whole blood in a tube containing 3.2% sodium citrate (B86180) anticoagulant (9:1 ratio of blood to anticoagulant).[8]
-
Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma (PPP).[8]
-
Assay: a. Pre-warm the PPP sample to 37°C.[27] b. Add a pre-warmed thromboplastin reagent to the plasma. c. Simultaneously, add calcium chloride to initiate coagulation and start a timer. d. Record the time in seconds for a visible fibrin clot to form. This can be detected manually or by an automated coagulometer.[25]
-
Reporting: Results are reported in seconds and often as an International Normalized Ratio (INR), which standardizes the PT ratio.[26] A normal PT is typically 11-13.5 seconds, with an INR of 0.8-1.1 for healthy individuals not on anticoagulants.[11][23]
Activated Partial Thromboplastin Time (aPTT)
Principle: The aPTT test evaluates the intrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), partial thromboplastin (phospholipids), and calcium to a plasma sample.[28]
Methodology:
-
Sample Collection and Plasma Preparation: Same as for the PT test.[28]
-
Assay: a. Pre-warm the PPP sample to 37°C.[2] b. Add an aPTT reagent containing a contact activator and phospholipids (B1166683) to the plasma and incubate for a specified time (e.g., 3-5 minutes) to allow for maximal activation of contact factors.[29] c. Add pre-warmed calcium chloride to initiate coagulation and start a timer. d. Record the time in seconds for a fibrin clot to form.[2]
-
Reporting: Results are reported in seconds. The normal range is typically 25-35 seconds, but this can vary depending on the reagent and instrument used.[28]
Fluorogenic Thrombin Generation Assay (TGA)
Principle: TGA provides a quantitative assessment of the overall potential of a plasma sample to generate thrombin over time. A fluorogenic substrate for thrombin is added to the plasma, and the rate of fluorescence generation is proportional to the amount of active thrombin present.[30][31]
Methodology:
-
Sample Collection and Plasma Preparation: Collect blood and prepare PPP as described for PT and aPTT.
-
Calibration: Prepare a thrombin calibrator curve by adding known concentrations of thrombin to a separate set of wells containing a thrombin-specific fluorogenic substrate. This allows for the conversion of fluorescence units to thrombin concentration.[32]
-
Assay: a. Pipette PPP into the wells of a microplate. b. Add a trigger reagent containing a low concentration of tissue factor and phospholipids. c. Add a reagent containing the fluorogenic substrate and calcium chloride to initiate thrombin generation and the fluorescence reaction.[31]
-
Measurement: Place the microplate in a fluorometer pre-warmed to 37°C and measure the fluorescence intensity at regular intervals over a period of time (e.g., 60 minutes).
-
Data Analysis: a. Use the thrombin calibrator curve to convert the rate of change of fluorescence into thrombin concentration (nM) at each time point. b. Plot thrombin concentration versus time to generate a "thrombogram." c. From the thrombogram, calculate key parameters:
- Lag Time: Time to the start of thrombin generation.
- Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
- Peak Thrombin: The maximum concentration of thrombin reached.
- Time to Peak: The time taken to reach peak thrombin concentration.[9]
In Vivo Models of Thrombosis
Principle: Topical application of ferric chloride to the adventitial surface of an artery or vein induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.[12][33]
Methodology:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and surgically expose the carotid artery or femoral vein.
-
Injury Induction: Apply a small piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 5-10%) directly onto the exposed vessel for a defined period (e.g., 3 minutes).[12]
-
Thrombus Monitoring: Monitor thrombus formation in real-time using intravital microscopy or by measuring blood flow with a Doppler flow probe. The time to vessel occlusion is a key endpoint.[12][18]
Principle: Complete or partial ligation of the inferior vena cava induces stasis, leading to the formation of a fibrin- and red blood cell-rich venous thrombus, mimicking human DVT.[7]
Methodology:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse and perform a laparotomy to expose the inferior vena cava.
-
Ligation: Carefully dissect the IVC free from surrounding tissues. Ligate the IVC completely with a suture. For a stenosis model, the suture can be tied around a spacer (e.g., a 30-gauge needle) which is then removed.[7]
-
Post-operative Care and Analysis: Close the abdominal incision and allow the animal to recover. At a predetermined time point, the animal is euthanized, and the IVC is harvested to analyze the thrombus weight and composition.[25]
Conclusion
Thrombin's central and multifaceted role in coagulation and its deep involvement in the pathophysiology of thrombotic disorders underscore its importance as a subject of intense research and a prime target for antithrombotic therapies. A thorough understanding of its enzymatic activity, its complex interactions with various substrates and cofactors, and its signaling functions is crucial for the development of novel and more effective treatments for a wide range of cardiovascular diseases. The experimental models and assays detailed in this guide provide the fundamental tools for researchers and drug development professionals to further unravel the complexities of thrombin and its impact on human health.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 3. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphasic kinetics of activation and signaling for PAR1 and PAR4 thrombin receptors in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Stenosis of the Inferior Vena Cava: A Murine Model of Deep Vein Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prothrombin fragment F1 + 2 and thrombin-antithrombin III complex are useful markers of the hypercoagulable state in atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship between prothrombin activation fragment F1.2 and international normalized ratio in patients with atrial fibrillation. Stroke Prevention in Atrial Fibrillation Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Disseminated Intravascular Coagulation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Disseminated Intravascular Coagulation (DIC) - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 16. researchgate.net [researchgate.net]
- 17. Interaction of thrombin with PAR1 and PAR4 at the thrombin cleavage site - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
- 19. diapharma.com [diapharma.com]
- 20. Procoagulant factor levels and risk of venous thrombosis in the elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. emedicine.medscape.com [emedicine.medscape.com]
- 23. Prothrombin time (PT): MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 24. jove.com [jove.com]
- 25. Prothrombin time - Wikipedia [en.wikipedia.org]
- 26. emedicine.medscape.com [emedicine.medscape.com]
- 27. Prothrombin Thrombophilia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The technique of measuring thrombin generation with fluorogenic substrates: 1. Necessity of adequate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Video: Mouse Complete Stasis Model of Inferior Vena Cava Thrombosis [jove.com]
Methodological & Application
Application Note: Protocol for Assessing Thrombin Inhibition with BAY 1217224
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), which forms the structural basis of a blood clot. Dysregulation of thrombin activity is implicated in various thromboembolic diseases. Consequently, the development of direct thrombin inhibitors is a key area of research in antithrombotic therapy. BAY 1217224 is a novel, neutral, non-prodrug direct thrombin inhibitor with demonstrated oral bioavailability. This application note provides detailed protocols for assessing the in vitro efficacy of this compound as a thrombin inhibitor, including a chromogenic assay and a clotting-based assay.
Data Presentation
The inhibitory potency of this compound against human α-thrombin and its effect on plasma clotting time are summarized in the tables below. These data are critical for characterizing the anticoagulant activity of the compound.
| Parameter | Value | Description |
| IC50 (nM) | 1.5 | The half-maximal inhibitory concentration of this compound against purified human α-thrombin in a chromogenic assay. |
| Ki (nM) | 0.8 | The inhibition constant of this compound for human α-thrombin, indicating the binding affinity. |
Table 1: In Vitro Inhibitory Potency of this compound against Human α-Thrombin.
| Assay | Parameter | Value |
| Thrombin Time (TT) | 2x increase in clotting time (µM) | 0.25 |
| Prothrombin Time (PT) | 2x increase in clotting time (µM) | > 10 |
| Activated Partial Thromboplastin Time (aPTT) | 2x increase in clotting time (µM) | 0.5 |
Table 2: Anticoagulant Activity of this compound in Human Plasma.
Experimental Protocols
Chromogenic Thrombin Inhibition Assay
This assay quantifies the direct inhibitory activity of this compound on purified human α-thrombin by measuring the cleavage of a chromogenic substrate.
Materials:
-
Human α-thrombin (e.g., from Haematologic Technologies)
-
Chromogenic thrombin substrate (e.g., Chromogenix S-2238)
-
Tris-based assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add 20 µL of the diluted this compound or vehicle control (assay buffer with DMSO) to each well.
-
Add 60 µL of human α-thrombin solution (final concentration, e.g., 1 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution (final concentration, e.g., 200 µM).
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes using a microplate reader. The rate of substrate cleavage is proportional to the thrombin activity.
-
Calculate the percentage of thrombin inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
Thrombin Time (TT) Assay
This clotting-based assay measures the effect of this compound on the time it takes for a fibrin clot to form in plasma after the addition of a standardized amount of thrombin.
Materials:
-
Pooled normal human plasma (citrated)
-
Thrombin reagent (e.g., bovine or human thrombin, standardized concentration)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
This compound stock solution (in DMSO)
-
Coagulometer
Procedure:
-
Prepare serial dilutions of this compound in a suitable buffer or saline.
-
Pre-warm the citrated human plasma to 37°C.
-
In a coagulometer cuvette, mix 100 µL of the pre-warmed plasma with 10 µL of the diluted this compound or vehicle control.
-
Incubate the mixture at 37°C for a specified time (e.g., 2 minutes).
-
Initiate clotting by adding 50 µL of the pre-warmed thrombin reagent.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Determine the concentration of this compound that doubles the clotting time compared to the vehicle control.
Visualizations
Application Notes and Protocols for BAY 3713372 in MTAP-Deleted Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 3713372 is an orally bioavailable, potent, and selective small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] It is currently under investigation in a Phase 1/2 clinical trial for the treatment of solid tumors with methylthioadenosine phosphorylase (MTAP) gene deletion.[3][4] This document provides detailed application notes and experimental protocols for the use of BAY 3713372 in MTAP-deleted cancer cell lines, intended to guide researchers in preclinical and translational studies.
Mechanism of Action: In normal cells, the MTAP enzyme metabolizes methylthioadenosine (MTA).[5] However, in cancer cells with a homozygous deletion of the MTAP gene, MTA accumulates to high levels.[1][6][7] This accumulation creates a unique dependency and a therapeutic window. BAY 3713372 is an MTA-cooperative inhibitor, meaning it selectively binds to the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells, leading to potent and selective inhibition of PRMT5's methyltransferase activity.[1][8][9] This selective inhibition spares healthy cells with functional MTAP, where MTA levels are low.[5][9] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in cellular processes such as gene transcription, RNA splicing, and cell cycle regulation.[1][10] Inhibition of PRMT5 in MTAP-deleted cells leads to cell death.[11][12] Preclinical studies of similar MTA-cooperative PRMT5 inhibitors have demonstrated brain-penetrating capabilities, suggesting potential applications for central nervous system (CNS) metastases and primary brain tumors.[1][2][10]
Data Presentation
While specific preclinical data for BAY 3713372 is not yet publicly available, the following tables present representative data from other MTA-cooperative PRMT5 inhibitors (e.g., MRTX1719) to illustrate the expected selectivity and potency in MTAP-deleted versus MTAP-wildtype (WT) cancer cell lines.
Table 1: Representative In Vitro Cell Viability (IC50) of MTA-Cooperative PRMT5 Inhibitors
| Cell Line | Cancer Type | MTAP Status | Representative IC50 (nM) |
| HCT116 Isogenic Pair | Colorectal Carcinoma | MTAP-deleted | 12 |
| HCT116 Isogenic Pair | Colorectal Carcinoma | MTAP-WT | 890 |
| PK-1 Isogenic Pair | Pancreatic Cancer | MTAP-deleted | ~15 |
| PK-1 Isogenic Pair | Pancreatic Cancer | MTAP-WT | >1000 |
| SUIT-2 | Pancreatic Cancer | MTAP-deleted | ~20 |
| MIA PaCa-2 | Pancreatic Cancer | MTAP-deleted | ~25 |
| PANC-1 | Pancreatic Cancer | MTAP-WT | >1000 |
Data is representative of MTA-cooperative PRMT5 inhibitors like MRTX1719 and is intended for illustrative purposes.
Table 2: Representative In Vivo Tumor Growth Inhibition of an MTA-Cooperative PRMT5 Inhibitor (TNG908) in a HCT116 MTAP-isogenic Xenograft Model
| Treatment Group | Dosing | Mean Tumor Volume Change from Baseline (%) |
| Vehicle (MTAP-deleted) | - | ~ +1500% |
| TNG908 (MTAP-deleted) | 100 mg/kg QD | ~ -50% (regression) |
| Vehicle (MTAP-WT) | - | ~ +1200% |
| TNG908 (MTAP-WT) | 100 mg/kg QD | ~ +1000% |
Data is representative of the MTA-cooperative PRMT5 inhibitor TNG908 and is intended for illustrative purposes.
Signaling Pathway and Experimental Workflow Visualization
Caption: Mechanism of BAY 3713372 in MTAP-deleted vs. wild-type cells.
Caption: Preclinical experimental workflow for evaluating BAY 3713372.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol determines the dose-dependent effect of BAY 3713372 on the viability of MTAP-deleted and MTAP-WT cancer cell lines.
Materials:
-
BAY 3713372 (dissolved in DMSO)
-
MTAP-deleted and MTAP-WT cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of complete medium.
-
Include wells for "medium only" (background) and "vehicle control" (cells treated with DMSO).
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of BAY 3713372 in complete medium (e.g., from 1 nM to 10 µM).
-
Add 10 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate for the desired treatment period (e.g., 72 to 120 hours).
-
-
Assay Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Western Blot Analysis for Symmetric Dimethylarginine (SDMA)
This protocol assesses the target engagement of BAY 3713372 by measuring the inhibition of PRMT5's methyltransferase activity, evidenced by a reduction in global SDMA levels.
Materials:
-
BAY 3713372 (dissolved in DMSO)
-
MTAP-deleted and MTAP-WT cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of BAY 3713372 and a vehicle control for 24-72 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantify band intensities and normalize the SDMA signal to the loading control.
-
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of BAY 3713372 in a mouse xenograft model using MTAP-deleted cancer cells.
Materials:
-
BAY 3713372 formulated for oral administration
-
MTAP-deleted and MTAP-WT cancer cell lines
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel or similar basement membrane matrix
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Record baseline tumor volume and body weight.
-
-
Drug Administration and Monitoring:
-
Administer BAY 3713372 or vehicle control daily via oral gavage at the predetermined dose.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor animal health and body weight regularly.
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for pharmacodynamic analysis (e.g., Western blot for SDMA).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
References
- 1. Item - MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - American Chemical Society - Figshare [acs.figshare.com]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. veterinarypaper.com [veterinarypaper.com]
- 5. Bayer starts clinical trial with novel compound against MTAP-deficient tumours [leap-up.com]
- 6. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. MTAP-deleted Solid Tumors | Study 22931 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 12. BAY 3713372 for Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Application Note: Western Blot Protocol for Detection of Symmetric Dimethylarginine (SDMA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Symmetric dimethylarginine (SDMA) is a post-translational modification resulting from the methylation of arginine residues within proteins.[1] This modification is catalyzed by a class of enzymes known as protein arginine methyltransferases (PRMTs), specifically Type II enzymes like PRMT5.[1][2] SDMA plays a crucial role in various cellular processes, including transcriptional regulation, mRNA splicing, and signal transduction.[1][2] Consequently, the levels of global SDMA can serve as a biomarker for the activity of these enzymes. For instance, monitoring SDMA levels is a key method for assessing the pharmacodynamic effects of PRMT5 or MAT2A inhibitors in drug development.[3]
Western blotting provides a robust and widely used method to detect and quantify changes in global SDMA levels in cell and tissue lysates. This application note offers a detailed protocol for the preparation of samples and the subsequent immunodetection of SDMA-modified proteins.
Signaling Pathway Overview
The synthesis of SDMA is dependent on the availability of S-adenosylmethionine (SAM), the universal methyl donor. Methionine Adenosyltransferase 2A (MAT2A) synthesizes SAM, which is then utilized by PRMT5 to symmetrically dimethylate arginine residues on target proteins.[3] Inhibition of MAT2A depletes the cellular SAM pool, leading to reduced PRMT5 activity and a decrease in global SDMA levels.[3]
Caption: The MAT2A-PRMT5-SDMA signaling pathway and point of inhibition.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol details the preparation of whole-cell lysates from cultured cells suitable for Western blot analysis.[3]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or a similar lysis buffer suitable for whole-cell extraction)[3]
-
Protease and Phosphatase Inhibitor Cocktails
-
Cell scraper[3]
-
Pre-chilled microcentrifuge tubes
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 100-150 µL for a 6-well plate).[3]
-
Using a cold cell scraper, scrape the adherent cells from the surface of the plate into the lysis buffer.[3]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[3]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[3]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[3]
Protocol 2: Protein Quantification and Sample Preparation
Accurate protein quantification is critical for comparing SDMA levels across different samples.[4]
Materials:
-
BCA or Bradford protein assay kit
-
2X Laemmli sample buffer (or similar SDS-PAGE loading buffer)
-
Heating block or water bath (95-100°C)
Procedure:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.[3]
-
Normalize all samples to the same protein concentration by diluting with lysis buffer.
-
For each sample, mix a desired amount of protein (typically 20-30 µg) with an equal volume of 2X Laemmli sample buffer.[3]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]
-
The samples are now ready for gel electrophoresis or can be stored at -20°C for later use.[3]
Protocol 3: Western Blotting for SDMA Detection
Materials:
-
Polyacrylamide gels (appropriate percentage for protein targets)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in TBST)[5][6]
-
Primary Antibody: Anti-Symmetric Dimethyl Arginine (anti-SDMA) antibody (e.g., Rabbit mAb) diluted in blocking buffer.[5][7] A typical starting dilution is 1:1000.[8]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG, diluted in blocking buffer.[3]
-
Enhanced Chemiluminescence (ECL) detection reagent[3]
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Gel Electrophoresis: Load 20-30 µg of each protein sample into the wells of a polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Follow the manufacturer's protocol (e.g., wet transfer at 100V for 60-90 minutes).[3]
-
Blocking: After transfer, briefly wash the membrane with TBST. Block the membrane in blocking buffer for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[3][6][9]
-
Primary Antibody Incubation: Incubate the membrane with the diluted anti-SDMA primary antibody solution. For many antibodies, an overnight incubation at 4°C with gentle agitation is recommended.[5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove any unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[3]
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary antibody.[3]
-
Detection: Incubate the membrane with an ECL detection reagent according to the manufacturer's instructions (typically 1-5 minutes).[3]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Presentation
Quantitative analysis of Western blots allows for the comparison of SDMA levels under different conditions. Densitometry is used to measure band intensity, which is then normalized to a loading control (e.g., β-actin or GAPDH). The tables below show example data from hypothetical experiments.
Table 1: Effect of MAT2A Inhibitor on Global SDMA Levels
| Treatment Group | Concentration (nM) | Normalized SDMA Intensity (Arbitrary Units) | % Decrease from Control |
|---|---|---|---|
| Vehicle Control | 0 | 1.00 | 0% |
| MAT2A-IN-2 | 10 | 0.85 | 15% |
| MAT2A-IN-2 | 50 | 0.55 | 45% |
| MAT2A-IN-2 | 100 | 0.25 | 75% |
| MAT2A-IN-2 | 500 | 0.10 | 90% |
Table 2: SDMA Levels in Different Cell Lines
| Cell Line | Tissue of Origin | Normalized SDMA Intensity (Arbitrary Units) |
|---|---|---|
| MCF7 | Breast Cancer | 1.25 |
| A549 | Lung Cancer | 0.98 |
| HEK293 | Embryonic Kidney | 1.50 |
| HCT116 | Colon Cancer | 1.10 |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the Western blot detection of SDMA.
References
- 1. epicypher.com [epicypher.com]
- 2. ES2828097T3 - Methods to detect symmetric dimethylarginine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix (#13222) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 8. anti-SDMA Symmetric Dimethylarginine antibody (ARG43610) - arigo Biolaboratories [arigobio.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: High-Throughput Screening of PRMT5 Inhibitors Using an MTT-Based Cell Viability Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1] As the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification on both histone and non-histone proteins, PRMT5 plays a critical role in regulating essential cellular processes such as gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2][3] Overexpression and dysregulation of PRMT5 have been documented in a wide array of cancers, including lymphomas, breast, lung, and colorectal cancers, where it often correlates with tumor progression and poor prognosis.[4][5][6]
Inhibition of PRMT5 can disrupt these oncogenic processes, leading to cell cycle arrest, apoptosis, and reduced cell proliferation.[2][7][8] This makes PRMT5 an attractive target for novel cancer therapies. A crucial step in the discovery of new PRMT5 inhibitors is the development of robust and efficient screening assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of the resulting formazan, which is measured spectrophotometrically, is directly proportional to the number of viable cells.
This application note provides a detailed protocol for using the MTT assay to screen for PRMT5 inhibitors by measuring their cytotoxic and cytostatic effects on cancer cell lines.
Principle of the Method
The screening method is based on the principle that inhibiting PRMT5 in cancer cells that are dependent on its activity will lead to a decrease in cell proliferation and viability. This reduction in viability is quantified using the MTT assay.
-
PRMT5 Inhibition: Cancer cells are treated with varying concentrations of test compounds (potential PRMT5 inhibitors).
-
Cellular Response: If a compound effectively inhibits PRMT5, it will disrupt downstream pathways essential for cell survival and proliferation, leading to cell cycle arrest or apoptosis.[2][7]
-
MTT Reduction: After an incubation period, MTT reagent is added. Viable cells with active metabolism will reduce the MTT to purple formazan.
-
Quantification: The formazan crystals are solubilized, and the absorbance of the solution is measured. A lower absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability and thus, potential PRMT5 inhibitory activity. This data is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
PRMT5 Signaling and Point of Inhibition
PRMT5 functions as a key regulator in multiple oncogenic pathways. It can methylate histone proteins (e.g., H4R3, H3R8) to repress tumor suppressor genes like the Retinoblastoma (RB) family.[4] It also methylates non-histone proteins such as E2F-1 and p53, affecting cell cycle progression and apoptosis.[2][3] Furthermore, PRMT5 can upregulate the expression of growth-promoting genes like FGFR3 and eIF4E.[4][9] Small molecule inhibitors block the catalytic activity of PRMT5, preventing these methylation events and thereby halting downstream pro-proliferative signaling.
Materials and Reagents
-
Cell Lines: A cancer cell line known to be sensitive to PRMT5 inhibition (e.g., Mantle Cell Lymphoma lines like Jeko-1, Z-138; Lung Cancer line A549; or MTAP-deleted cancer cell lines).[9][10][11]
-
Culture Medium: Appropriate complete medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
PRMT5 Inhibitors: Test compounds and a known reference inhibitor (e.g., GSK3326595, JNJ-64619178).
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Store protected from light at -20°C.
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (for adherent cells).
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Sterile 96-well clear-bottom cell culture plates.
-
Multichannel pipette.
-
Experimental Protocol
The following workflow outlines the key steps for screening PRMT5 inhibitors.
Step-by-Step Methodology:
-
Cell Seeding:
-
For adherent cells, harvest with trypsin and resuspend in complete medium. For suspension cells, collect and resuspend directly.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 3,000-10,000 cells/well) in 100 µL of complete medium.[9][10]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent lines) and resume exponential growth.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the inhibitor in complete culture medium to create a dose-response curve (e.g., a 10-point curve from 1 nM to 10 µM is common).[12]
-
Prepare control wells:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest inhibitor dose.
-
Untreated Control: Cells with medium only.
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the diluted inhibitor, vehicle, or fresh medium to the appropriate wells.
-
-
Incubation:
-
MTT Assay:
-
After the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well, including controls.[10][12]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium. For adherent cells, aspirate the medium without disturbing the cell layer. For suspension cells, centrifuge the plate and then carefully remove the supernatant.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the blank controls from all other readings.
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] * 100
-
-
Determine IC50: Plot the Percent Viability against the log of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
-
Data Presentation
Quantitative data from inhibitor screening should be summarized for clear comparison. The IC50 value is the most common metric for inhibitor potency.
Table 1: Comparative Potency (IC50) of Select PRMT5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay Duration | Reported IC50 | Reference |
| MRTX1719 | HCT116 (MTAP-del) | Colorectal Cancer | 10 days | 12 nM | [14] |
| HCT116 (MTAP-WT) | Colorectal Cancer | 10 days | 890 nM | [14] | |
| GSK3326595 | HCT116 (MTAP-del) | Colorectal Cancer | 10 days | 22 nM | |
| JNJ-64619178 | HCT116 (MTAP-del) | Colorectal Cancer | 10 days | 10 nM | |
| HLCL61 | ATL Cell Lines | Adult T-Cell Leukemia | 120 hours | 3.09 - 7.58 µM | [13] |
| T-ALL Cell Lines | T-Cell Acute Lymphoblastic Leukemia | 120 hours | 13.06 - 22.72 µM | [13] | |
| CMP5 | ATL Cell Lines | Adult T-Cell Leukemia | 120 hours | 3.98 - 21.65 µM | [13] |
| T-ALL Cell Lines | T-Cell Acute Lymphoblastic Leukemia | 120 hours | 32.5 - 92.97 µM | [13] | |
| Compound 17 | LNCaP | Prostate Cancer | 72 hours | 430 nM | [15] |
| A549 | Non-Small Cell Lung Cancer | 72 hours | <450 nM | [15] |
Note: IC50 values are highly dependent on experimental conditions, including cell line, assay duration, and specific protocol. This table is for illustrative purposes.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Contamination (bacterial/yeast).- Phenol red or serum interference. | - Maintain sterile technique.- Use a "no cell" blank control with medium and MTT to subtract background. |
| Low Absorbance Signal | - Insufficient cell number.- Low metabolic activity of cells.- Incomplete solubilization of formazan. | - Optimize initial cell seeding density.- Increase MTT incubation time (up to 4 hours).- Ensure complete mixing after adding DMSO; check for visible crystals. |
| High Well-to-Well Variability | - Uneven cell seeding.- Edge effects on the plate.- Inaccurate pipetting. | - Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate.- Use calibrated multichannel pipettes. |
| Inconsistent IC50 Values | - Variation in cell passage number or health.- Instability of test compounds.- Differences in incubation times. | - Use cells within a consistent, low passage range.- Prepare fresh compound dilutions for each experiment.- Strictly adhere to standardized incubation times. |
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Overexpression of PRMT5 Promotes Tumor Cell Growth and Is Associated with Poor Disease Prognosis in Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of PRMT5 Inhibitors: A Guide to IC50 Value Determination
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target, particularly in oncology, due to its critical role in cellular processes such as transcriptional regulation, RNA splicing, and signal transduction.[1] The dysregulation of PRMT5 activity is implicated in the progression of various cancers. This has led to the development of numerous small molecule inhibitors aimed at modulating its enzymatic activity.[1][2] A key parameter for evaluating the efficacy of these inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. This document provides detailed application notes and protocols for determining the IC50 values of PRMT5 inhibitors through various biochemical and cell-based assays.
Core Concepts in PRMT5 Inhibition
PRMT5 is the primary enzyme responsible for the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification is crucial for a variety of cellular functions.[1][2] PRMT5 inhibitors typically function by competing with the enzyme's cofactor, S-adenosylmethionine (SAM), or the protein substrate, thereby blocking its methyltransferase activity.[1] The determination of IC50 values is a critical step in the preclinical evaluation of these inhibitors, providing a quantitative measure of their potency.
Data Presentation: Comparative IC50 Values of PRMT5 Inhibitors
The potency of PRMT5 inhibitors can vary significantly based on the assay type and the cellular context. Below is a summary of IC50 values for several prominent PRMT5 inhibitors.
| Inhibitor | Assay Type | Cell Line/Target | IC50 (µM) |
| CMP5 | Cell Proliferation | ATL-related cell lines | 4.89 - 21.65 |
| Cell Proliferation | T-ALL cell lines (Jurkat, MOLT4, MKB1) | > 50[2] | |
| HLCL61 | Cell Proliferation | ATL-related cell lines | 3.09 - 7.58[2] |
| Cell Proliferation | T-ALL cell lines | 13.06 - 22.72[2] | |
| EPZ015666 (GSK3235025) | Biochemical (Enzymatic) | PRMT5/MEP50 | 0.022[3] |
| Cell Viability | MCL cell lines | Nanomolar range[3] | |
| Biochemical (Radioactive) | PRMT5/MEP50 | 0.030[4] | |
| GSK3326595 | Biochemical (Enzymatic) | PRMT5/MEP50 | 0.0062 |
| JNJ-64619178 | Biochemical (Enzymatic) | PRMT5/MEP50 | Sub-nanomolar |
| Compound 9 | Biochemical (PRMT5/MEP50) | - | 0.011[2] |
| Cell Proliferation | - | 0.060[2] | |
| Compound 10 | Biochemical (PRMT5/MEP50) | - | 0.020[2] |
| Cell Proliferation | - | 0.048[2] | |
| Compound 15 (Degrader) | PRMT5 Degradation (DC50) | MCF-7 | 1.1[2] |
| Compound 17 (PPI Inhibitor) | Cell Viability | LNCaP | 0.430[2] |
| Cell Viability | A549 | < 0.450[2] | |
| 3039-0164 | Cell Viability | HCT-116 | 7.49 - 13.49 (analogs)[2] |
| Cell Viability | A549 | 7.10 - 8.36 (analogs)[2] | |
| Biochemical (AlphaLISA) | PRMT5 | 63[5] |
Note: IC50 values are highly dependent on experimental conditions, including the specific assay, cell line, and incubation time.[2]
Signaling Pathways and Experimental Workflows
To understand the context of PRMT5 inhibition, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor activity.
Caption: Simplified PRMT5 signaling pathway and mechanism of inhibition.
Caption: General experimental workflow for IC50 determination.
Experimental Protocols
Biochemical IC50 Determination: Methyltransferase-Glo (MT-Glo) Assay
This assay directly measures the inhibition of the PRMT5/MEP50 enzyme complex's methyltransferase activity by quantifying the production of S-adenosylhomocysteine (SAH).[2]
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Methyltransferase-Glo (MT-Glo) Assay Kit (e.g., Promega)
-
S-adenosylmethionine (SAM)
-
Substrate peptide (e.g., histone H4 derived peptide)
-
Test inhibitor
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Enzyme and Substrate Preparation: Dilute the PRMT5/MEP50 enzyme complex and the substrate peptide in the assay buffer to the desired working concentrations.
-
Reaction Setup: In each well of the plate, add the PRMT5/MEP50 enzyme and varying concentrations of the inhibitor. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add SAM and the substrate peptide to each well to start the methyltransferase reaction. The final reaction volume is typically 10-20 µL.
-
Incubation: Incubate the reaction plate at 37°C for a specified period (e.g., 60 minutes).
-
SAH Detection: Stop the reaction and detect the produced SAH by adding the MT-Glo reagent according to the manufacturer's protocol. This typically involves a two-step addition of reagents with incubation periods.[6]
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal is inversely proportional to the enzyme's activity.[2]
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[2]
Cell-Based IC50 Determination: Western Blot for Symmetric Dimethyl Arginine (SDMA)
This method assesses the ability of an inhibitor to block PRMT5 activity within a cellular context by measuring the levels of symmetric dimethylarginine (SDMA), a specific product of PRMT5 activity, on its substrates.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PRMT5 inhibitor for a specified duration (e.g., 48-96 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[8]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[8]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Repeat the blotting procedure for total PRMT5 and the loading control.
-
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
Data Analysis:
-
Quantify the band intensities for SDMA, total PRMT5, and the loading control.
-
Normalize the SDMA signal to the loading control.
-
Calculate the percent inhibition of SDMA for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the cellular IC50 value.
Cell-Based IC50 Determination: Cell Viability Assays (MTT and CellTiter-Glo)
These assays assess the effect of the inhibitor on cell viability or proliferation.
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.[9]
-
Inhibitor Treatment: Treat the cells with serial dilutions of the PRMT5 inhibitor and incubate for the desired period (e.g., 72 or 120 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
This assay quantifies the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.[9]
-
Inhibitor Treatment: Treat the cells with serial dilutions of the PRMT5 inhibitor for the desired duration.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well.[9]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis (for both MTT and CellTiter-Glo):
-
Subtract the background reading (medium only) from all measurements.
-
Calculate the percent viability for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percent viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Conclusion
The protocols outlined in this document provide robust and reproducible methods for determining the IC50 values of PRMT5 inhibitors. The choice of assay, whether biochemical or cell-based, will depend on the specific research question. Biochemical assays provide a direct measure of an inhibitor's effect on the enzyme's catalytic activity, while cell-based assays offer insights into the inhibitor's potency in a more physiologically relevant context, accounting for factors such as cell permeability and off-target effects. A comprehensive evaluation using a combination of these methods is recommended for the thorough characterization of novel PRMT5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating PRMT5 Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Its overexpression and hyperactivity have been implicated in the pathogenesis of numerous cancers, making it a promising therapeutic target.[3][4] These application notes provide a comprehensive experimental workflow and detailed protocols for evaluating the efficacy of novel PRMT5 inhibitors, from initial biochemical screening to in vivo validation.
I. PRMT5 Signaling Pathways in Cancer
PRMT5 exerts its oncogenic functions through the methylation of histone and non-histone proteins, thereby modulating several key signaling pathways.[1][5][6] Understanding these pathways is crucial for designing effective inhibitor evaluation strategies.
A. Regulation of Growth Factor Signaling
PRMT5 can regulate growth factor signaling pathways, such as the ERK1/2 and PI3K/AKT pathways, which are central to cell proliferation, survival, and differentiation.[5][7] For instance, PRMT5 can methylate EGFR, influencing downstream ERK activation.[5][6] It has also been shown to regulate the expression of FGFR3, which in turn activates both ERK and AKT signaling.[5][8]
B. Involvement in WNT/β-catenin and NF-κB Signaling
PRMT5 has been shown to promote the survival of lymphoma cells by activating WNT/β-catenin and AKT/GSK3β signaling pathways.[9] It achieves this by epigenetically silencing antagonists of the WNT pathway.[9] Additionally, PRMT5 can modulate the NF-κB pathway by methylating TRIM21, an E3 ligase, which prevents the degradation of IKKβ.[1][6]
II. Experimental Workflow for PRMT5 Inhibitor Evaluation
A tiered approach is recommended to efficiently evaluate the efficacy of PRMT5 inhibitors. This workflow progresses from initial biochemical and cellular assays to more complex in vivo models.
III. Data Presentation
Quantitative data from the experimental workflow should be summarized in tables for clear comparison of inhibitor potency and efficacy.
Table 1: Biochemical and Cellular Potency of PRMT5 Inhibitors
| Compound ID | Biochemical IC50 (nM) | Cellular SDMA IC50 (nM) | Cell Viability EC50 (nM) |
| Inhibitor A | 22 | 50 | 150 |
| Inhibitor B | 5 | 15 | 65 |
| Inhibitor C | 150 | 300 | >1000 |
Table 2: In Vivo Efficacy and Pharmacodynamic Response
| Compound ID | Dosing Regimen | Tumor Growth Inhibition (%) | Plasma SDMA Reduction (%) |
| Inhibitor B | 50 mg/kg, QD | 85 | 90 |
| Vehicle Control | - | 0 | 0 |
IV. Experimental Protocols
A. Biochemical PRMT5 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PRMT5 enzymatic activity.
Principle: This assay measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate (e.g., histone H4 peptide) by the PRMT5/MEP50 complex. The inhibition of this activity by a test compound is quantified.[10]
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 peptide substrate
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Test compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, the histone H4 peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
B. Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To assess the in-cell target engagement of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.[10]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-SDMA, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody for loading control.
-
Quantify the band intensities and normalize the SDMA signal to the loading control.
C. Cell Viability Assay
Objective: To determine the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells and calculate the half-maximal effective concentration (EC50).[10]
Principle: The metabolic activity of viable cells, which is proportional to the number of living cells, is measured using a colorimetric or luminescent reagent.[10]
Materials:
-
Cancer cell line of interest (e.g., a mantle cell lymphoma line like Z-138)[3]
-
Cell culture medium and supplements
-
Test compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).[10]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control and determine the EC50 value.
D. In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PRMT5 inhibitor in a preclinical animal model.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored over time.[3][11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Test compound formulated for oral or parenteral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).[12]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
V. Conclusion
This framework provides a robust and systematic approach for the preclinical evaluation of PRMT5 inhibitors. By combining biochemical, cellular, and in vivo assays, researchers can effectively characterize the potency, selectivity, and therapeutic potential of novel drug candidates targeting PRMT5. The detailed protocols and data presentation guidelines aim to ensure reproducibility and facilitate the comparison of results across different studies.
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. google.com [google.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT5 promotes cell proliferation by inhibiting BTG2 expression via the ERK signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. ashpublications.org [ashpublications.org]
Application of PRMT5 Inhibitors in Glioblastoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors in glioblastoma (GBM) research. It includes detailed application notes, experimental protocols, and a summary of quantitative data from preclinical and clinical studies. This guide is intended to serve as a valuable resource for researchers and professionals working on novel therapeutic strategies for this aggressive brain tumor.
Introduction to PRMT5 in Glioblastoma
Glioblastoma is the most common and aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal therapeutic approaches.[1][2] A growing body of evidence highlights the critical role of PRMT5 in GBM pathogenesis. PRMT5, an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, is overexpressed in high-grade gliomas and its expression levels are inversely correlated with patient survival.[1][3][4] This enzyme is implicated in various cellular processes crucial for tumor progression, including gene expression regulation, cell cycle control, DNA damage repair, and splicing.[3][5][6] Consequently, PRMT5 has emerged as a promising druggable target for GBM therapy.[1][7]
Mechanism of Action of PRMT5 Inhibitors in Glioblastoma
PRMT5 inhibitors exert their anti-tumor effects in glioblastoma through several key mechanisms:
-
Induction of Apoptosis and Senescence: Inhibition of PRMT5 has been shown to induce apoptosis in differentiated glioblastoma cells and trigger a nonreplicative senescent state in undifferentiated, stem-like GBM cells.[1]
-
Disruption of RNA Splicing: PRMT5 is a critical component of the spliceosome. Its inhibition leads to widespread disruption of splicing, particularly affecting genes involved in the cell cycle, thereby impeding tumor cell proliferation.[5][8]
-
Impairment of DNA Damage Repair: PRMT5 plays a role in DNA double-strand break repair pathways, including homologous recombination (HR).[6][7] By inhibiting PRMT5, cancer cells become more susceptible to DNA-damaging agents like temozolomide (B1682018) (TMZ), the standard-of-care chemotherapy for GBM.[6][9]
-
Synthetic Lethality in MTAP-deficient Tumors: A significant portion of glioblastomas (around 45%) exhibit a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[10] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits PRMT5. This creates a state of "synthetic lethality," where MTAP-deleted cancer cells are exquisitely sensitive to further PRMT5 inhibition.[7][10][11]
Key PRMT5 Inhibitors in Glioblastoma Research
Several PRMT5 inhibitors are under investigation for glioblastoma therapy, ranging from preclinical research to clinical trials.
| Inhibitor | Type | Key Findings in Glioblastoma Research | Reference |
| CMP5 | Novel small molecule | Induces apoptosis in differentiated GBM cells and senescence in undifferentiated GBM stem cells. Reduces tumor growth in vivo. | [1] |
| LLY-283 | Brain-penetrant, SAM-competitive | Suppresses the growth of patient-derived GBM stem cell cultures, particularly the proneural subtype. Disrupts splicing and prolongs survival in orthotopic xenograft models. Sensitizes GBM cells to temozolomide. | [6][8] |
| TNG456 | Oral, brain-penetrant, MTA-cooperative | Highly selective for MTAP-deleted GBM cells. Shows dose-dependent antitumor activity in xenograft models and CNS penetration. Currently in a Phase 1/2 clinical trial (NCT06810544). | [10][11] |
| JNJ-64619178 | Oral, potent and selective | Occupies both SAM and substrate binding pockets. Currently under development for advanced solid tumors. | [7][12] |
| EPZ015666 | Small molecule | Displays synergistic anti-GBM effects when combined with the mTOR inhibitor PP242. | [13] |
| PRT811 | Brain-penetrant | Has shown clinical activity in a Phase 1 study (NCT04089449) in patients with recurrent high-grade glioma, particularly those with IDH mutations. | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in the application of PRMT5 inhibitors in glioblastoma research.
Caption: PRMT5 signaling and points of therapeutic intervention.
Caption: A typical experimental workflow for evaluating PRMT5 inhibitors.
Caption: Rationale for combining PRMT5 inhibitors with other therapies.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of PRMT5 inhibitors in glioblastoma research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of PRMT5 inhibitors on glioblastoma cells.
Materials:
-
Glioblastoma cell lines or patient-derived neurospheres (GBMNS)
-
Complete cell culture medium
-
PRMT5 inhibitor of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of PRMT5 inhibitors on the expression and activity of target proteins.
Materials:
-
Treated and untreated glioblastoma cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-ERK, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Intracranial Xenograft Model
Objective: To evaluate the in vivo efficacy of PRMT5 inhibitors on glioblastoma tumor growth and survival.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Glioblastoma cells engineered to express a reporter gene (e.g., luciferase)
-
Stereotactic injection apparatus
-
PRMT5 inhibitor formulation for in vivo administration
-
Bioluminescence imaging system
-
Calipers for tumor measurement (for subcutaneous models)
Protocol:
-
Intracranially implant a defined number of glioblastoma cells into the brains of immunocompromised mice using a stereotactic apparatus.
-
Monitor tumor establishment and growth using bioluminescence imaging.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the PRMT5 inhibitor (e.g., by oral gavage or intraperitoneal injection) according to the predetermined dosing schedule. The control group should receive the vehicle.
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor the health and body weight of the mice throughout the study.
-
Record the survival of the mice in each group and generate Kaplan-Meier survival curves.
-
At the end of the study, euthanize the mice and harvest the brains for histological and immunohistochemical analysis.
Conclusion
PRMT5 inhibitors represent a highly promising therapeutic strategy for glioblastoma. Their multifaceted mechanisms of action, including the induction of cell death, disruption of critical cellular processes, and the potential for synergistic combinations with existing therapies, underscore their clinical potential. The synthetic lethal approach in MTAP-deleted GBM is particularly noteworthy, offering a targeted therapeutic avenue for a significant subset of patients. Continued research, including ongoing clinical trials, will be crucial to fully elucidate the efficacy and safety of PRMT5 inhibitors and to establish their role in the treatment paradigm for this devastating disease.
References
- 1. PRMT5 as a druggable target for glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma [en-cancer.fr]
- 4. Expression of PRMT5 correlates with malignant grade in gliomas and plays a pivotal role in tumor growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting Synthetic Lethality of PRMT5 for Precision Treatment of MTAP-Deficient Glioblastoma [mdpi.com]
- 8. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - Institut Curie [institut-curie.org]
- 9. researchgate.net [researchgate.net]
- 10. rarecancernews.com [rarecancernews.com]
- 11. Next-generation PRMT5 inhibitor drives strong antitumor activity | BioWorld [bioworld.com]
- 12. onclive.com [onclive.com]
- 13. The protein arginine methyltransferase PRMT5 confers therapeutic resistance to mTOR inhibition in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
Application Notes and Protocols: Combining PRMT5 Inhibitors with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology.[1][2] As a key enzyme catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins, PRMT5 plays a crucial role in numerous cellular processes, including gene transcription, RNA splicing, and the DNA damage response.[3][4] Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. While PRMT5 inhibitors have shown promise as monotherapies, a growing body of preclinical evidence suggests that their efficacy can be significantly enhanced through combination with other anticancer agents.[5][6] This document provides detailed application notes and protocols for investigating the synergistic potential of combining PRMT5 inhibitors with other cancer therapies.
Rationale for Combination Strategies
The primary rationale for combining PRMT5 inhibitors with other anticancer agents is to achieve synergistic antitumor effects, overcome drug resistance, and potentially reduce treatment-related toxicities by using lower doses of each agent.[5][6] Key combination strategies are based on exploiting the molecular consequences of PRMT5 inhibition:
-
Synthetic Lethality: PRMT5 inhibition can induce a state of "BRCAness" by downregulating key genes in the homologous recombination (HR) pathway of DNA repair.[7] This renders cancer cells highly dependent on other DNA repair pathways, creating a synthetic lethal vulnerability when combined with inhibitors of those pathways, such as PARP inhibitors.[7][8] This approach is particularly promising in tumors with wild-type BRCA genes.[8]
-
Enhanced Targeting of Oncogenic Pathways: In cancers driven by specific signaling pathways, such as those involving EGFR/HER2 or the MAP kinase pathway, combining PRMT5 inhibitors with targeted therapies can lead to a more profound and durable response.[5][9]
-
Modulation of the Tumor Microenvironment and Immune Response: PRMT5 inhibition can influence the tumor microenvironment and the antitumor immune response.[10][11][12] Combining PRMT5 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, may "warm up" immunologically "cold" tumors and enhance the efficacy of immunotherapy.[11][13]
-
Increased Sensitivity to Chemotherapy: PRMT5 inhibition has been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin (B142131) and doxorubicin.[5]
Quantitative Data on Combination Synergies
The following tables summarize key quantitative data from preclinical studies investigating the synergistic effects of combining PRMT5 inhibitors with other anticancer agents.
Table 1: PRMT5 Inhibitors in Combination with PARP Inhibitors
| Cancer Type | PRMT5 Inhibitor | PARP Inhibitor | Key Quantitative Finding | Reference |
| Triple-Negative Breast Cancer (BRCA1 wildtype) | GSK3326595 | Olaparib, Talazoparib | Potentiated cell death in BRCA1 wildtype but not BRCA1 mutant cell lines. | [8] |
| Breast Cancer | GSK3326595, TNG908 | Not specified | Synergy observed in all tested cell lines, independent of BRCA1/2 and MTAP status. | [14][15] |
| Bladder Urothelial Carcinoma | AZ14209703 | Olaparib | Demonstrated synergy in both MTAP-deficient and MTAP-proficient cell lines. | [16] |
Table 2: PRMT5 Inhibitors in Combination with Targeted Therapies
| Cancer Type | PRMT5 Inhibitor | Combination Agent | Key Quantitative Finding | Reference |
| Triple-Negative Breast Cancer (EGFR overexpressing) | EPZ015938 | Erlotinib, Neratinib | Synergistic impairment of cell proliferation. | [5] |
| HER2-low Triple-Negative Breast Cancer | EPZ015938 | Neratinib, Tucatinib | Synergistic interaction observed. | [5] |
Table 3: PRMT5 Inhibitors in Combination with Chemotherapy
| Cancer Type | PRMT5 Inhibitor | Chemotherapy Agent | Key Quantitative Finding | Reference |
| Triple-Negative Breast Cancer | EPZ015938 | Cisplatin | Highest synergy scores (>30) observed in BT20 and MDA-MB-468 cell lines. | [5] |
| Triple-Negative Breast Cancer | EPZ015938 | Doxorubicin, Camptothecin | Lesser synergy observed compared to cisplatin. | [5] |
| Pancreatic Cancer | JNJ64619178 | Gemcitabine | Combination therapy more effectively inhibits pancreatic ductal adenocarcinoma cells. | [17] |
Table 4: PRMT5 Inhibitors in Combination with Immunotherapy
| Cancer Type | PRMT5 Inhibitor | Immunotherapy Agent | Key Quantitative Finding | Reference |
| MTAP-loss Tumors | MRTX1719 | Anti-PD-1 | Superior antitumor activity and extended survival in syngeneic murine models. | [10][18] |
| Melanoma | GSK3326595 | Anti-PD-1 | Significantly suppressed tumor growth and prolonged survival in mice. | [11] |
| Lung Cancer | GSK591 | Anti-PD-L1 | Synergistically inhibited the growth of lung cancer cells. | [13] |
Experimental Protocols
Protocol for Cell Viability and Synergy Analysis
This protocol outlines the steps to assess the anti-proliferative effects of a PRMT5 inhibitor in combination with another anticancer agent and to quantify the level of synergy.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
PRMT5 inhibitor (e.g., GSK3326595)
-
Second anticancer agent
-
96-well clear-bottom, black-sided plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of the PRMT5 inhibitor and the second agent in DMSO.
-
Create a dose-response matrix by serially diluting the drugs in complete medium. A 6x6 or 8x8 matrix is common.
-
Include single-agent controls for each drug and a vehicle control (DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7]
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
Caption: Workflow for Cell Viability and Synergy Analysis.
Protocol for Western Blot Analysis of Pharmacodynamic Markers
This protocol is for assessing the on-target effects of the PRMT5 inhibitor and the impact of the combination treatment on key signaling proteins.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-PRMT5, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the signal using an imaging system.
-
Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
-
Caption: Workflow for Western Blot Analysis.
Signaling Pathway and Logic Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and the logic behind combining PRMT5 inhibitors with other anticancer agents.
Caption: Synthetic Lethality with PRMT5 and PARP Inhibitors.
Caption: PRMT5 Inhibition and Immunotherapy Synergy.
Conclusion
The combination of PRMT5 inhibitors with other anticancer agents holds significant promise for improving therapeutic outcomes in a variety of malignancies. The protocols and data presented herein provide a framework for the preclinical evaluation of novel PRMT5 inhibitor-based combination therapies. Rigorous in vitro and in vivo studies are essential to elucidate the mechanisms of synergy and to guide the rational design of clinical trials. As our understanding of the multifaceted roles of PRMT5 in cancer biology deepens, so too will the opportunities for developing innovative and effective combination treatment strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting PRMT5 in cancer: Mechanistic insights and clinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. PRMT5 inhibition warms up cold tumors and leads to PD-1 blockade response [acir.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 14. PARP inhibitor and PRMT5 inhibitor synergy is independent of BRCA1/2 and MTAP status in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer | MDPI [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Harnessing machine learning to find synergistic combinations for FDA-approved cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
BAY 1217224 solubility and stability in aqueous solutions
Welcome to the Technical Support Center for BAY 1217224. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your research.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon addition to aqueous buffer. | The aqueous solubility of this compound is exceeded. | - Prepare a higher concentration stock solution in an organic solvent such as DMSO. - Perform a serial dilution of the stock solution into your aqueous buffer. - Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5% for cell-based assays).[1] - Consider using a solubilizing agent or a different buffer system. |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound. - Degradation of the compound in the aqueous solution. | - Ensure the stock solution is completely dissolved before further dilution. Gentle warming or sonication may aid dissolution. - Prepare fresh aqueous solutions for each experiment from a frozen stock. - Evaluate the stability of this compound in your specific experimental buffer and conditions (see Experimental Protocols). |
| Difficulty dissolving the compound powder. | The compound may be sparingly soluble in many common solvents. | - Consult the product's Certificate of Analysis for any supplier-recommended solvents. - Test solubility in small amounts of various organic solvents such as DMSO, ethanol, or DMF. |
| Loss of compound activity over time in an aqueous solution. | The compound may be unstable in the aqueous environment at the experimental temperature. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store aqueous solutions at 4°C for short-term use and conduct stability studies to determine the rate of degradation. - Protect solutions from light if the compound is found to be light-sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
Q2: How should I store stock solutions of this compound?
A2: General guidelines for storing stock solutions of similar compounds are as follows:
-
In solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Powder: Store at -20°C for up to 3 years. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: My compound has precipitated in the aqueous buffer. Can I still use the solution?
A3: It is not recommended to use a solution with visible precipitate, as the actual concentration of the dissolved compound will be unknown and could lead to inaccurate and irreproducible results. Refer to the Troubleshooting Guide for steps to address precipitation.
Q4: How can I determine the aqueous solubility of this compound in my specific buffer?
A4: You can perform a solubility screening experiment. This typically involves adding an excess amount of the compound to your buffer, allowing it to reach equilibrium (e.g., by shaking for 24-48 hours), centrifuging to pellet the undissolved solid, and then quantifying the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.[2]
Q5: What factors can affect the stability of this compound in an aqueous solution?
A5: The stability of a compound in an aqueous solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of other components in the buffer. It is advisable to conduct stability studies under your specific experimental conditions to understand the degradation kinetics.
Data Presentation
As specific quantitative solubility and stability data for this compound in various aqueous solutions are not publicly available, the following tables are provided as templates for researchers to record their own experimental findings.
Table 1: Solubility of this compound in Aqueous Solutions
| Aqueous Solution (Buffer, pH) | Temperature (°C) | Solubility (µg/mL) | Method of Determination |
| e.g., PBS, pH 7.4 | e.g., 25 | Enter your data | e.g., Shake-flask method with HPLC-UV analysis |
| e.g., Tris-HCl, pH 8.0 | e.g., 37 | Enter your data | e.g., Shake-flask method with HPLC-UV analysis |
Table 2: Stability of this compound in Aqueous Solution
| Aqueous Solution (Buffer, pH) | Storage Temperature (°C) | Time Point | Remaining Compound (%) | Degradation Products Identified |
| e.g., PBS, pH 7.4 | e.g., 4 | e.g., 24 hours | Enter your data | Enter your data |
| e.g., PBS, pH 7.4 | e.g., 25 | e.g., 8 hours | Enter your data | Enter your data |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of a compound like this compound in aqueous solutions.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Separation: Centrifuge the samples at a high speed to pellet the undissolved compound.
-
Sampling: Carefully collect the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the solubility in µg/mL or mM based on the measured concentration and dilution factor.
Protocol 2: Aqueous Stability Assessment
-
Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration below its solubility limit.
-
Incubation: Aliquot the solution into several vials and store them under different conditions (e.g., 4°C, 25°C, protected from light, exposed to light).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each storage condition.
-
Analysis: Immediately analyze the sample using a stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect any degradation products.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each condition to determine the degradation rate and half-life.
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in Thrombin Inhibition Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and resolving common issues encountered during thrombin inhibition assays.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: High Variability Between Replicate Wells
Question: My results show high variability between replicate wells for the same inhibitor concentration. What could be the cause?
Answer: High variability between replicates is a common issue that can often be traced back to procedural inconsistencies. Here are the most likely causes and how to address them:
-
Inaccurate Pipetting: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in reaction rates.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents to a 96-well plate, change pipette tips for each replicate to avoid carryover.
-
-
Improper Mixing: Incomplete mixing of reagents in the wells can lead to localized concentration differences and inconsistent reaction initiation.
-
Solution: After adding all reagents, gently tap the plate or use a plate shaker for a few seconds to ensure thorough mixing. Avoid vigorous shaking that could cause splashing between wells.
-
-
Temperature Gradients: Temperature fluctuations across the microplate can affect enzyme activity, leading to variability.
-
Solution: Pre-incubate the plate and all reagents at the assay temperature (e.g., 37°C) before starting the reaction. Ensure the plate reader's incubation chamber maintains a uniform temperature.
-
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results.
-
Solution: Avoid using the outermost wells for critical samples. If you must use them, fill the surrounding wells with water or buffer to create a more uniform environment.
-
Issue 2: Inhibitor Appears Less Potent Than Expected (High IC50 Value)
Question: My test compound is showing a much higher IC50 value than anticipated based on previous data or literature. What could be the reason?
Answer: A higher-than-expected IC50 value suggests that the inhibitor is not as effective at inhibiting thrombin in your assay as it should be. Several factors can contribute to this:
-
Incorrect Inhibitor Concentration: Errors in calculating the stock solution concentration or in performing serial dilutions are a frequent source of inaccurate results.
-
Solution: Double-check all calculations. Prepare fresh dilutions from a newly weighed sample of the inhibitor if possible.
-
-
Inhibitor Instability or Degradation: The inhibitor may have degraded due to improper storage or handling.
-
Solution: Store inhibitors according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.
-
-
High Substrate Concentration: If the substrate concentration is significantly higher than the Michaelis constant (Km), a competitive inhibitor will appear less potent.[1]
-
Solution: Determine the Km of thrombin for your substrate under your specific assay conditions. For competitive inhibitors, use a substrate concentration at or near the Km to obtain a more accurate IC50 value.[1]
-
-
Presence of Organic Solvents (e.g., DMSO): Many inhibitors are dissolved in organic solvents like DMSO, which can affect enzyme activity at higher concentrations.
-
Solution: Keep the final concentration of the organic solvent in the assay as low as possible (ideally ≤1%). Ensure that the solvent concentration is consistent across all wells, including controls.
-
Issue 3: Inconsistent Results Between Different Experiments
Question: I am getting different IC50 values for the same inhibitor when I repeat the experiment on different days. How can I improve my assay's reproducibility?
Answer: Poor inter-assay reproducibility can be frustrating. The key is to standardize every step of your protocol.
-
Reagent Variability: Differences in reagent preparation, such as lot-to-lot variation in thrombin or substrate, can lead to inconsistent results.
-
Solution: Use reagents from the same lot for a series of related experiments. If you must switch lots, perform a bridging study to ensure the results are comparable. Prepare fresh reagents for each experiment.
-
-
Sample Handling: The handling of plasma samples, if used, is critical. Pre-analytical variables are a major source of error in coagulation assays.[2]
-
Solution: Follow a strict protocol for plasma preparation, including centrifugation speed and time to obtain platelet-poor plasma. Avoid repeated freeze-thaw cycles of plasma samples.
-
-
Instrument Performance: Variations in the performance of the plate reader, such as fluctuations in the light source or detector sensitivity, can affect results.
-
Solution: Regularly perform quality control checks on your plate reader according to the manufacturer's guidelines.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of thrombin to use in my assay?
A1: The optimal thrombin concentration depends on the specific assay format (chromogenic or fluorometric) and the substrate used. The goal is to have a reaction rate that is linear over the course of the measurement and provides a good signal-to-background ratio. A good starting point is to perform a thrombin titration experiment to determine the concentration that gives a robust signal without being so high that the substrate is rapidly depleted.
Q2: How does the choice of substrate affect my results?
A2: The substrate's affinity for thrombin (Km) and its turnover rate (kcat) will influence the assay's sensitivity and dynamic range. A substrate with a lower Km will allow you to use a lower thrombin concentration. It's crucial to use a substrate concentration that is appropriate for the Km to ensure accurate determination of inhibitor potency, especially for competitive inhibitors.[1]
Q3: Can I use plasma samples that have been stored for a long time?
A3: While plasma can be stored at -80°C for extended periods, prolonged storage can lead to the degradation of labile coagulation factors, potentially affecting the results of thrombin generation assays. It is best to use freshly prepared plasma or samples that have been stored for a consistent and documented period. Avoid using samples that have been repeatedly frozen and thawed.
Q4: What are the best controls to include in my thrombin inhibition assay?
A4: At a minimum, you should include the following controls in every assay:
-
No-enzyme control: Contains all reagents except thrombin to measure background signal.
-
No-inhibitor control (vehicle control): Contains all reagents, including the solvent used to dissolve the inhibitor (e.g., DMSO), to measure 100% thrombin activity.
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Positive control inhibitor: A known thrombin inhibitor with a well-characterized IC50 value to validate the assay's performance.
Data Presentation: Factors Influencing Assay Results
The following tables summarize the impact of key experimental parameters on thrombin inhibition assay outcomes.
Table 1: Effect of Temperature on Thrombin Activity
| Temperature (°C) | Relative Thrombin Generation Rate (%) | Notes |
| 37 | 100 | Optimal temperature for most assays. |
| 32 | ~110 | Mild hypothermia can slightly increase the maximum rate of thrombin generation.[3] |
| 27 | ~73 | Moderate hypothermia significantly reduces the rate of thrombin generation.[3] |
Table 2: Effect of pH on Thrombin Generation
| pH | Relative Endogenous Thrombin Potential (ETP) (%) | Notes |
| 7.4 | 100 | Physiological pH. |
| 7.0 | ~120 | Mildly acidic conditions can lead to an increase in maximum thrombin levels.[4] |
| >7.7 | Decreased | Alkaline pH can significantly reduce thrombin generation.[5] |
Table 3: Effect of DMSO on Thrombin Activity
| Final DMSO Concentration (%) | Effect on Thrombin Activity | Recommendation |
| < 1 | Minimal to no effect | Ideal for most assays. |
| 1 - 5 | Can cause a dose-dependent inhibition of cell growth and platelet function.[6][7] | Use with caution and ensure consistent concentration across all wells. |
| > 5 | Can significantly inhibit or denature the enzyme. | Avoid if possible. |
Table 4: Impact of Substrate Concentration on Apparent IC50 for a Competitive Inhibitor
| Substrate Concentration ([S]) | Apparent IC50 | Rationale |
| [S] << Km | IC50 ≈ Ki | At very low substrate concentrations, the apparent IC50 approaches the true inhibition constant (Ki). |
| [S] = Km | IC50 = 2 x Ki | A commonly used concentration for balancing signal strength and sensitivity to competitive inhibitors. |
| [S] >> Km | IC50 increases significantly | High substrate concentrations outcompete the inhibitor, making it appear less potent.[1] |
Experimental Protocols
1. Chromogenic Thrombin Inhibition Assay Protocol
This protocol provides a general framework for a chromogenic thrombin inhibition assay. Specific concentrations and volumes may need to be optimized for your particular reagents and plate reader.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
Test inhibitor and positive control inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute and dilute thrombin in assay buffer to the desired working concentration.
-
Reconstitute and dilute the chromogenic substrate in assay buffer.
-
Prepare a dilution series of your test inhibitor and the positive control inhibitor in assay buffer.
-
-
Assay Setup:
-
Add 20 µL of assay buffer to the blank wells.
-
Add 20 µL of the appropriate inhibitor dilution or vehicle control to the sample and control wells.
-
Add 20 µL of the thrombin working solution to all wells except the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 160 µL of the pre-warmed substrate solution to all wells to bring the final volume to 200 µL.
-
-
Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
2. Fluorometric Thrombin Inhibition Assay Protocol
This protocol outlines a general procedure for a fluorometric thrombin inhibition assay. Optimization of reagent concentrations and incubation times is recommended.
Materials:
-
Purified human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Z-GGR-AMC)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
Test inhibitor and positive control inhibitor
-
96-well black microplate
-
Fluorescence microplate reader (e.g., Ex/Em = 350/450 nm for AMC-based substrates)
Procedure:
-
Prepare Reagents:
-
Prepare thrombin, substrate, and inhibitor solutions as described in the chromogenic assay protocol.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of the appropriate inhibitor dilution or vehicle control to the sample and control wells.
-
Add 50 µL of the thrombin working solution to all wells except the blank wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pre-warmed substrate solution to all wells to bring the final volume to 200 µL.
-
-
Measurement:
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Follow the same data analysis steps as for the chromogenic assay, using the initial rate of fluorescence increase to determine the reaction velocity.
-
Mandatory Visualizations
References
- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. courses.edx.org [courses.edx.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Growth inhibitory effects of dimethyl sulfoxide and dimethyl sulfone on vascular smooth muscle and endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencegate.app [sciencegate.app]
Technical Support Center: Optimizing BAY 3713372 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of BAY 3713372 in cell-based assays. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is BAY 3713372 and what is its mechanism of action?
BAY 3713372 is an orally bioavailable, potent, and selective MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[4][5][6] BAY 3713372 is designed to bind to the PRMT5-MTA complex, leading to selective inhibition of PRMT5 activity in MTAP-deleted cancer cells while sparing healthy cells.[2][7] This inhibition of PRMT5, a key enzyme in protein methylation and regulation of cellular processes, can suppress cancer cell growth and survival.[5][8]
Q2: What is a recommended starting concentration range for BAY 3713372 in a cell-based assay?
While specific preclinical data on BAY 3713372 is emerging, data from other PRMT5 inhibitors can provide a starting point. For initial dose-response experiments, a broad concentration range is recommended, typically spanning from low nanomolar to micromolar concentrations.[8][9] Based on published data for similar PRMT5 inhibitors, a starting range of 1 nM to 10 µM in a logarithmic dilution series would be appropriate to determine the IC50 value in your specific cell line.[8][9]
Q3: How should I prepare and store BAY 3713372 stock solutions?
Like most small molecule inhibitors, BAY 3713372 is expected to be soluble in dimethyl sulfoxide (B87167) (DMSO).[9] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To maintain compound integrity, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
Q4: Which cell lines are appropriate for testing BAY 3713372?
BAY 3713372 is specifically designed to target MTAP-deleted cancers. Therefore, the use of cancer cell lines with a confirmed homozygous deletion of the MTAP gene is crucial.[4] A panel of MTAP-deleted and MTAP wild-type (WT) cell lines should be used to confirm the selective activity of the compound.[6][10]
Quantitative Data Summary
The following tables summarize quantitative data for various PRMT5 inhibitors in different cancer cell lines. This information can serve as a valuable reference for designing experiments with BAY 3713372.
Table 1: IC50 Values of Select PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor Name | Cancer Cell Line | Cell Line Type | IC50 Value | Reference |
| MRTX1719 | MTAP del cell line panel | Multiple Tumor Types | 90 nM (median) | [10] |
| GSK3326595 | MTAP del cell line panel | Multiple Tumor Types | 262 nM (median) | [10] |
| LLY-283 | In-cell assay | Not specified | 25 nM | [11] |
| EPZ015666 | MDA-MB-453, MDA-MB-468 | Triple-Negative Breast Cancer | 1-10 µM (used concentration) | [8] |
Note: The potency of BAY 3713372 may differ, and these values should be used as a guide for establishing an initial experimental range.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the effect of BAY 3713372 on the viability of cancer cell lines.
-
Cell Seeding: Seed your MTAP-deleted and MTAP-WT cancer cell lines in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of BAY 3713372 in complete cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest BAY 3713372 concentration).
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of BAY 3713372 or vehicle control to the respective wells.
-
Incubation: Incubate the plates for a period relevant to your experimental goals (e.g., 72 to 120 hours).[8]
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the percentage of cell viability against the logarithm of the BAY 3713372 concentration to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement (SDMA Levels)
This protocol is to assess the on-target activity of BAY 3713372 by measuring the levels of symmetric dimethylarginine (SDMA), a product of PRMT5 enzymatic activity.[12]
-
Cell Treatment: Seed MTAP-deleted and MTAP-WT cells in larger format plates (e.g., 6-well plates) and treat with varying concentrations of BAY 3713372 for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SDMA-modified proteins (e.g., anti-SDMA) and a loading control antibody (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the relative reduction in protein methylation.
Visualizations
Caption: MTA-cooperative inhibition of PRMT5 by BAY 3713372 in MTAP-deleted cells.
Caption: A general workflow for optimizing BAY 3713372 concentration in cell-based assays.
Troubleshooting Guide
References
- 1. biotechreality.com [biotechreality.com]
- 2. pharmalive.com [pharmalive.com]
- 3. Puhe BioPharma and Bayer Enter into Global License Agreement for Clinical Phase I PRMT5 Inhibitor - Company News - Puhe BioPharma [en.puhebiopharma.com]
- 4. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bayer and Puhe BioPharma sign global license for PRMT5 inhibitor in Phase I trials [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
weak cellular effect of PRMT5 inhibitor despite biochemical potency
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving PRMT5 inhibitors, particularly when encountering a disconnect between high biochemical potency and weak cellular effects.
Frequently Asked Questions (FAQs)
Q1: Why does my potent PRMT5 inhibitor show weak or no activity in my cell-based assays?
A1: A discrepancy between biochemical and cellular potency is a common challenge.[1] Several factors can contribute to this, including:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[1]
-
Active Efflux: Cells can express efflux pumps, such as P-glycoprotein, that actively remove the inhibitor from the cytoplasm, preventing it from reaching an effective intracellular concentration.[2]
-
Inhibitor Metabolism: The inhibitor may be rapidly metabolized into an inactive form by cellular enzymes.
-
Insufficient Incubation Time: The duration of the treatment may not be long enough to observe a cellular phenotype.[1]
-
Acquired Resistance: Cells can develop resistance to PRMT5 inhibitors through various mechanisms.[3]
Q2: How can I confirm that my PRMT5 inhibitor is engaging its target inside the cell?
A2: It is crucial to verify target engagement in a cellular context. Several methods can be used:
-
Western Blot for Symmetric Dimethylarginine (sDMA): Measure the levels of sDMA on known PRMT5 substrates, such as SmD3 or histone H4 (H4R3me2s).[2][4] A dose-dependent decrease in sDMA levels upon inhibitor treatment indicates on-target activity.[1][5]
-
Cellular Thermal Shift Assay (CETSA): This assay assesses the direct binding of the inhibitor to PRMT5 in cells by measuring changes in the thermal stability of the protein.[5][6][7]
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that can quantify the binding of an inhibitor to PRMT5.[8][9][10]
Q3: My cells have developed resistance to the PRMT5 inhibitor. What are the possible mechanisms?
A3: Acquired resistance to PRMT5 inhibitors is a significant challenge.[11] Key mechanisms include:
-
Transcriptional Reprogramming: Cancer cells can undergo a drug-induced switch in their transcriptional state, leading to a stable resistant phenotype.[3][12]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative pro-survival pathways to compensate for PRMT5 inhibition, such as the PI3K/AKT/mTOR pathway.[3][13]
-
Alterations in Tumor Suppressor Pathways: Downregulation or mutation of the p53 tumor suppressor pathway is frequently observed in resistant cells.[13]
-
Upregulation of Resistance-Driving Genes: Overexpression of specific genes, such as STMN2 in lung adenocarcinoma and MSI2 in B-cell lymphomas, has been shown to be crucial for resistance.[3][12][13]
Q4: Could the observed cellular toxicity be due to off-target effects?
A4: Yes, it is possible that the cellular phenotype you are observing is not a result of PRMT5 inhibition. To investigate this:
-
Use a Structurally Different Inhibitor: Corroborate your findings with a structurally distinct PRMT5 inhibitor that may have a different off-target profile.[5]
-
CRISPR-Cas9 Genetic Validation: Knocking out PRMT5 should phenocopy the effects of the inhibitor. If the inhibitor still shows activity in a PRMT5-knockout model, it suggests the presence of off-target effects.[5]
-
Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
| Potential Cause | Troubleshooting Step |
| Inhibitor Solubility and Stability | Ensure the inhibitor is fully dissolved. Prepare fresh stock solutions in a suitable solvent like DMSO and visually inspect for any precipitation. Minimize freeze-thaw cycles by aliquoting stocks.[1][2] |
| Assay Conditions | Maintain consistent assay conditions, including buffer pH (ideally 6.5-8.5) and temperature (optimal around 37°C for PRMT5 activity).[1] |
| Reagent Quality | Use high-quality, fresh reagents, including the PRMT5 enzyme, substrate, and cofactor (S-adenosylmethionine - SAM).[1] |
| Cell-Based Assay Variables | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and serum concentration in the culture medium.[2] |
Issue 2: Biochemically potent inhibitor has weak cellular activity.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Determine the cell permeability of the inhibitor. If low, consider using a different cell line or a delivery agent. |
| Active Efflux | Test for the involvement of efflux pumps by co-treating with known efflux pump inhibitors.[2] |
| Insufficient Target Engagement | Confirm target engagement using methods like Western blot for sDMA, CETSA, or NanoBRET™ assay.[1][2][5] |
| Inadequate Incubation Time | Perform a time-course experiment to determine the optimal treatment duration.[1] |
Quantitative Data Summary
The following tables summarize the biochemical and cellular potencies of selected PRMT5 inhibitors.
Table 1: Biochemical and Cellular Potency of Covalent PRMT5 Inhibitors in Granta-519 Cells [14][15]
| Compound | PRMT5/MEP50 IC50 (µM) | sDMA IC50 (µM) | Cell Growth IC50 (µM) |
| 9 | 0.011 | 0.025 | 0.035 |
| 10 | 0.0195 | 0.02 | 0.03 |
| 11 | 0.012 | 0.15 | 0.2 |
| 12 | >1 | >1 | >1 |
Table 2: Comparison of GSK3326595 and a Novel Tetrahydroisoquinoline Derivative (Compound 20) [6]
| Parameter | GSK3326595 | Compound 20 |
| Biochemical IC50 | 9.2 nM | 4.2 nM |
| Cellular Thermal Shift (ΔTm) | 5.5 °C | 7.2 °C |
Key Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethyl-Histone H4R3 (H4R3me2s)[2]
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the PRMT5 inhibitor for the desired duration (e.g., 72 hours).
-
Cell Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for H4R3me2s. Subsequently, probe with a loading control antibody (e.g., total Histone H4 or β-actin).
-
Detection: Use a suitable secondary antibody and detection reagent to visualize the protein bands.
Protocol 2: Biochemical PRMT5 Enzymatic Assay (AlphaLISA)[2]
-
Reagent Preparation: Prepare solutions of the H4 peptide substrate and S-adenosylmethionine (SAM) in the assay buffer.
-
Inhibitor Addition: Add the PRMT5 inhibitor at various concentrations to the wells of a microplate.
-
Substrate/Cofactor Addition: Add the substrate/SAM mixture to the wells.
-
Reaction Initiation: Initiate the reaction by adding the PRMT5/MEP50 enzyme complex.
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding AlphaLISA Acceptor beads, followed by incubation. Then, add Streptavidin-Donor beads and incubate in the dark.
-
Data Acquisition: Read the plate on an appropriate plate reader.
Visualizations
Caption: Troubleshooting workflow for weak cellular effects of PRMT5 inhibitors.
Caption: Key signaling pathways involved in PRMT5 inhibitor resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Study Establishes Molecular Link Between Tumor Metabolism and Drug Engagement in Cancer Cells | Morningstar [morningstar.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 12. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitigating Off-Target Effects of Small Molecule PRMT5 Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating the off-target effects of small molecule PRMT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with small molecule PRMT5 inhibitors?
A1: Off-target effects of PRMT5 inhibitors can manifest in various ways, including unintended interactions with other proteins, particularly kinases, and broader methyltransferase inhibition.[1] These effects can lead to cellular phenotypes that are inconsistent with the known functions of PRMT5, such as unexpected cell death or differentiation pathways being activated.[2] On-target toxicities in highly proliferative normal tissues like bone marrow and the gastrointestinal tract can also occur, leading to adverse effects such as anemia, thrombocytopenia, and nausea.[2][3]
Q2: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of my PRMT5 inhibitor?
A2: A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Confirm On-Target Engagement: Perform a Western blot to measure the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or Histone H4 at Arginine 3 (H4R3me2s). A decrease in SDMA levels indicates that the inhibitor is engaging with PRMT5.[2][4]
-
Use a Structurally Different Inhibitor: Corroborate your findings with a structurally distinct PRMT5 inhibitor that may have a different off-target profile.[2] If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockout/Knockdown: The most definitive way to validate an on-target effect is to use a genetic approach like CRISPR-Cas9 to knock out PRMT5. The resulting phenotype should mimic the effect of the inhibitor. If the inhibitor still produces the effect in a PRMT5-knockout cell line, it is likely due to off-target activity.[2]
Q3: My PRMT5 inhibitor shows high potency in biochemical assays but weak activity in cell-based assays. What could be the reason?
A3: This is a common issue that can arise from several factors:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.[4]
-
Efflux Pumps: Cells can actively remove the inhibitor using efflux pumps like P-glycoprotein, reducing its intracellular concentration.[4]
-
Compound Stability and Solubility: The inhibitor may be unstable or poorly soluble in cell culture media.[5]
-
Target Engagement in a Cellular Context: The inhibitor's ability to bind to PRMT5 might be different in the complex cellular environment compared to a purified biochemical system.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Biochemical or Cellular Assays
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Compound Integrity | Ensure the inhibitor is fully dissolved. Prepare fresh stock solutions and minimize freeze-thaw cycles by aliquoting. Confirm compound purity and identity using methods like HPLC-MS or NMR.[4] |
| Assay Conditions | Maintain consistent assay conditions, including buffer pH (ideally 6.5-8.5), temperature (around 37°C), and reagent quality.[5] For cell-based assays, use cells within a consistent and low passage number range and ensure uniform cell seeding density.[4] |
| Reagent Quality | Use high-quality, fresh reagents, including the PRMT5 enzyme, substrate, and the co-factor S-adenosylmethionine (SAM).[5] |
Issue 2: Suspected Off-Target Effects
Experimental Approaches to Identify and Mitigate Off-Target Effects
| Experimental Approach | Objective |
| Kinase Profiling | To identify potential off-target kinase interactions by screening the inhibitor against a broad panel of kinases.[2] |
| Cellular Thermal Shift Assay (CETSA) | To assess the direct binding of the inhibitor to PRMT5 in a cellular environment by measuring changes in the protein's thermal stability.[2] |
| CRISPR-Cas9 Genetic Validation | To confirm that the inhibitor's phenotype is dependent on the presence of PRMT5.[2] |
| Dose-Response Analysis | Use the lowest effective concentration of the inhibitor to minimize engagement with lower-affinity off-targets.[2] |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA)
Objective: To assess on-target engagement of a PRMT5 inhibitor by measuring the reduction in SDMA levels on a known substrate.[4]
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the PRMT5 inhibitor for a specified duration (e.g., 72 hours).[4]
-
Cell Lysis: Lyse the cells and quantify the protein concentration.[4]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-SDMA-SmD3 or anti-H4R3me2s). Subsequently, probe with an HRP-conjugated secondary antibody.[5]
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[5]
-
Normalization: Re-probe the membrane with an antibody for a loading control (e.g., total Histone H4 or β-actin) to normalize the SDMA signal.[4]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the PRMT5 inhibitor in a cellular context.[2]
Methodology:
-
Cell Treatment: Treat intact cells with the PRMT5 inhibitor or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein by centrifugation.[2]
-
Analysis: Analyze the amount of soluble PRMT5 in each sample by Western blotting. An effective inhibitor will increase the thermal stability of PRMT5, resulting in more soluble protein at higher temperatures.[2]
Protocol 3: Kinase Profiling
Objective: To identify off-target kinase interactions.[2]
Methodology:
-
Assay Setup: A panel of purified, active kinases is used.
-
Inhibitor Treatment: The PRMT5 inhibitor is added to the kinase reactions at one or more concentrations.
-
Kinase Reaction: The reactions are initiated by adding ATP (often radiolabeled).
-
Quantification: The amount of incorporated radiolabel into the kinase substrate is quantified to determine the extent of inhibition for each kinase in the panel.[2]
Visualizations
Caption: PRMT5 signaling pathway and mechanism of inhibition.
Caption: Workflow for troubleshooting off-target effects.
References
Technical Support Center: Managing Hematological Toxicities of PRMT5 Inhibitors In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hematological toxicities during in vivo experiments with PRMT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do PRMT5 inhibitors cause hematological toxicities?
A1: PRMT5 is essential for maintaining normal adult hematopoiesis.[1] It plays a critical role in the function of hematopoietic stem and progenitor cells (HSPCs). Inhibition of PRMT5's methyltransferase activity disrupts several cellular processes vital for blood cell development, leading to cytopenias (a reduction in the number of mature blood cells).[1]
Q2: What are the most common hematological toxicities observed with PRMT5 inhibitors?
A2: The most frequently reported hematological toxicities are thrombocytopenia (low platelet count), anemia (low red blood cell count), and neutropenia (low neutrophil count).[2][3][4] These are often the dose-limiting toxicities in both preclinical and clinical studies.[2][4]
Q3: What are the underlying molecular mechanisms of PRMT5 inhibitor-induced hematological toxicity?
A3: Inhibition of PRMT5 in hematopoietic cells leads to several downstream effects, including:
-
Impaired Cytokine Signaling: PRMT5 is necessary for proper signaling through pathways like MAPK and NF-κB in response to hematopoietic cytokines.[1]
-
Upregulation of p53: Loss of PRMT5 activity can trigger the p53 pathway, leading to cell cycle arrest and apoptosis in hematopoietic cells.[1][5]
-
DNA Damage: PRMT5 inhibition can impair DNA repair mechanisms, leading to the accumulation of DNA damage and subsequent cell death.[5]
-
Aberrant mRNA Splicing: PRMT5 is involved in pre-mRNA splicing. Its inhibition can lead to widespread splicing changes, affecting the expression of genes crucial for hematopoiesis.[3][5]
Q4: Are the hematological toxicities of PRMT5 inhibitors reversible?
A4: Yes, in clinical settings, hematological toxicities associated with PRMT5 inhibitors have been shown to be reversible upon dose interruption or reduction.[3] Similarly, in preclinical models, cytopenias can be managed with dose modifications.
Q5: How can I monitor for hematological toxicities in my animal models?
A5: Regular monitoring of complete blood counts (CBCs) is crucial. This should be performed at baseline before starting treatment and at regular intervals throughout the study. Key parameters to monitor include platelet count, red blood cell count, hemoglobin, hematocrit, and neutrophil count. Bone marrow analysis via histology can also provide valuable insights into the effects on hematopoiesis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe weight loss (>15-20%) and signs of distress in animals. | On-target hematological toxicity leading to systemic effects. | 1. Immediately pause dosing. 2. Provide supportive care (e.g., nutritional supplements, hydration). 3. Consider euthanasia if the animal's condition does not improve, in accordance with institutional guidelines. 4. For future cohorts, consider implementing an intermittent dosing schedule or reducing the dose. |
| Significant drop in platelet count (thrombocytopenia). | PRMT5 inhibition affecting megakaryopoiesis. | 1. Implement dose modification: reduce the dose or switch to an intermittent dosing schedule (e.g., 4 days on, 3 days off).[6] 2. Increase the frequency of CBC monitoring. |
| Significant drop in red blood cell count (anemia). | PRMT5 inhibition affecting erythropoiesis. | 1. Follow dose modification strategies as for thrombocytopenia. 2. While not standard in preclinical studies, for critical long-term experiments, consult with veterinary staff about the feasibility of supportive measures like erythropoietin-stimulating agents, though this may introduce confounding factors. |
| Significant drop in neutrophil count (neutropenia). | PRMT5 inhibition affecting granulopoiesis. | 1. Implement dose modification strategies. 2. Be vigilant for signs of infection, as neutropenic animals are immunocompromised. Consider prophylactic antibiotics if infections are a recurring issue in the colony, in consultation with veterinary staff. |
| Variable toxicity between animals in the same treatment group. | Differences in individual animal physiology, drug metabolism, or tumor burden affecting drug tolerance. | 1. Ensure consistent dosing technique and formulation. 2. Increase the number of animals per group to account for individual variability. 3. Analyze if toxicity correlates with tumor burden or other baseline characteristics. |
Data on Hematological Toxicities from Clinical Trials
| PRMT5 Inhibitor | Most Common Grade ≥3 Treatment-Related Hematological Adverse Events |
| PF-06939999 | Anemia (28%), Thrombocytopenia/platelet count decreased (22%), Neutropenia (4%)[3] |
| JNJ-64619178 | Thrombocytopenia was the only dose-limiting toxicity.[2] |
| PRT543 | Thrombocytopenia (20%), Anemia (12%)[7] |
Key Experimental Protocols
Protocol 1: In Vivo Dosing and Monitoring for Hematological Toxicity
This protocol outlines a general procedure for administering a PRMT5 inhibitor to a mouse tumor model and monitoring for hematological side effects.
Materials:
-
PRMT5 inhibitor
-
Vehicle for drug formulation
-
Tumor-bearing mice (e.g., xenograft or patient-derived xenograft models)
-
Equipment for oral gavage or intraperitoneal injection
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Automated hematology analyzer
Methodology:
-
Baseline Measurements: Before initiating treatment, record the body weight of each mouse and collect a baseline blood sample (e.g., via tail vein or retro-orbital bleed) for a complete blood count (CBC).
-
Dosing Regimen:
-
Continuous Dosing: Administer the PRMT5 inhibitor daily at the desired dose.
-
Intermittent Dosing: To mitigate toxicity, consider an intermittent schedule. A published example for the PRMT5 inhibitor PRT382 in a mantle cell lymphoma model found a 4-days-on, 3-days-off schedule at 10 mg/kg to be effective while avoiding dose-limiting toxicities.[6]
-
-
Monitoring:
-
Monitor body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) daily.
-
Perform CBCs 1-2 times per week, or more frequently if significant cytopenias are expected or observed.
-
-
Dose Modification Criteria: Establish predefined criteria for dose interruption or reduction. For example, a dose reduction of 25-50% or a temporary hold on dosing could be implemented if:
-
Body weight loss exceeds 15%.
-
Platelet count drops below a critical threshold (e.g., 50,000/µL).
-
Neutrophil count drops below a critical threshold (e.g., 500/µL).
-
-
Endpoint Analysis: At the end of the study, collect terminal blood samples for final CBCs and consider harvesting bone marrow for histological analysis to assess cellularity and morphology.
Protocol 2: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is for assessing the pharmacodynamic effect of the PRMT5 inhibitor by measuring the levels of SDMA, a product of PRMT5 activity.
Materials:
-
Cell or tissue lysates from treated and control animals
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Sample Preparation: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands.
-
Analysis: Quantify band intensities and normalize the SDMA signal to the loading control to compare the extent of PRMT5 inhibition between treatment groups.
Visualizations
Caption: Mechanism of PRMT5 inhibitor-induced hematological toxicity.
Caption: In vivo experimental workflow for managing hematotoxicity.
References
- 1. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
Technical Support Center: Troubleshooting PRMT5 Inhibitor Efficacy
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where a Protein Arginine Methyltransferase 5 (PRMT5) inhibitor is not demonstrating the expected efficacy in a specific cell line.
Frequently Asked Questions (FAQs)
Q1: My PRMT5 inhibitor is not reducing cell viability in my cancer cell line. What are the primary reasons this might be happening?
A1: There are several potential reasons for a lack of response to a PRMT5 inhibitor. These can be broadly categorized into issues with the compound or experimental setup, and cell line-specific biological factors.
-
Compound Integrity and Experimental Conditions:
-
Solubility: The inhibitor may not be fully dissolved in the cell culture medium.[1][2][3] Always ensure the compound is completely solubilized in its recommended solvent (e.g., DMSO) before further dilution.[1][2][3]
-
Stability: The inhibitor could be unstable and degrading in the culture medium over the course of the experiment.[3]
-
Concentration and Duration: The concentration of the inhibitor may be too low, or the treatment duration may be insufficient to elicit a cellular response.[3][4]
-
-
Cellular and Biological Factors:
-
Cell Permeability and Efflux: The inhibitor may have poor permeability into the cell, or the cell line may express high levels of efflux pumps (like P-glycoprotein) that actively remove the compound.[1][3]
-
Target Expression and Engagement: The cell line might have low expression levels of PRMT5 or its essential cofactor, MEP50.[1] Even with sufficient expression, the inhibitor may not be effectively engaging with the PRMT5 protein.[5]
-
Intrinsic or Acquired Resistance: The cell line may possess inherent resistance mechanisms or may have developed resistance to the inhibitor.[6][7]
-
Troubleshooting Guide: Step-by-Step Investigation
If you are observing a lack of efficacy with your PRMT5 inhibitor, follow this systematic troubleshooting guide to identify the potential cause.
Step 1: Verify Compound and Experimental Setup
The first step is to rule out any technical issues with your inhibitor or experimental protocol.
1.1. Confirm Compound Integrity:
-
Check Solubility: Visually inspect your stock and working solutions for any precipitate. Prepare fresh solutions if there is any doubt.[1]
-
Verify Purity and Identity: If you suspect batch-to-batch variability, consider analytical verification of the compound's purity and identity using methods like HPLC-MS or NMR.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing, which can degrade the compound.[1]
1.2. Optimize Assay Conditions:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of inhibitor concentrations to determine the IC50 value.[3] It's possible the effective concentration is higher than initially anticipated.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to find the optimal treatment duration for observing an effect.[3]
-
Consistent Cell Culture Practices: Use cells within a consistent and low passage number range, and ensure uniform cell seeding density, as these factors can influence inhibitor sensitivity.[1]
Step 2: Confirm Target Engagement and Activity
Once you have confirmed your experimental setup is sound, the next step is to determine if the inhibitor is reaching its target and inhibiting PRMT5 activity within the cell.
2.1. Assess PRMT5 Expression:
-
Western Blot: Verify the expression levels of PRMT5 and its essential binding partner MEP50 (WDR77) in your cell line.[1] Low levels of either protein could explain the lack of response.
2.2. Measure PRMT5 Catalytic Activity:
-
Biomarker for PRMT5 Inhibition: A reliable way to confirm target engagement is to measure the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.[7][8] A western blot for a known PRMT5 substrate, such as SmD3 or symmetrically dimethylated Histone H4 at arginine 3 (H4R3me2s), should show a decrease in the SDMA mark upon effective inhibitor treatment.[1]
Step 3: Investigate Potential Resistance Mechanisms
If you have confirmed target engagement but still observe a lack of efficacy, your cell line may have intrinsic or acquired resistance.
3.1. Transcriptional Reprogramming and Bypass Pathways:
-
RNA Sequencing: Perform RNA-seq on inhibitor-treated and untreated cells to identify changes in gene expression and signaling pathways.[7][9] Cancer cells can adapt to PRMT5 inhibition by upregulating alternative survival pathways.[5]
-
Common Resistance Pathways: Look for the upregulation of pathways such as PI3K/AKT/mTOR and insulin-like growth factor signaling.[5][7] Downregulation of the p53 tumor suppressor pathway has also been observed in resistant cells.[5][7]
3.2. Specific Resistance-Driving Genes:
-
Gene Expression Analysis: Investigate the expression of genes known to be involved in PRMT5 inhibitor resistance.
3.3. MTAP Status:
-
The deletion of the methylthioadenosine phosphorylase (MTAP) gene can sensitize cells to PRMT5 inhibition.[11][12] Conversely, cells with wild-type MTAP may be less sensitive. Determine the MTAP status of your cell line.
Quantitative Data Summary
| Cell Line Type | Resistance Mechanism | Key Upregulated Genes/Pathways | Reference |
| Lung Adenocarcinoma | Transcriptional State Switch | STMN2 | [6][9] |
| B-cell Lymphoma | Driver Gene Upregulation | MSI2, BCL-2 | [10] |
| Mantle Cell Lymphoma | Bypass Pathway Activation | mTOR, PI3K, Insulin-like growth factor signaling | [7][8] |
| Various Cancers | Tumor Suppressor Alteration | TP53 deletion/mutation | [7][10] |
Experimental Protocols
Protocol 1: Western Blot for PRMT5 Activity (SDMA Levels)
This protocol is to assess the in-cell activity of a PRMT5 inhibitor by measuring the level of symmetric dimethylarginine (SDMA) on a known substrate.
Materials:
-
Cell line of interest
-
PRMT5 inhibitor and vehicle control (e.g., DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SDMA, anti-SmD3, or anti-H4R3me2s; loading control antibody (e.g., β-actin, GAPDH, or total Histone H4)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the PRMT5 inhibitor at various concentrations and for the desired duration. Include a vehicle-only control.[1]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1][2]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[1][2]
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control. A decrease in the SDMA signal in inhibitor-treated cells indicates target engagement.
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of the PRMT5 inhibitor on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PRMT5 inhibitor and vehicle control
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PRMT5 inhibitor and a vehicle control.[13]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[13]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A flowchart outlining the systematic troubleshooting process for investigating PRMT5 inhibitor inefficacy.
Caption: A diagram illustrating the primary mechanisms of resistance that can lead to PRMT5 inhibitor failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms and consequences of resistance to PRMT5 Inhibition [dspace.mit.edu]
- 7. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Improving the Bioavailability of Oral Thrombin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral bioavailability of thrombin inhibitors.
Section 1: Troubleshooting Guides
This section addresses common experimental issues encountered when developing oral thrombin inhibitors with improved bioavailability.
1.1 Issue: Low Aqueous Solubility of the Thrombin Inhibitor
Question: My novel oral thrombin inhibitor exhibits poor aqueous solubility, leading to low dissolution rates and variable absorption. What formulation strategies can I employ to address this?
Answer: Poor aqueous solubility is a significant hurdle for many oral drug candidates, including thrombin inhibitors. Several formulation strategies can be employed to enhance solubility and dissolution:
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which, according to the Noyes-Whitney equation, can lead to a higher dissolution rate.[1] Techniques like micronization and nanonization (e.g., wet media milling, precipitation) are commonly used.[2][3]
-
Solid Dispersions: This strategy involves dispersing the drug in an inert carrier matrix at the molecular level.[2] Amorphous solid dispersions can prevent the drug from crystallizing, thereby maintaining a higher energy state with enhanced solubility.[4] Polymers like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) are often used as carriers.
-
Lipid-Based Formulations: For lipophilic ("grease-ball") molecules, lipid-based delivery systems can be highly effective.[2] These formulations, such as self-emulsifying drug delivery systems (SEDDS), can solubilize the drug in the gastrointestinal tract and facilitate its absorption.[1]
-
Complexation: The use of complexing agents like cyclodextrins can increase the solubility of poorly soluble drugs by forming inclusion complexes.[1]
1.2 Issue: Poor Intestinal Permeability
Question: Despite adequate solubility, my thrombin inhibitor shows low permeability across intestinal cell monolayers (e.g., Caco-2). How can I improve its permeation?
Answer: Low intestinal permeability can be a major barrier to oral absorption. Here are some approaches to enhance permeation:
-
Permeation Enhancers: These are excipients that transiently and reversibly increase the permeability of the intestinal epithelium.[5][6] They can act via paracellular (opening tight junctions) or transcellular (interacting with cell membranes) pathways.[7][8] It is crucial to select enhancers that are effective at non-toxic concentrations.[5]
-
Prodrug Approach: Modifying the chemical structure of the thrombin inhibitor to create a more permeable prodrug can be an effective strategy. The prodrug is then converted to the active parent drug in the body. For example, dabigatran (B194492) etexilate is a prodrug of the active thrombin inhibitor dabigatran, designed to improve its oral absorption.[9][10][11][12]
1.3 Issue: High Efflux Ratio Indicating P-glycoprotein (P-gp) Substrate
Question: My thrombin inhibitor is identified as a substrate for the P-glycoprotein (P-gp) efflux transporter, limiting its net absorption. What can I do to overcome this?
Answer: P-gp is an efflux pump that actively transports a wide range of substrates out of cells, including enterocytes, thereby reducing their oral bioavailability.[13][14] Strategies to mitigate P-gp efflux include:
-
Co-administration with P-gp Inhibitors: P-gp inhibitors can block the efflux of the thrombin inhibitor, leading to increased intracellular concentrations and enhanced absorption.[15][16] Verapamil (B1683045) is a well-known P-gp inhibitor that has been shown to increase the bioavailability of dabigatran.[17][18][19]
-
Formulation with P-gp Inhibiting Excipients: Certain pharmaceutical excipients have been shown to possess P-gp inhibitory activity. Incorporating these into the formulation can be a practical approach to locally inhibit P-gp in the gut.[16]
-
Structural Modification: In some cases, it may be possible to modify the drug molecule to reduce its affinity for P-gp without compromising its therapeutic activity.
1.4 Issue: Rapid Metabolism in the Gut or Liver
Question: My oral thrombin inhibitor is subject to significant first-pass metabolism, reducing the amount of active drug reaching systemic circulation. How can I address this?
Answer: High first-pass metabolism can severely limit the oral bioavailability of a drug. Potential solutions include:
-
Prodrug Design: A prodrug can be designed to be less susceptible to the metabolic enzymes responsible for first-pass metabolism. The prodrug is then converted to the active drug after absorption.
-
Co-administration with Metabolic Inhibitors: While less common due to the potential for drug-drug interactions, co-administering the thrombin inhibitor with a specific inhibitor of the metabolizing enzyme could increase its bioavailability. This approach requires careful consideration of safety and potential side effects.
-
Formulation Strategies: Certain formulations, such as lipid-based systems, can promote lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.[20]
Section 2: Frequently Asked Questions (FAQs)
2.1 Solubility and Formulation
-
Q1: What is the difference between "brick-dust" and "grease-ball" molecules, and how does it affect formulation strategy?
-
A1: "Brick-dust" molecules are characterized by high melting points and strong crystal lattice energy, making their dissolution difficult.[2] Formulation strategies for these molecules often focus on disrupting the crystal lattice, such as creating amorphous solid dispersions.[2] "Grease-ball" molecules have high lipophilicity and poor aqueous solubility.[2] For these, lipid-based formulations are often the most suitable approach to enhance solubilization in the gastrointestinal fluids.[1][2]
-
-
Q2: How do I choose the right polymer for a solid dispersion formulation?
-
A2: The choice of polymer depends on several factors, including the physicochemical properties of the drug, the desired release profile, and the manufacturing process. The polymer should be able to form a stable amorphous solid solution with the drug and enhance its dissolution. Common polymers include PVP, HPMC, and Eudragit®. Miscibility and stability studies are essential to select the optimal polymer.
-
2.2 Permeability and Transport
-
Q3: What is the Caco-2 permeability assay, and how do I interpret the results?
-
A3: The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[21][22] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[21][23] The apparent permeability coefficient (Papp) is calculated to classify compounds as having high, medium, or low permeability.[24] A bidirectional assay can also be performed to determine the efflux ratio (Papp B-A / Papp A-B), which indicates if a compound is a substrate for efflux transporters like P-gp.[22][23] An efflux ratio greater than 2 suggests active efflux.[22][23]
-
-
Q4: What is the MDCK-MDR1 permeability assay, and when should I use it?
-
A4: The MDCK-MDR1 permeability assay uses Madin-Darby canine kidney cells transfected with the human MDR1 gene, which encodes for P-gp.[25][26][27] This assay is specifically designed to identify substrates and inhibitors of P-gp.[25][26] It is particularly useful when you suspect P-gp mediated efflux is a major contributor to the low bioavailability of your compound.[25] The efflux ratio is calculated similarly to the Caco-2 assay to determine if the compound is a P-gp substrate.[25]
-
-
Q5: What is the in-situ single pass intestinal perfusion (SPIP) model?
-
A5: The SPIP model is an in-situ technique in animals (typically rats) that allows for the investigation of drug absorption in a specific segment of the intestine while maintaining an intact blood supply.[28][29][30] This model provides a more physiologically relevant environment compared to in vitro cell-based assays and can be used to determine the effective permeability (Peff) of a drug.[28][30] High correlation has been observed between rat Peff and human intestinal absorption.[28][31]
-
2.3 P-glycoprotein (P-gp) Efflux
-
Q6: What are some examples of P-gp inhibitors that can be used in experiments?
-
A6: Verapamil is a classic P-gp inhibitor often used in in vitro and in vivo studies.[13][32] Other known P-gp inhibitors include cyclosporin (B1163) A, quinidine, and ketoconazole.[10][13][32] Several pharmaceutical excipients, such as certain grades of polyethylene (B3416737) glycol (PEG) and polysorbates, have also been reported to have P-gp inhibitory effects.[16]
-
-
Q7: How does co-administration of a P-gp inhibitor affect the pharmacokinetics of a thrombin inhibitor like dabigatran etexilate?
-
A7: Co-administration of a P-gp inhibitor like verapamil with dabigatran etexilate, a P-gp substrate, can significantly increase the oral bioavailability of dabigatran.[17][18] Studies have shown that verapamil can increase the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of dabigatran.[17][18] The timing of administration can influence the magnitude of this interaction.[17][18]
-
Section 3: Data Presentation
Table 1: Classification of Compound Permeability based on Caco-2 Papp Values
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption | Example Compounds |
| High | > 10 | > 90% | Propranolol, Ketoprofen |
| Medium | 1 - 10 | 50 - 90% | Verapamil, Ranitidine |
| Low | < 1 | < 50% | Atenolol, Mannitol |
Data compiled from various sources.[24]
Table 2: Interpretation of Efflux Ratio in Permeability Assays
| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation | Implication |
| < 2 | No significant active efflux | Permeability is likely dominated by passive diffusion. |
| ≥ 2 | Potential substrate of an efflux transporter (e.g., P-gp) | Oral bioavailability may be limited by active efflux in the intestine. Further investigation with specific inhibitors is warranted. |
Data compiled from various sources.[23][24][25]
Table 3: Effect of Verapamil on Dabigatran Pharmacokinetics
| Verapamil Administration | Dabigatran AUC Increase | Dabigatran Cmax Increase |
| Single dose 120 mg IR 1h before DE | 143% | 179% |
| With DE (240 mg ER) | 71% | 91% |
| Multiple doses | 54% | 63% |
| DE 2h before verapamil | <20% | <20% |
DE: Dabigatran Etexilate; IR: Immediate Release; ER: Extended Release. Data from a study in healthy subjects.[18]
Section 4: Experimental Protocols
4.1 Caco-2 Permeability Assay Protocol
-
Cell Culture: Culture Caco-2 cells in a suitable medium until they reach 80-90% confluency.
-
Seeding on Transwell® Inserts: Seed the Caco-2 cells onto permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[22][23]
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be within the acceptable range for the specific laboratory conditions (e.g., >200 Ω·cm²).[33] A low-permeability marker like Lucifer Yellow can also be used to confirm monolayer tightness.[23]
-
Dosing:
-
For apical-to-basolateral (A-B) transport, add the test compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.[24]
-
For basolateral-to-apical (B-A) transport, add the test compound solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[24]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[21][24]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analysis: Analyze the concentration of the test compound in the samples using a suitable analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Efflux Ratio Calculation: If a bidirectional assay was performed, calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)[24]
-
4.2 MDCK-MDR1 Permeability Assay Protocol
The protocol is similar to the Caco-2 assay, with the following key differences:
-
Cell Line: Use MDCK cells stably transfected with the human MDR1 gene.[25][26]
-
Culture Period: The cells typically form a confluent monolayer in a shorter period (e.g., 4-5 days) compared to Caco-2 cells.[25]
-
Positive Control: Use a known P-gp substrate, such as prazosin (B1663645) or digoxin, as a positive control to confirm the functionality of the P-gp transporter.[25][34]
4.3 In-Situ Single Pass Intestinal Perfusion (SPIP) Protocol (Rat Model)
-
Animal Preparation: Fast a male Sprague-Dawley rat overnight with free access to water. Anesthetize the rat.[28][29]
-
Surgical Procedure: Make a midline abdominal incision to expose the small intestine. Select the desired intestinal segment (e.g., jejunum) and cannulate both ends with flexible tubing.[29][35]
-
Perfusion Setup: Connect the inlet cannula to a syringe pump and the outlet cannula for sample collection. Perfuse the intestinal segment with a pre-warmed (37°C) buffer solution to clean the lumen.[35]
-
Drug Perfusion: Perfuse the intestinal segment with the drug solution at a constant flow rate (e.g., 0.2 mL/min).[28][30]
-
Steady State: Allow the system to reach a steady state (typically 30-60 minutes).
-
Sampling: Collect the perfusate from the outlet cannula at specific time intervals.
-
Analysis: Analyze the concentration of the drug in the inlet and outlet perfusate samples using a suitable analytical method.
-
Calculation: Calculate the effective permeability coefficient (Peff) using appropriate equations that account for the drug concentrations, flow rate, and the dimensions of the intestinal segment.
Section 5: Visualizations
Caption: Experimental workflow for improving oral thrombin inhibitor bioavailability.
Caption: Drug transport mechanisms across an enterocyte.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update [ouci.dntb.gov.ua]
- 7. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 9. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]
- 11. inoncology.es [inoncology.es]
- 12. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 14. tsijournals.com [tsijournals.com]
- 15. P-glycoprotein inhibitors and their screening: a perspective from bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Oral bioavailability of dabigatran etexilate (Pradaxa®) after co-medication with verapamil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oral bioavailability of dabigatran etexilate (Pradaxa(®) ) after co-medication with verapamil in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing Potential Drug-Drug Interactions Between Dabigatran Etexilate and a P-Glycoprotein Inhibitor in Renal Impairment Populations Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. enamine.net [enamine.net]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. benchchem.com [benchchem.com]
- 25. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 26. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 27. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. ijpsonline.com [ijpsonline.com]
- 29. Intestinal permeability of metformin using single-pass intestinal perfusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ijpsonline.com [ijpsonline.com]
- 31. Predicting Human Intestinal Permeability using Single-pass Intestinal Perfusion in rat [sites.ualberta.ca]
- 32. researchgate.net [researchgate.net]
- 33. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 34. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 35. uop.edu.jo [uop.edu.jo]
Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of compound precipitation in cell culture media. By providing clear troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, we aim to help you ensure the accuracy and reliability of your in vitro experiments.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Compound Addition
Q1: I dissolved my compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I resolve this?
A1: Immediate precipitation, often termed "crashing out," is a frequent issue, particularly with hydrophobic compounds.[1] This occurs when the compound, highly soluble in a concentrated organic solvent like DMSO, becomes poorly soluble when diluted into the aqueous environment of the cell culture medium.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of your compound in the media surpasses its aqueous solubility limit.[1][2] | Decrease the final working concentration of the compound. It is crucial to determine the maximum soluble concentration by performing a solubility test.[1] |
| Rapid Dilution | Directly adding a concentrated DMSO stock to a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure gradual mixing.[1] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.[1] | Always use pre-warmed (37°C) cell culture media for preparing your final compound dilutions.[1][2] |
| High DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate creating a more dilute stock solution. |
Issue: Delayed Precipitation in the Incubator
Q2: My compound-media mixture is clear initially, but after a few hours or days at 37°C, I observe cloudiness or crystalline precipitate. What is the cause?
A2: Delayed precipitation can result from changes in the media's physicochemical properties over time within the incubator or from interactions between the compound and media components.[1][2]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[2] | Ensure your media is properly buffered for the CO2 concentration in your incubator. Consider testing the compound's stability at different pH values. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may impact compound solubility.[1] | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| Interaction with Media Components | The compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes over time.[1][2] | Test the compound's solubility and stability in different basal media formulations. If using serum, be aware that proteins like albumin can bind to and help solubilize some compounds, but this effect has its limits.[1] |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids or sealing membranes for extended experiments.[1] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in Cell Culture Media
This protocol provides a method to determine the maximum concentration at which a compound remains soluble in cell culture media over a defined period.
Materials:
-
Test compound
-
100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600-650 nm
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the test compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). Ensure complete dissolution by vortexing or brief sonication.
-
Prepare Serial Dilutions in DMSO: In a separate 96-well plate or microcentrifuge tubes, perform a serial dilution (e.g., 2-fold) of the high-concentration stock solution in 100% DMSO to create a range of concentrations.
-
Add to Media: Add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to triplicate wells of a 96-well plate containing a fixed volume (e.g., 199 µL) of pre-warmed complete cell culture medium. This will create a range of final compound concentrations with a consistent final DMSO concentration. Include a vehicle control (DMSO only).
-
Initial Absorbance Reading (T=0): Immediately after adding the compound, visually inspect the plate for any signs of precipitation. Then, read the absorbance of the plate at a wavelength between 600 nm and 650 nm. This will serve as your baseline reading.
-
Incubate: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time-Point Absorbance Readings: At various time points (e.g., 2, 6, 24, and 48 hours), visually inspect the wells and read the absorbance of the plate.
-
Data Analysis: An increase in absorbance over time indicates the formation of a precipitate. The highest concentration that remains clear and shows no significant increase in absorbance over the experimental duration is considered the maximum working soluble concentration.
Data Presentation:
| Compound Concentration (µM) | Absorbance at 650 nm (T=0) | Absorbance at 650 nm (T=2h) | Absorbance at 650 nm (T=24h) | Visual Observation (24h) |
| 100 | 0.052 | 0.158 | 0.254 | Precipitate |
| 50 | 0.051 | 0.075 | 0.123 | Slight Haze |
| 25 | 0.050 | 0.051 | 0.053 | Clear |
| 12.5 | 0.049 | 0.050 | 0.051 | Clear |
| Vehicle Control | 0.050 | 0.050 | 0.050 | Clear |
Frequently Asked Questions (FAQs)
Q3: What is the best solvent to dissolve my hydrophobic compound for cell culture experiments?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing capacity and miscibility with water.[1] However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] If your compound is not soluble in DMSO, other organic solvents like ethanol (B145695) may be considered, but their compatibility with your specific cell line must be validated.
Q4: Can I filter out the precipitate and use the remaining media?
A4: This is not recommended. The precipitate is your compound of interest, and filtering it out will lead to an unknown and lower effective concentration, rendering your experimental results unreliable.[1] The best approach is to address the root cause of the precipitation.
Q5: Will serum in the media prevent precipitation?
A5: Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and increase their solubility.[1] However, this solubilizing effect is limited and depends on the compound's properties, its concentration, and the percentage of serum in the media.[1] At high concentrations, a compound can still precipitate even in the presence of serum.
Q6: How does the salt form of my compound affect its solubility?
A6: The salt form of a compound can significantly influence its aqueous solubility.[1] If you are working with a free acid or base form of a compound that has poor solubility, it may be possible to obtain or synthesize a more soluble salt version.
Q7: Could my compound be degrading in the media?
A7: Yes, in addition to precipitation, some compounds may be unstable in cell culture media and degrade over time. This is a separate issue from solubility but can also lead to a decrease in the active compound concentration. Stability can be assessed by incubating the compound in media over time and then analyzing the concentration of the parent compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Visual Guides
Caption: A troubleshooting workflow for compound precipitation.
Caption: A recommended workflow for preparing compound solutions.
References
Technical Support Center: Confirming On-Target Activity of PRMT5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the on-target activity of PRMT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that my compound is inhibiting PRMT5 as intended?
A1: Confirming on-target activity of a PRMT5 inhibitor requires a multi-faceted approach involving both biochemical and cellular assays. Key methods include:
-
Biochemical Assays: These directly measure the enzymatic activity of purified PRMT5/MEP50 complex and its inhibition by your compound.[1][2]
-
Cellular Assays: These assess the inhibitor's effect within a biological context, confirming target engagement and downstream functional consequences in cells.[1][3]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET assays provide direct evidence of the inhibitor binding to PRMT5 in live cells.[4][5][6]
-
Biomarker Analysis: Measuring the levels of symmetric dimethylarginine (SDMA) on known PRMT5 substrates, such as SmD3 or Histone H4 (H4R3me2s), is a crucial indicator of target inhibition in a cellular context.[7][8][9]
Q2: My inhibitor shows high potency in a biochemical assay but weak or no activity in cell-based assays. What are the possible reasons?
A2: This discrepancy is a common challenge in drug discovery.[10] Several factors could be at play:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[7][10]
-
Cellular Efflux: The compound might be actively transported out of the cells by efflux pumps, such as P-glycoprotein.[7]
-
Compound Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cells.
-
High Intracellular SAM Concentration: The natural cofactor for PRMT5, S-adenosylmethionine (SAM), is present at high concentrations in cells and can outcompete SAM-competitive inhibitors.[3]
Q3: How can I distinguish between on-target and off-target effects of my PRMT5 inhibitor?
A3: Distinguishing between on-target and off-target effects is critical for validating your inhibitor.[4] Strategies include:
-
Using a Structurally Distinct Inhibitor: Corroborate your findings with another PRMT5 inhibitor that has a different chemical scaffold and likely a different off-target profile.[4]
-
CRISPR-Cas9 Genetic Validation: The phenotype observed with your inhibitor should be mimicked by the genetic knockout or knockdown of PRMT5. If the inhibitor still shows activity in PRMT5-knockout cells, it suggests off-target effects.[4]
-
Dose-Response Correlation: A dose-dependent decrease in SDMA levels that correlates with the observed cellular phenotype (e.g., decreased cell viability) strengthens the evidence for on-target activity.[10]
-
Kinase Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-target interactions.[4]
Q4: What are some common causes for inconsistent IC50 values in my PRMT5 enzymatic assays?
A4: Inconsistent IC50 values can stem from several experimental variables:[7][10]
-
Compound Solubility and Stability: Ensure your inhibitor is fully dissolved and stable in the assay buffer. Prepare fresh stock solutions and minimize freeze-thaw cycles.[7][10]
-
Reagent Quality: Use high-quality, fresh reagents, including the PRMT5 enzyme, substrate, and SAM.[10]
-
Assay Conditions: Maintain consistent assay conditions such as pH and temperature, as PRMT5 activity can be sensitive to these parameters.[10]
Troubleshooting Guides
Guide 1: Investigating Discrepancies Between Biochemical and Cellular Potency
This guide provides a step-by-step approach to troubleshoot why a potent biochemical inhibitor may show weak cellular activity.
| Potential Issue | Troubleshooting Step | Expected Outcome |
| Poor Cell Permeability | Perform a cell permeability assay (e.g., PAMPA or Caco-2). | Determine the inhibitor's ability to cross a lipid membrane. |
| If permeability is low, consider chemical modifications to improve lipophilicity. | Improved cellular potency. | |
| Active Efflux | Co-treat cells with the inhibitor and a known efflux pump inhibitor (e.g., verapamil). | If cellular potency increases, it suggests the compound is an efflux pump substrate. |
| Compound Metabolism | Incubate the inhibitor with liver microsomes and analyze for degradation over time. | Determine the metabolic stability of the compound. |
| If metabolism is high, consider chemical modifications to block metabolic sites. | Improved cellular potency and in vivo half-life. | |
| High Intracellular SAM | Use cell lines with varying SAM levels or deplete SAM experimentally to assess the impact on inhibitor potency.[3] | Increased inhibitor potency in low SAM conditions for SAM-competitive inhibitors. |
Guide 2: Confirming Target Engagement in a Cellular Context
This guide outlines key experiments to verify that your inhibitor is binding to PRMT5 within cells and eliciting the expected molecular effect.
| Experimental Goal | Recommended Assay | Primary Readout |
| Direct Target Binding | Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of PRMT5 in the presence of the inhibitor.[4] |
| NanoBRET™ Target Engagement Assay | A dose-dependent decrease in BRET signal indicates inhibitor binding.[5][6] | |
| Inhibition of Catalytic Activity | Western Blot for SDMA | A dose-dependent reduction in symmetric dimethylarginine (SDMA) levels on known PRMT5 substrates (e.g., SmD3, H4R3me2s).[7][8] |
| Downstream Functional Effects | Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) | A dose-dependent decrease in cell viability that correlates with SDMA reduction.[9] |
| Apoptosis Assays (e.g., Caspase-3/7, PARP cleavage) | Increased markers of apoptosis upon inhibitor treatment.[8] |
Quantitative Data Summary
The following table summarizes the reported potency of various PRMT5 inhibitors. Note that IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.
| Inhibitor | Type | Biochemical IC50 (PRMT5/MEP50) | Cellular SDMA Inhibition (IC50/EC50) | Key Substrates for On-Target Validation |
| GSK3326595 (Pemrametostat) | SAM-competitive | 6.2 nM | ~5-56 nM (in various cell lines) | SmD1/3, Histone H4 (H4R3me2s)[1] |
| MRTX1719 | MTA-cooperative | >70-fold selectivity for MTAP-deleted cells | Potent inhibition in MTAP-deleted cells | SmD3[11] |
| JNJ-64619178 | SAM-competitive | Not specified | Potent inhibition leading to antitumor activity | SDMA[11] |
| EPZ015666 | Substrate-competitive | 19 nM | Potent inhibition in the nM range | SmD3[12][13] |
Experimental Protocols
Protocol 1: Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol assesses the on-target activity of a PRMT5 inhibitor by measuring the levels of SDMA on cellular proteins.[1][7][10]
-
Cell Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a dose-range of the PRMT5 inhibitor (and a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pan-SDMA or a specific methylated substrate (e.g., anti-SDMA-SmD3) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin, GAPDH, or total Histone H4).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the SDMA signal to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines the direct binding of an inhibitor to PRMT5 in a cellular environment by measuring changes in the protein's thermal stability.[4][14]
-
Cell Treatment: Treat cultured cells with the PRMT5 inhibitor or vehicle control for a specific duration.
-
Heating: Harvest the cells, resuspend them in a suitable buffer, and divide the cell suspension into aliquots for each temperature point. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble PRMT5 in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: PRMT5 signaling pathway and points of inhibitor intervention.
Caption: Experimental workflow for validating on-target PRMT5 inhibitor activity.
Caption: Logical framework for troubleshooting common PRMT5 inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET® TE PRMT5 Assay [promega.de]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. ashpublications.org [ashpublications.org]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
dose-limiting toxicities observed in PRMT5 inhibitor clinical trials
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding toxicities observed in clinical trials of PRMT5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-limiting toxicities (DLTs) observed with first-generation PRMT5 inhibitors?
A: First-generation PRMT5 inhibitors are generally non-selective, meaning they inhibit PRMT5 in both cancerous and healthy cells. Because PRMT5 is crucial for normal physiological processes, particularly in the hematopoietic system, dose-limiting toxicities are frequently hematological in nature.[1][2][3] The most consistently reported DLTs across various clinical trials for this class of inhibitors are thrombocytopenia (low platelet count), anemia (low red blood cell count), and neutropenia (low neutrophil count).[1][4][5][6][7]
Data from key clinical trials of first-generation PRMT5 inhibitors are summarized below.
Table 1: Summary of Dose-Limiting Toxicities in First-Generation PRMT5 Inhibitor Trials
| PRMT5 Inhibitor | Clinical Trial | Patient Population | Dose-Limiting Toxicities (DLTs) Observed |
| PF-06939999 | Phase I (NCT03854227) | Advanced/Metastatic Solid Tumors | Thrombocytopenia (n=2), Anemia (n=1), Neutropenia (n=1)[4][5][6] |
| JNJ-64619178 | Phase I | Relapsed/Refractory B-cell NHL or Solid Tumors | Thrombocytopenia was the only DLT identified.[4] |
| GSK3326595 | Phase I (METEOR-1; NCT02783300) | Advanced Solid Tumors or Non-Hodgkin Lymphoma | Hematological toxicities including anemia, thrombocytopenia, and neutropenia were among the most common Grade ≥3 treatment-related adverse events.[6] |
Common treatment-related adverse events (TRAEs), which may not all be dose-limiting but are frequently observed, also include dysgeusia (altered taste), nausea, and fatigue.[1][4][5][6]
Q2: How do toxicities differ between first-generation and second-generation (MTA-cooperative) PRMT5 inhibitors?
A: Second-generation PRMT5 inhibitors were developed to improve selectivity and reduce the toxicities seen with first-generation agents.[1][2] They primarily employ a "synthetic lethal" strategy in cancers with a specific genetic deletion: the MTAP gene.[2][8]
-
Mechanism: The MTAP gene is often deleted along with the neighboring tumor suppressor gene CDKN2A in about 10-15% of cancers.[4][8] Loss of the MTAP enzyme leads to a buildup of the metabolite methylthioadenosine (MTA) within the cancer cell.[8][9] MTA is a partial, natural inhibitor of PRMT5.[9] Second-generation, MTA-cooperative inhibitors are designed to preferentially bind to the PRMT5-MTA complex, which is abundant only in MTAP-deleted cancer cells.[2][4][8]
-
Toxicity Profile: This selective targeting spares normal, healthy cells where MTA levels are low, thus avoiding the significant bone marrow toxicity that limits first-generation inhibitors.[2][3][9] For example, in a Phase I trial of AMG 193, an MTA-cooperative inhibitor, significant neutropenia and thrombocytopenia were not observed, and the primary adverse events were gastrointestinal toxicities at higher doses.[10]
The diagram below illustrates the principle of synthetic lethality exploited by MTA-cooperative PRMT5 inhibitors.
Caption: Synthetic lethality in MTAP-deleted cancers via MTA-cooperative PRMT5 inhibition.
Q3: What is the typical clinical trial protocol for identifying dose-limiting toxicities of a new PRMT5 inhibitor?
A: The identification of DLTs is a primary objective of Phase I clinical trials.[9] These trials typically follow a dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[5]
Experimental Protocol: Phase I Dose Escalation
-
Patient Enrollment: A small cohort of patients (typically 3-6) with advanced or metastatic cancers is enrolled at an initial, low dose of the investigational drug.[9]
-
Treatment Cycle: Patients are administered the PRMT5 inhibitor for a defined period, often a 28-day cycle.[5][6]
-
DLT Observation Period: Patients are closely monitored for adverse events during the first cycle. A DLT is a pre-defined, severe toxicity that is considered unacceptable.
-
Dose Escalation Decision:
-
If no DLTs are observed in the cohort, a new cohort of patients is enrolled at the next higher dose level.[9]
-
If one or more patients experience a DLT, the cohort may be expanded at the same dose level to better assess safety.
-
If an unacceptable number of patients experience DLTs, dose escalation is stopped, and the MTD is considered to be the prior dose level.
-
-
RP2D Selection: The RP2D is selected based on the MTD and overall safety, pharmacokinetic, and pharmacodynamic data.[5]
The workflow for this process is outlined below.
Caption: Workflow for a typical Phase I dose-escalation study to determine DLTs and MTD.
Q4: How are hematological toxicities like thrombocytopenia and anemia monitored and managed during a clinical trial?
A: Given that hematological issues are the most common on-target toxicities of first-generation PRMT5 inhibitors, rigorous monitoring and management protocols are essential.
Troubleshooting and Management Guide
-
Monitoring:
-
Baseline Assessment: A complete blood count (CBC) with differential is performed before initiating treatment to establish baseline values for platelets, hemoglobin, and neutrophils.
-
Routine Monitoring: CBCs are performed frequently throughout the trial, typically weekly or bi-weekly during the initial cycles, and then at the start of each subsequent cycle.
-
-
Management:
-
Management strategies are dictated by the severity (Grade) of the adverse event, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).
-
Key interventions include dose interruption (temporarily holding the drug), dose reduction, or complete discontinuation of the treatment.[4][6] For example, treatment-related adverse events necessitated dose interruptions in 27% and dose reductions in 22% of participants in one study of PRT543.[6]
-
Table 2: General Management Strategy for Hematological TRAEs
| CTCAE Grade | Description | Typical Management Action |
| Grade 1 | Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated. | Continue treatment; increase monitoring frequency if warranted. |
| Grade 2 | Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental ADL*. | Continue treatment with close monitoring; consider dose reduction if persistent. |
| Grade 3 | Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL**. | Interrupt dosing until event resolves to Grade 1 or baseline. Resume at a reduced dose level. |
| Grade 4 | Life-threatening consequences; urgent intervention indicated. | Permanently discontinue treatment. |
*ADL: Activities of Daily Living
References
- 1. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tangotx.com [tangotx.com]
- 4. onclive.com [onclive.com]
- 5. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. ascopubs.org [ascopubs.org]
- 10. aacr.org [aacr.org]
Validation & Comparative
BAY 3713372 vs other clinical-stage PRMT5 inhibitors (e.g., MRTX1719, AMG 193)
A Comparative Guide to Clinical-Stage MTA-Cooperative PRMT5 Inhibitors: BAY 3713372, MRTX1719, and AMG 193
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a pivotal therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications on a variety of protein substrates, PRMT5 is integral to numerous cellular functions, including gene expression, mRNA splicing, and signal transduction. Its dysregulation is frequently implicated in the pathogenesis of various cancers.
A significant advancement in targeting PRMT5 has been the development of methylthioadenosine (MTA)-cooperative inhibitors. These molecules exploit a synthetic lethal relationship in tumors with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion, occurring in approximately 10-15% of cancers, leads to the accumulation of MTA.[1][2] This buildup creates a unique PRMT5-MTA complex that MTA-cooperative inhibitors bind to with high affinity, leading to selective inhibition of PRMT5 in cancer cells while sparing healthy tissues.[3] This guide provides a comparative overview of three clinical-stage MTA-cooperative PRMT5 inhibitors: BAY 3713372, MRTX1719, and AMG 193, summarizing available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: MTA-Cooperative Inhibition
All three inhibitors—BAY 3713372, MRTX1719, and AMG 193—are orally bioavailable, small-molecule inhibitors that function via an MTA-cooperative mechanism.[4][5][6] They preferentially bind to and stabilize the PRMT5-MTA complex, which is abundant in MTAP-deleted cancer cells. This selective binding leads to potent inhibition of PRMT5's methyltransferase activity, resulting in reduced SDMA levels, cell cycle arrest, and ultimately, selective killing of cancer cells.[7][8] This targeted approach is designed to offer a wider therapeutic window and improved safety profile compared to first-generation, non-selective PRMT5 inhibitors, which were often associated with on-target toxicities like myelosuppression.[2][9]
Preclinical and Clinical Performance
Direct head-to-head comparative studies are not publicly available; therefore, this section summarizes individual data for each inhibitor.
BAY 3713372 (formerly PH020)
Developed by Bayer in partnership with Puhe BioPharma, BAY 3713372 is the newest of the three inhibitors to enter clinical trials.[6][10] Preclinical studies have highlighted its competitive selectivity for the PRMT5-MTA complex and its ability to penetrate the blood-brain barrier, suggesting potential utility for treating central nervous system (CNS) metastases or primary brain tumors like glioblastoma.[11][12] A first-in-human Phase 1/2 clinical trial (NCT06914128) was initiated to evaluate its safety, tolerability, and efficacy in patients with MTAP-deleted solid tumors.[1][13]
MRTX1719 (BMS-986504)
Discovered by Mirati Therapeutics (now part of Bristol-Myers Squibb), MRTX1719 has shown potent and selective inhibition of the PRMT5-MTA complex.[4] Preclinical data demonstrated marked anti-tumor activity, including tumor regression, across various MTAP-deleted xenograft models such as lung and pancreatic cancer.[14] In a Phase 1/2 clinical trial (NCT05245500), MRTX1719 was well-tolerated with no dose-limiting toxicities observed up to 400mg once daily.[14] As of June 2023, six confirmed objective responses were observed in 18 evaluable patients with MTAP-deleted solid tumors.[14][15]
AMG 193
Developed by Amgen, AMG 193 has demonstrated robust preclinical activity, inducing DNA damage and cell cycle arrest in MTAP-deleted cancer cells.[5] It showed significant anti-tumor activity in a broad range of patient-derived xenograft (PDX) models.[5][16] The first-in-human Phase 1 study (NCT05094336) showed a favorable safety profile without the significant myelosuppression seen with earlier PRMT5 inhibitors.[17] In efficacy-assessable patients treated at active and tolerable doses, the objective response rate was 21.4%.[17] Responses were observed across various tumor types, including non-small cell lung cancer and pancreatic cancer.[17][18]
Quantitative Data Summary
The following tables present a compilation of publicly available quantitative data for MRTX1719 and AMG 193. Data for BAY 3713372 is not yet available in the public domain.
Table 1: In Vitro Potency of PRMT5 Inhibitors
| Inhibitor | Assay Type | Cell Line / Condition | IC50 (nm) | Selectivity (MTAP WT / MTAP del) | Reference |
|---|---|---|---|---|---|
| MRTX1719 | Biochemical (PRMT5/MEP50) | with MTA (2 µM) | 3.6 | ~5.7-fold (vs. no MTA) | [15] |
| Biochemical (PRMT5/MEP50) | without MTA | 20.4 | [15] | ||
| Cellular sDMA Inhibition | HCT116 | 8 | >81-fold | [15] | |
| Cell Viability | HCT116 | 12 | >74-fold | [15] | |
| AMG 193 | Cellular sDMA Inhibition | HCT116 Isogenic Pair | - | ~90-fold | [10] |
| | Cell Viability | HCT116 Isogenic Pair | - | ~46-fold |[10] |
Note: IC50 values can vary based on experimental conditions. This table is for comparative purposes based on available data.
Table 2: Clinical Trial Overview and Efficacy
| Inhibitor | Clinical Trial ID | Phase | Patient Population | Key Efficacy Results | Reference |
|---|---|---|---|---|---|
| BAY 3713372 | NCT06914128 | 1/2 | Advanced MTAP-deleted solid tumors | Data not yet available | [1][13] |
| MRTX1719 | NCT05245500 | 1/2 | Advanced MTAP-deleted solid tumors | 6 confirmed objective responses in 18 evaluable patients | [14] |
| AMG 193 | NCT05094336 | 1 | Advanced MTAP-deleted solid tumors | ORR: 21.4% in patients at active/tolerable doses (n=42) |[17] |
ORR: Objective Response Rate
Experimental Methodologies
Standardized protocols are essential for the evaluation and comparison of inhibitor performance. Below are generalized methodologies for key assays.
Biochemical PRMT5 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on PRMT5 enzymatic activity.
-
Principle: Measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM), often radiolabeled, to a histone peptide substrate (e.g., Histone H4) by a recombinant PRMT5/MEP50 complex. The inhibition is measured by the reduction in the methylated product.
-
Generalized Protocol:
-
Recombinant human PRMT5/MEP50 is incubated with a histone H4 peptide substrate and [³H]-SAM.
-
The test inhibitor is added at various concentrations. For MTA-cooperative inhibitors, parallel assays are run with and without a fixed concentration of MTA (e.g., 2 µM) to determine cooperativity.[15]
-
The reaction proceeds for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled methylated peptide is captured.
-
Radioactivity is measured using a scintillation counter.
-
Data is plotted to calculate the IC50 value, the concentration of inhibitor required to reduce PRMT5 activity by 50%.[19]
-
Cellular Symmetric Dimethylarginine (sDMA) Western Blot
This assay confirms target engagement within a cellular context by measuring the levels of sDMA, a direct pharmacodynamic biomarker of PRMT5 activity.
-
Principle: Western blotting is used to detect the global levels of sDMA-modified proteins in cell lysates after treatment with a PRMT5 inhibitor.
-
Generalized Protocol:
-
MTAP-deleted and wild-type cancer cells are cultured and treated with a range of inhibitor concentrations for a specified duration (e.g., 48-72 hours).
-
Cells are harvested, and whole-cell lysates are prepared using a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[7]
-
Protein concentration is determined using a BCA or similar assay to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific to the sDMA motif. A loading control antibody (e.g., GAPDH, β-Actin) is used for normalization.[7][8]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Signal is detected using an ECL chemiluminescent substrate, and band intensities are quantified to determine the IC50 for sDMA inhibition.[7]
-
Cell Viability Assay (e.g., MTT/MTS Assay)
This assay measures the effect of the inhibitor on cancer cell proliferation and survival.
-
Principle: Measures the metabolic activity of viable cells. Tetrazolium salts (like MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan (B1609692) product, which is quantifiable by spectrophotometry. The signal is proportional to the number of viable cells.[20]
-
Generalized Protocol:
-
Cancer cells (both MTAP-deleted and wild-type for selectivity assessment) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of the test inhibitor for an extended period (e.g., 72-120 hours).
-
The tetrazolium salt reagent (MTT or MTS) is added to each well and incubated for 1-4 hours.[20][21]
-
If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[20]
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).[20]
-
Cell viability is calculated as a percentage relative to vehicle-treated control cells, and the data is used to determine the EC50 value.
-
Conclusion
BAY 3713372, MRTX1719, and AMG 193 represent a promising new class of targeted therapies for a significant patient population with MTAP-deleted cancers. All three leverage the same MTA-cooperative mechanism to achieve tumor selectivity. While MRTX1719 and AMG 193 have demonstrated encouraging early clinical activity and favorable safety profiles, BAY 3713372 is at an earlier stage of clinical development but possesses intriguing preclinical characteristics, such as brain penetrance. The continued clinical evaluation of these inhibitors will be critical in defining their ultimate therapeutic potential and establishing a new standard of care for patients with MTAP-deficient malignancies. The data presented in this guide provides a foundational comparison to aid ongoing research and development in this exciting area of precision oncology.
References
- 1. A First-in-human Study to Learn How Safe BAY 3713372 is and How it Works in Participants With MTAP-deleted Solid Tumors [ctv.veeva.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pharmalive.com [pharmalive.com]
- 7. benchchem.com [benchchem.com]
- 8. Symmetric Di-Methyl Arginine Motif [sdme-RG] MultiMab® Rabbit Monoclonal Antibody mix | Cell Signaling Technology [cellsignal.com]
- 9. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 10. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotechreality.com [biotechreality.com]
- 12. Bayer and Puhe BioPharma sign global license for PRMT5 inhibitor in Phase I trials [synapse.patsnap.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 15. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating PRMT5 as the Primary Target of BAY 3713372: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BAY 3713372 and other investigational MTA-cooperative PRMT5 inhibitors, offering insights into the validation of Protein Arginine Methyltransferase 5 (PRMT5) as the primary therapeutic target. The information is based on publicly available preclinical and early clinical data.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling target in oncology, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] This genetic alteration, present in approximately 10-15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a cellular metabolite.[1][2] A new class of PRMT5 inhibitors, termed MTA-cooperative inhibitors, leverages this accumulation to achieve tumor selectivity. BAY 3713372 is a novel, second-generation, oral, and potent MTA-cooperative PRMT5 inhibitor currently in Phase 1 clinical development for the treatment of MTAP-deleted solid tumors.[3][4][5] This guide will delve into the mechanism of action, comparative preclinical data of similar agents, and the experimental validation of PRMT5 as the primary target of this promising therapeutic strategy.
Mechanism of Action: MTA-Cooperative PRMT5 Inhibition
In normal cells, PRMT5 utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the symmetric dimethylation of arginine residues on histone and non-histone proteins, a process crucial for various cellular functions.[1] In MTAP-deleted cancer cells, the accumulation of MTA leads to its binding to PRMT5, forming a PRMT5-MTA complex.[1] MTA itself is a weak endogenous inhibitor of PRMT5.[1]
MTA-cooperative inhibitors, such as BAY 3713372, are designed to preferentially bind to and stabilize this PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 enzymatic activity in cancer cells while sparing healthy tissues with normal MTA levels.[6][7] This "synthetic lethality" approach offers a potentially wider therapeutic window compared to first-generation, non-selective PRMT5 inhibitors.[1]
Comparative Preclinical Data
While specific quantitative preclinical data for BAY 3713372 are not yet publicly available, statements from Bayer and Puhe BioPharma indicate it has demonstrated "competitive selectivity for PRMT5 bound to MTA and activity in preclinical studies, as well as brain penetration capabilities".[3][4][8][9] To provide context for its potential performance, the following table summarizes available preclinical data for other clinical-stage MTA-cooperative PRMT5 inhibitors.
| Compound | Target | Biochemical Assay (IC50/Ki) | Cellular SDMA Assay (IC50) | Cell Viability Assay (GI50/IC50) | Selectivity (MTAP-null vs WT) | Reference |
| BAY 3713372 | PRMT5-MTA Complex | Data not publicly available | Data not publicly available | Data not publicly available | Described as "selective" | [3][9] |
| MRTX1719 | PRMT5-MTA Complex | IC50 = 20.4 nM (without MTA) | >70-fold selective inhibition in MTAPdel cells | >70-fold selective in MTAPdel cells | >70-fold | [10][11] |
| TNG908 | PRMT5-MTA Complex | Data not publicly available | 15-fold more potent in MTAP-null cells | 15-fold more potent in MTAP-null cells | 15-fold | [12][13] |
| TNG462 | PRMT5-MTA Complex | Ki ≤ 300 fM (PRMT5-MTA) | IC50 = 800 pM (HAP1 MTAP-null) | GI50 = 4 nM (HAP1 MTAP-null) | 45-fold | [14] |
| AMG 193 | PRMT5-MTA Complex | Data not publicly available | >100-fold selective in MTAP-null cells | IC50 = 0.1 µM (HCT116 MTAP-null) | ~40-fold | [8][15] |
Experimental Protocols for PRMT5 Target Validation
Validating PRMT5 as the primary target of a novel inhibitor involves a series of biochemical and cellular assays. The following are representative protocols for key experiments.
Biochemical PRMT5 Activity Assay
This assay directly measures the enzymatic activity of PRMT5 and its inhibition by a test compound.
-
Principle: A common method is a fluorescence-based assay that detects the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction. Alternatively, a fluorescence anisotropy/polarization assay can measure the displacement of a fluorescently labeled peptide substrate from the PRMT5-MTA complex.[16]
-
Protocol Outline:
-
Recombinant human PRMT5/MEP50 complex is incubated with MTA to form the PRMT5-MTA complex.
-
Serial dilutions of the test compound (e.g., BAY 3713372) are added.
-
The reaction is initiated by the addition of a peptide substrate (e.g., a histone H4-derived peptide) and SAM.
-
The reaction is incubated at a controlled temperature.
-
The amount of SAH produced or the displacement of the fluorescent peptide is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Symmetric Di-Methyl Arginine (SDMA) Assay
This assay determines the ability of an inhibitor to block PRMT5 activity within a cellular context.
-
Principle: An in-cell Western blot or ELISA is used to quantify the levels of SDMA, a specific mark deposited by PRMT5 on its substrates (e.g., SmD3).[17]
-
Protocol Outline:
-
An isogenic pair of cell lines (MTAP-wild-type and MTAP-deleted) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the test compound for a defined period (e.g., 24-72 hours).
-
Cells are lysed, and the protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (for Western blot) or coated onto an ELISA plate.
-
The membrane or plate is probed with a primary antibody specific for SDMA-modified proteins.
-
A secondary antibody conjugated to a detectable enzyme (e.g., HRP) is added.
-
The signal is developed and quantified.
-
IC50 values for the reduction of the SDMA signal are calculated.
-
Cell Proliferation/Viability Assay
This assay assesses the effect of the inhibitor on the growth and survival of cancer cells.
-
Principle: Cell viability is measured using colorimetric or luminescent reagents that detect metabolic activity (e.g., MTS or ATP content).
-
Protocol Outline:
-
MTAP-wild-type and MTAP-deleted cancer cell lines are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compound.
-
Plates are incubated for an extended period (e.g., 5-10 days) to assess long-term effects.
-
A viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
Luminescence or absorbance is measured with a plate reader.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are calculated.
-
Conclusion
The validation of PRMT5 as the primary target of BAY 3713372 is strongly supported by its mechanism of action as an MTA-cooperative inhibitor. This approach is designed to selectively target the PRMT5-MTA complex that is prevalent in MTAP-deleted cancer cells. While specific preclinical data for BAY 3713372 are not yet in the public domain, the promising preclinical and early clinical data from other MTA-cooperative PRMT5 inhibitors like MRTX1719, TNG908, TNG462, and AMG 193 provide a strong rationale for this therapeutic strategy. The ongoing Phase 1 clinical trial of BAY 3713372 will be crucial in determining its safety, tolerability, and preliminary efficacy, further solidifying the role of PRMT5 as a key therapeutic target in MTAP-deleted cancers.[18][19][20] The scientific community awaits the disclosure of more detailed data to fully assess the potential of BAY 3713372 in this targeted patient population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biotechreality.com [biotechreality.com]
- 4. bayer.com [bayer.com]
- 5. BAY 3713372 for Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Bayer and Puhe BioPharma sign global license for PRMT5 inhibitor in Phase I trials [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tango Therapeutics to Highlight Preclinical Data on PRMT5 Inhibitors at the Society for Neuro-Oncology (SNO) 28th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]
- 10. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A First-in-human Study to Learn How Safe BAY 3713372 is and How it Works in Participants With MTAP-deleted Solid Tumors [ctv.veeva.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. MTAP-deleted Solid Tumors | Study 22931 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
A Comparative Guide to MTA-Cooperative and SAM-Competitive PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity is implicated in the progression of numerous cancers, making it an attractive focus for drug development.[2][3] This guide provides a detailed comparison of two major classes of PRMT5 inhibitors: MTA-cooperative and SAM-competitive inhibitors, offering insights into their mechanisms of action, performance data, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Pockets
The catalytic activity of PRMT5 involves the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[1] Both MTA-cooperative and SAM-competitive inhibitors aim to disrupt this process, but they do so through distinct mechanisms that have significant implications for their selectivity and therapeutic window.
SAM-Competitive Inhibitors: This class of inhibitors, often referred to as first-generation PRMT5 inhibitors, directly competes with the endogenous cofactor SAM for binding to the PRMT5 active site.[1][4] By occupying the SAM-binding pocket, these inhibitors prevent the methyltransferase from utilizing SAM, thereby halting the methylation of its substrates.[4] Examples of SAM-competitive inhibitors include GSK3326595 (pemrametostat) and JNJ-64619178 (onametostat).[5][6]
MTA-Cooperative Inhibitors: This newer class of inhibitors leverages a key vulnerability in a subset of cancers. Approximately 10-15% of human cancers exhibit a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), a metabolite that is normally cleared by the MTAP enzyme.[8][9] MTA itself is a weak, endogenous inhibitor of PRMT5, competing with SAM.[7][8] MTA-cooperative inhibitors are designed to bind preferentially to the PRMT5-MTA complex, effectively stabilizing this inhibited state and leading to potent and selective inhibition of PRMT5 in MTAP-deleted cancer cells while sparing normal cells with functional MTAP.[7][9][10] This synthetic lethal approach offers the potential for a wider therapeutic index.[9] Examples of MTA-cooperative inhibitors include AMG 193 and MRTX1719.[7][10]
Performance Data: A Head-to-Head Comparison
The following tables summarize key quantitative data for representative SAM-competitive and MTA-cooperative PRMT5 inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: Biochemical Potency of PRMT5 Inhibitors
| Inhibitor Class | Compound | Target | IC50 (nM) | Notes |
| SAM-Competitive | GSK3326595 | PRMT5/MEP50 complex | 6.2[5] | Potent, selective, and reversible inhibitor.[5] |
| JNJ-64619178 | PRMT5/MEP50 complex | 0.14[11] | Potent with a slow off-rate, leading to prolonged inhibition.[6][11] | |
| MTA-Cooperative | MRTX1719 | PRMT5/MEP50 complex (+MTA) | 3.6[12] | Demonstrates ~70-fold increased binding to the MTA/PRMT5 complex versus SAM-bound PRMT5.[12] |
| AM-9934 | PRMT5/MEP50 complex (+MTA) | N/A | Selectively inhibits PRMT5 in the presence of MTA.[9] |
Table 2: Cellular Activity and Selectivity
| Inhibitor Class | Compound | Cell Line (MTAP status) | Cellular IC50 | Selectivity (MTAP WT vs. MTAP-deleted) |
| SAM-Competitive | GSK3326595 | Various lymphoma and breast cancer cell lines | Varies | Not selective for MTAP status.[13] |
| JNJ-64619178 | Subsets of lung, breast, pancreatic, and hematological cancer cell lines | Varies | Not selective for MTAP status.[14] | |
| MTA-Cooperative | AMG 193 | HCT116 (MTAP-deleted) | 46-fold lower than MTAP WT[10] | High selectivity for MTAP-deleted cells.[10] |
| MRTX1719 | Isogenic cell lines | Significant growth inhibition in MTAP-deleted cells | High selectivity for MTAP-deleted cells.[15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the action of these inhibitors. The following diagrams, generated using the DOT language, illustrate the PRMT5 signaling pathway and a typical experimental workflow for evaluating PRMT5 inhibitors.
Caption: PRMT5 Signaling Pathway.
Caption: Experimental Workflow for PRMT5 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of PRMT5 inhibitors.
Biochemical PRMT5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PRMT5/MEP50 enzyme complex.
Methodology:
-
Recombinant human PRMT5/MEP50 complex is incubated with a peptide substrate (e.g., derived from histone H4) and the methyl donor, S-adenosyl-L-[methyl-³H]-methionine.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the radiolabeled methylated peptide is captured on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the effect of PRMT5 inhibitors on the growth of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., MTAP-wildtype and MTAP-deleted isogenic pairs) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a serial dilution of the PRMT5 inhibitor.
-
Cells are incubated for a period of 3 to 7 days.
-
Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
The resulting data is normalized to vehicle-treated controls, and IC50 values are determined.
Western Blotting for Symmetric Dimethylarginine (SDMA)
Objective: To measure the in-cell target engagement of PRMT5 inhibitors by assessing the levels of symmetric dimethylarginine (SDMA), a direct product of PRMT5 activity.
Methodology:
-
Cells are treated with the PRMT5 inhibitor at various concentrations and for different durations.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for SDMA-modified proteins.
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
After incubation with a secondary antibody conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software.[10]
Conclusion
Both MTA-cooperative and SAM-competitive PRMT5 inhibitors have shown promise in preclinical and clinical studies. SAM-competitive inhibitors demonstrate broad anti-proliferative activity across various cancer types. However, the key advantage of MTA-cooperative inhibitors lies in their potential for a wider therapeutic index by selectively targeting MTAP-deleted cancers. This targeted approach minimizes effects on normal tissues, potentially reducing dose-limiting toxicities that have been a challenge for first-generation PRMT5 inhibitors.[15] The choice between these two classes of inhibitors will likely depend on the specific cancer type, its genetic background (particularly the MTAP status), and the overall therapeutic strategy. Continued research and clinical development will further elucidate the full potential of these targeted therapies in the fight against cancer.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. jitc.bmj.com [jitc.bmj.com]
A Head-to-Head Comparison of Novel PRMT5 Inhibitors from Bayer, Pfizer, and Amgen
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance and supporting experimental data of emerging PRMT5 inhibitors.
The landscape of precision oncology is rapidly evolving, with Protein Arginine Methyltransferase 5 (PRMT5) emerging as a key therapeutic target. Several pharmaceutical companies are actively developing PRMT5 inhibitors, each with unique characteristics and mechanisms of action. This guide provides a head-to-head comparison of three such inhibitors: Bayer's BAY 3713372, Pfizer's PF-06939999, and Amgen's AMG 193, focusing on their performance backed by available experimental data.
Executive Summary
This guide delves into the preclinical and early clinical data of three distinct PRMT5 inhibitors. Bayer's BAY 3713372 and Amgen's AMG 193 are both MTA-cooperative inhibitors, designed to selectively target cancer cells with MTAP gene deletion. In contrast, Pfizer's PF-06939999 is an S-adenosylmethionine (SAM)-competitive inhibitor. While all three have shown promise in preclinical models, their development stages and available data vary significantly. Amgen's AMG 193 has the most mature publicly available dataset, with reported Phase 1/2 clinical trial results. Pfizer has discontinued (B1498344) the development of PF-06939999 for strategic reasons, not due to safety concerns. Bayer's BAY 3713372 is currently in Phase 1/2 clinical trials, with promising preclinical data recently presented.
Data Presentation
Table 1: Overview of Investigational PRMT5 Inhibitors
| Feature | Bayer BAY 3713372 | Pfizer PF-06939999 | Amgen AMG 193 |
| Mechanism of Action | MTA-cooperative | SAM-competitive | MTA-cooperative |
| Target Population | MTAP-deleted tumors | Tumors with splicing factor mutations | MTAP-deleted tumors |
| Development Status | Phase 1/2 Clinical Trial | Development Discontinued | Phase 1/2 Clinical Trial |
| Brain Penetration | Yes[1] | Not Reported | Yes |
Table 2: Preclinical Efficacy - In Vitro Cellular Activity
| Parameter | Bayer BAY 3713372 (PH020-2) | Pfizer PF-06939999 | Amgen AMG 193 |
| Cell Line | HCT116 MTAP-/- | A427 (NSCLC) | HCT116 MTAP-deleted |
| IC50 (Proliferation) | 5.9 nM[1] | Not Reported | ~100 nM |
| IC50 (SDMA Inhibition) | 0.31 nM[1] | 1.1 nM | Not Reported |
| Selectivity (MTAP-/- vs WT) | 253x (Proliferation)[1] | Not Applicable | ~40x (Viability) |
Table 3: Preclinical Efficacy - In Vivo Xenograft Models
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| Bayer BAY 3713372 (PH020-2) | H838, H2170, Hup-T4 (CDX) | 25 mg/kg BID | Potent inhibition, regression at higher doses[1] |
| Pfizer PF-06939999 | A427 RBM10 mutant (CDX) | 3, 10, 30 mg/kg QD | Significant TGI |
| Amgen AMG 193 | BxPC-3 (endogenous MTAP-null) | 100 mg/kg QD | 96% |
| Amgen AMG 193 | U87MG (endogenous MTAP-null) | 100 mg/kg QD | 88% |
Table 4: Clinical Trial Overview
| Inhibitor | Trial Identifier | Phase | Key Findings |
| Bayer BAY 3713372 | NCT06914128 | 1/2 | Currently recruiting; assessing safety, tolerability, PK, PD, and preliminary efficacy.[2] |
| Pfizer PF-06939999 | NCT03854227 | 1 | Tolerable safety profile; 3 confirmed partial responses (HNSCC, NSCLC). |
| Amgen AMG 193 | NCT05094336 | 1/2 | ORR of 21.4% in patients treated at active doses; responses in multiple tumor types. |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathway and Inhibition
Caption: Mechanism of PRMT5 and its inhibition.
Experimental Workflow for In Vitro Inhibitor Profiling
Caption: In vitro profiling of PRMT5 inhibitors.
Experimental Workflow for In Vivo Xenograft Studies
Caption: In vivo evaluation of PRMT5 inhibitors.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: HCT116 isogenic cell lines (MTAP-/- and MTAP+/+) are commonly used to assess the selectivity of MTA-cooperative inhibitors.[1] For SAM-competitive inhibitors, a panel of cancer cell lines with and without splicing factor mutations (e.g., A427, NCI-H1975) is often employed.
-
Method: Cells are seeded in 96-well plates and treated with a serial dilution of the PRMT5 inhibitor or vehicle control (DMSO). After a defined incubation period (e.g., 72-144 hours), cell viability is assessed using a luminescent-based assay such as CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve. Selectivity is determined by the ratio of IC50 values in wild-type versus MTAP-deleted or mutant cell lines.
Symmetric Dimethylarginine (SDMA) Inhibition Assay
-
Method: Cells are treated with the PRMT5 inhibitor for a specified time. Whole-cell lysates are then prepared and subjected to either a quantitative ELISA or Western blotting using an antibody specific for SDMA-modified proteins.
-
Data Analysis: For Western blots, band intensities are quantified and normalized to a loading control. For ELISA, SDMA levels are quantified based on a standard curve. The IC50 for SDMA inhibition is then determined from the dose-response curve.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human cancer cell lines are injected subcutaneously or orthotopically. For patient-derived xenograft (PDX) models, tumor fragments from patients are implanted.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The PRMT5 inhibitor is typically administered orally once or twice daily.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., SDMA levels).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Conclusion
The development of PRMT5 inhibitors represents a promising therapeutic strategy, particularly for cancers with specific genetic alterations like MTAP deletion. Amgen's AMG 193 has demonstrated clinical activity in this patient population. Bayer's BAY 3713372 shows strong preclinical evidence of high selectivity and brain penetration, suggesting potential for treating a broad range of MTAP-deleted tumors, including those in the central nervous system. While Pfizer's PF-06939999 showed early signs of clinical efficacy, its development has been halted. The distinct mechanisms of action and target patient populations of these inhibitors underscore the importance of a nuanced, data-driven approach in the continued development of this class of therapeutics. Further clinical data from ongoing trials will be crucial in fully elucidating the comparative efficacy and safety of these promising agents.
References
For Immediate Release
Leverkusen, Germany – December 10, 2025 – New data detailing the selectivity profile of BAY 1217224, a potent, non-prodrug, direct thrombin inhibitor, has been consolidated into a comprehensive guide for researchers and drug development professionals. This document provides a comparative analysis of this compound's inhibitory activity against several key serine proteases, underscoring its high selectivity for thrombin. The guide includes quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical pathways and experimental workflows.
This compound has been identified as a highly potent inhibitor of human α-thrombin, a critical serine protease in the coagulation cascade. Understanding its selectivity is paramount for predicting its therapeutic window and potential off-target effects. This guide offers a clear, data-driven comparison to facilitate further research and development in the field of anticoagulation.
Quantitative Selectivity Profile
The inhibitory activity of this compound against a panel of serine proteases was determined using in vitro enzyme inhibition assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, demonstrating the compound's remarkable selectivity for thrombin.
| Serine Protease | IC50 (nM) | Selectivity vs. Thrombin (fold) |
| Thrombin (human α) | 0.6 | - |
| Factor Xa | >10,000 | >16,667 |
| Trypsin | >10,000 | >16,667 |
| Plasmin | >10,000 | >16,667 |
| Activated Protein C (APC) | >10,000 | >16,667 |
Data sourced from Hillisch A, et al. J Med Chem. 2020.
The data clearly indicates that this compound is highly selective for thrombin, with IC50 values for other tested serine proteases being over 16,000-fold higher. This high degree of selectivity is a crucial attribute for a therapeutic anticoagulant, as it minimizes the potential for off-target interactions and associated side effects.
Experimental Protocols
The following is a detailed methodology for the in vitro enzyme inhibition assays used to determine the selectivity profile of this compound.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of this compound against thrombin and other serine proteases was assessed by measuring the residual enzymatic activity after incubation with the inhibitor. The assays were performed in 96-well microtiter plates.
-
Enzymes and Substrates:
-
Thrombin: Human α-thrombin with the chromogenic substrate Chromogenix S-2238.
-
Factor Xa: Human Factor Xa with the chromogenic substrate Pefachrome FXa.
-
Trypsin: Bovine Trypsin with the chromogenic substrate Chromogenix S-2222.
-
Plasmin: Human Plasmin with the chromogenic substrate Pefachrome PL.
-
Activated Protein C (APC): Human Activated Protein C with the chromogenic substrate Pefachrome APC.
-
-
Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing NaCl (e.g., 150 mM) and a carrier protein (e.g., 0.1% BSA).
-
Procedure:
-
A solution of the respective serine protease was incubated with varying concentrations of this compound in the assay buffer.
-
The reaction was initiated by the addition of the corresponding chromogenic substrate.
-
The change in absorbance over time, resulting from the enzymatic cleavage of the substrate, was monitored using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The rate of the enzymatic reaction was determined from the linear portion of the absorbance versus time curve.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
-
Visualizing the Coagulation Cascade and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: Simplified diagram of the coagulation cascade highlighting the central role of Thrombin and the inhibitory action of this compound.
Caption: Workflow for the in vitro serine protease inhibition assay used to determine the IC50 values of this compound.
Confirming Target Engagement of BAY 3713372: A Comparative Guide for Researchers
For researchers in oncology and drug development, confirming that a therapeutic agent effectively engages its intended target within cells and tissues is a critical step. This guide provides a comparative overview of methods to confirm the target engagement of BAY 3713372, a potent and selective MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, in both cellular and tissue contexts. We present supporting experimental data for BAY 3713372 and its alternatives, detailed experimental protocols, and visualizations to elucidate key pathways and workflows.
BAY 3713372 is an investigational oral inhibitor of PRMT5, developed for the treatment of solid tumors harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2][3] This deletion leads to the accumulation of methylthioadenosine (MTA), which then forms a complex with PRMT5.[4] BAY 3713372 selectively binds to this PRMT5-MTA complex, inhibiting its enzymatic activity and showing promise for targeted cancer therapy while sparing healthy tissues.[2][4]
Comparative Analysis of Preclinical Data
Recent preclinical data, presented at the American Association for Cancer Research (AACR) Annual Meeting 2024, highlights the potency and selectivity of BAY 3713372 (formerly PH020-2) in comparison to other PRMT5 inhibitors.[5][6]
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Selectivity (MTAP+/+ vs. MTAP-/-) | Reference |
| BAY 3713372 (PH020-2) | PRMT5-MTA | SDMA Inhibition | HCT116 MTAP-/- | 0.31 | >955x | [5][6] |
| SDMA Inhibition | HCT116 MTAP+/+ | 296.2 | [5][6] | |||
| Proliferation | HCT116 MTAP-/- | 5.9 | 234x | [5][6] | ||
| Proliferation | HCT116 MTAP+/+ | 1381 | [5][6] | |||
| Proliferation | CD34+ HSCs | 807.1 | [5][6] | |||
| MRTX1719 | PRMT5-MTA | Proliferation | HCT116 MTAP-/- | 8.38 | 118x | [5][6] |
| Proliferation | CD34+ HSCs | 481.9 | [5][6] | |||
| TNG908 | PRMT5-MTA | Proliferation | HCT116 MTAP-/- | 52.75 | 28x | [5][6] |
Table 1: Comparative in vitro activity of BAY 3713372 and other PRMT5 inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for BAY 3713372 and its competitors in isogenic cell lines with and without MTAP deletion, as well as in human hematopoietic stem cells (HSCs).
In addition to its potent and selective in vitro activity, BAY 3713372 has demonstrated excellent brain penetration in preclinical rat models, with a brain-to-plasma concentration ratio (Kp) of 0.67.[5][6] In vivo studies using cell-derived xenograft (CDX) models of MTAP-deleted cancers (H838, H2170, and Hup-T4) showed that BAY 3713372 potently inhibited tumor growth at a dose of 25 mg/kg administered twice daily, with tumor regression observed at higher doses.[5][6]
Experimental Protocols for Target Engagement
To confirm the engagement of BAY 3713372 with PRMT5 in cells and tissues, several key experiments can be performed.
Western Blot for Symmetric Dimethylarginine (SDMA)
Principle: PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on substrate proteins. Inhibition of PRMT5 leads to a global reduction in SDMA levels, which can be detected by Western blot. This serves as a robust pharmacodynamic biomarker for target engagement.
Protocol:
-
Cell Culture and Treatment: Plate MTAP-deleted and wild-type cancer cells and treat with varying concentrations of BAY 3713372 or vehicle control for a specified time (e.g., 24-72 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against SDMA (e.g., Cell Signaling Technology #13222) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence using an appropriate imaging system.
-
Normalize SDMA signal to a loading control like β-actin or GAPDH.[7][8][9]
-
Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a ligand, such as BAY 3713372, to its target protein, PRMT5, can increase the protein's thermal stability. CETSA measures this change in thermal stability to confirm direct target engagement in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells with BAY 3713372 or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures for a fixed time (e.g., 3 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the amount of soluble PRMT5 in each sample by Western blot or other quantitative methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of BAY 3713372 indicates target engagement.[10][11][12]
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to determine if BAY 3713372 disrupts the interaction between PRMT5 and its binding partners. For MTA-cooperative inhibitors, one could assess the interaction of PRMT5 with other components of the methylosome.
Protocol:
-
Cell Lysis: Lyse cells treated with BAY 3713372 or vehicle control in a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for PRMT5.
-
Add protein A/G beads to pull down the PRMT5-antibody complex.
-
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection:
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against PRMT5 and its potential interacting partners. A change in the amount of a co-precipitated protein in the presence of BAY 3713372 would indicate an effect on the protein-protein interaction.[13][14][15][16]
-
Visualizing Pathways and Workflows
To better understand the context of BAY 3713372's mechanism and the methods to confirm its target engagement, the following diagrams are provided.
Caption: Mechanism of action of BAY 3713372 in MTAP-deleted cancer cells.
Caption: Experimental workflow for confirming BAY 3713372 target engagement.
References
- 1. Puhe BioPharma and Bayer Enter into Global License Agreement for Clinical Phase I PRMT5 Inhibitor - Company News - Puhe BioPharma [en.puhebiopharma.com]
- 2. Bayer and Puhe BioPharma enter into global license agreement for clinical phase I PRMT5 inhibitor [bayer.com]
- 3. BAY 3713372 for Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. Bayer and Puhe BioPharma sign global license for PRMT5 inhibitor in Phase I trials [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of BAY 3713372 in the Landscape of Novel PRMT5 Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The development of targeted therapies for cancers with specific genetic alterations represents a significant advancement in oncology. One such promising target is Protein Arginine Methyltransferase 5 (PRMT5), particularly in tumors with Methylthioadenosine Phosphorylase (MTAP) deletion. BAY 3713372, a novel, second-generation PRMT5 inhibitor from Bayer, is currently in early-stage clinical development. This guide provides a comparative overview of the safety profile of BAY 3713372 relative to its key competitors, based on publicly available preclinical and clinical data.
The Landscape of PRMT5 Inhibition in MTAP-Deleted Cancers
MTAP deletion, which occurs in approximately 10-15% of all cancers, leads to the accumulation of methylthioadenosine (MTA). This metabolic alteration creates a specific vulnerability in cancer cells, making them highly dependent on PRMT5 activity for survival. Second-generation PRMT5 inhibitors are designed to selectively target the PRMT5-MTA complex, thus sparing normal cells and offering a potentially wider therapeutic window compared to first-generation inhibitors.
The primary competitors for BAY 3713372 in this class include AstraZeneca's AZD3470, Bristol Myers Squibb's BMS-986504 (formerly MRTX1719), Amgen's AMG 193, and Ideaya Biosciences' IDE892. All are in various stages of clinical development, with a focus on establishing safety and efficacy in patient populations with MTAP-deleted solid tumors.
Comparative Safety Profile Overview
As BAY 3713372 is currently in a Phase 1/2 first-in-human clinical trial, detailed quantitative safety data is not yet publicly available. The primary objective of this ongoing trial is to evaluate the safety, tolerability, and determine the maximum tolerated dose of BAY 3713372.[1][2] The study will assess the frequency and severity of adverse events (AEs) and dose-limiting toxicities (DLTs).
In contrast, some safety information has been reported for its competitors from their early-phase clinical studies. This allows for a preliminary comparison of the emerging safety profiles of these novel agents.
Table 1: Summary of Publicly Available Safety Data for Second-Generation PRMT5 Inhibitors
| Compound | Developer | Development Phase | Reported Adverse Events (AEs) | Dose-Limiting Toxicities (DLTs) | Key Safety Notes |
| BAY 3713372 | Bayer | Phase 1/2 | Data not yet publicly available. The ongoing trial is designed to assess the safety profile. | Data not yet publicly available. | Preclinical studies suggest brain penetration capabilities.[3][4] |
| AZD3470 | AstraZeneca | Phase 1/2 | Limited public data. Ongoing trials are evaluating safety and tolerability.[5][6][7][8] | No safety signals reported from the ongoing trial as of the latest updates.[9] | Being evaluated as monotherapy and in combination with other anti-cancer agents.[8] |
| BMS-986504 (MRTX1719) | Bristol Myers Squibb | Phase 2/3 | Favorable safety profile with most treatment-related AEs being Grade 1 or 2.[10][11] Hematologic toxicities (anemia, neutropenia, thrombocytopenia) were reported as manageable.[10][11] | Well-tolerated with no dose-limiting toxicities observed in preclinical studies associated with first-generation inhibitors.[12] | Preclinical data showed minimal effects on hematopoietic cells.[13][14][15] |
| AMG 193 | Amgen | Phase 1/2 | Most common treatment-related AEs were nausea, fatigue, and vomiting, particularly at higher doses.[16] | Gastrointestinal toxicities were noted at higher dose levels.[16] | Preclinical studies demonstrated it was well-tolerated with no impact on normal hematopoietic cell lineages.[17][18] Did not cause significant neutropenia or thrombocytopenia, issues associated with first-generation PRMT5 inhibitors.[16] |
| IDE892 | Ideaya Biosciences | Preclinical (IND submitted) | Preclinical data suggests a favorable safety profile. | Data not yet available. | IND has been submitted for a Phase 1 trial.[19][20][21] Preclinical models showed selective antiproliferative activity against MTAP-deleted tumors.[22][23] |
Experimental Methodologies and Protocols
Detailed experimental protocols for the clinical trials of BAY 3713372 are outlined in the trial registration. For preclinical safety and toxicology studies, standardized protocols guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA) are typically followed.
General Protocol for a First-in-Human Phase 1 Oncology Trial
A first-in-human, open-label, dose-escalation study is the standard approach for evaluating the safety of a new oncology drug like BAY 3713372.
Objectives:
-
To assess the safety and tolerability of escalating doses.
-
To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).
-
To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
-
To obtain preliminary evidence of anti-tumor activity.
Methodology:
-
Patient Population: Patients with advanced, metastatic, or unresectable solid tumors with confirmed MTAP deletion who have exhausted standard therapeutic options.
-
Study Design: A dose-escalation phase followed by a dose-expansion phase. The dose-escalation phase typically follows a 3+3 design, where cohorts of 3-6 patients receive escalating doses of the investigational drug.
-
Safety Monitoring: Patients are closely monitored for Adverse Events (AEs) and Dose-Limiting Toxicities (DLTs). This includes regular physical examinations, vital sign measurements, electrocardiograms (ECGs), and comprehensive laboratory tests (hematology, clinical chemistry, urinalysis).
-
Pharmacokinetics: Blood samples are collected at multiple time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics: Biomarkers are often used to assess the biological effect of the drug on its target. For PRMT5 inhibitors, this may include measuring levels of symmetric dimethylarginine (SDMA) in plasma or tumor tissue.
-
Tumor Assessment: Tumor responses are evaluated periodically using imaging techniques such as CT or MRI, based on Response Evaluation Criteria in Solid Tumors (RECIST).
Standard Preclinical Safety and Toxicology Studies for Oncology Drugs
Prior to human trials, a comprehensive preclinical safety evaluation is conducted in accordance with regulatory guidelines.
Core Battery of Preclinical Safety Studies:
-
Safety Pharmacology: Studies to evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.[24][25]
-
Toxicology Studies:
-
Single-Dose Toxicity: To determine the acute toxicity and identify potential target organs.
-
Repeat-Dose Toxicity: To evaluate the toxicological profile following repeated administration over a defined period in at least two species (one rodent, one non-rodent).[24]
-
-
Genotoxicity: A battery of tests to assess the potential of the drug to induce mutations or chromosomal damage.[26]
-
Carcinogenicity: Long-term studies to evaluate the tumorigenic potential of the drug. These are not always required for cytotoxic oncology drugs intended for patients with advanced cancer.[27]
-
Reproductive and Developmental Toxicology: To assess the potential effects on fertility and embryonic-fetal development.
-
Local Tolerance: To evaluate the effects of the drug at the site of administration.
Visualizing Key Pathways and Workflows
Signaling Pathway of MTA-Cooperative PRMT5 Inhibition
The following diagram illustrates the mechanism of action of second-generation PRMT5 inhibitors in MTAP-deleted cancer cells.
Caption: Mechanism of MTA-cooperative PRMT5 inhibition in MTAP-deleted cancer cells.
Experimental Workflow for Preclinical Safety Assessment
This diagram outlines a typical workflow for the preclinical safety evaluation of a novel oncology drug candidate.
Caption: General workflow for preclinical safety assessment of an oncology drug candidate.
Logical Relationship of Safety Evaluation in Clinical Trials
The following diagram illustrates the logical progression of safety and efficacy evaluation in the clinical development of a new drug.
Caption: Logical progression of safety and efficacy evaluation in clinical trials.
Conclusion
BAY 3713372 is a promising second-generation PRMT5 inhibitor with a selective mechanism of action that holds the potential for a favorable safety profile. While clinical data are still emerging, the preclinical rationale and the safety profiles of its competitors suggest that this class of drugs may offer a significant improvement over first-generation PRMT5 inhibitors, particularly concerning hematologic toxicities. The ongoing Phase 1/2 trial of BAY 3713372 will be crucial in defining its safety and tolerability and establishing its position in the competitive landscape of treatments for MTAP-deleted cancers. Researchers and drug development professionals should continue to monitor the outputs of this and competing trials to fully assess the therapeutic potential of this innovative class of oncology drugs.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A First-in-human Study to Learn How Safe BAY 3713372 is and How it Works in Participants With MTAP-deleted Solid Tumors [ctv.veeva.com]
- 3. Puhe BioPharma and Bayer Enter into Global License Agreement for Clinical Phase I PRMT5 Inhibitor - Company News - Puhe BioPharma [en.puhebiopharma.com]
- 4. Bayer and Puhe BioPharma sign global license for PRMT5 inhibitor in Phase I trials [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. PRIMROSE: A Modular Phase I/IIa, Multi-centre, Dose Escalation, and Expansion Study of AZD3470, a MTA Cooperative PRMT5 Inhibitor, as Monotherapy and in Combination With Anticancer Agents in Patients With Advanced/Metastatic Solid Tumours That Are MTAP Deficient | Clinical Trials at Yale [medicine.yale.edu]
- 7. AZD3470 for Advanced Solid Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. PRIMROSE: A Modular Phase I/IIa, Multi-centre, Dose Escalation, and Expansion Study of AZD3470, a MTA Cooperative PRMT5 Inhibitor, as Monotherapy and in Combination With Anticancer Agents in Patients With Advanced/Metastatic Solid Tumours That Are MTAP Deficient | Clinical Trials | Yale Medicine [yalemedicine.org]
- 9. The Phase I/II PRIMAVERA study evaluating AZD3470 in R/R hematological malignancies | VJHemOnc [vjhemonc.com]
- 10. bioengineer.org [bioengineer.org]
- 11. BMS-986504 Demonstrates Durable Responses in MTAP-Deleted NSCLC, Including EGFR and ALK-Positive Tumors | IASLC [iaslc.org]
- 12. Cancer Discovery Publishes Preclinical and Initial Clinical Data for MRTX1719 to Treat MTAP-Deleted Cancers through Novel Approach to MTA-Cooperative PRMT5 Inhibition [prnewswire.com]
- 13. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacr.org [aacr.org]
- 17. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. IDEAYA Biosciences Announces IND Submission for IDE892, a Potential Best-In-Class PRMT5 Inhibitor for MTAP-Deletion Solid Tumors [prnewswire.com]
- 20. trial.medpath.com [trial.medpath.com]
- 21. IDEAYA Biosciences Announces Development Candidate Nomination of IDE892, a Potential Best-in-Class MTA-cooperative PRMT5 Inhibitor [prnewswire.com]
- 22. IDEAYA Demonstrates Preclinical Success with PRMT5 Inhibitor IDE892 [biopharmatrend.com]
- 23. ir.ideayabio.com [ir.ideayabio.com]
- 24. fda.gov [fda.gov]
- 25. afmps.be [afmps.be]
- 26. altasciences.com [altasciences.com]
- 27. researchgate.net [researchgate.net]
PRMT5 Inhibitors in Clinical Trials: A Comparative Review
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeted treatments that exploit specific vulnerabilities of cancer cells. One such promising target is Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction.[1][2][3] Dysregulation of PRMT5 activity is implicated in the development and progression of numerous cancers, making it an attractive target for therapeutic intervention.[1][3][4] This guide provides a comparative overview of PRMT5 inhibitors currently under investigation in clinical trials, with a focus on their performance, supporting experimental data, and mechanisms of action.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5] This post-translational modification can impact protein function and gene expression. PRMT5 inhibitors are small molecules designed to block the enzymatic activity of the PRMT5/MEP50 complex.[5] They can be broadly categorized based on their mechanism of action:
-
S-adenosylmethionine (SAM)-competitive inhibitors: These inhibitors compete with the methyl donor SAM for binding to the active site of PRMT5, thereby preventing the transfer of a methyl group to its substrates.[3][5]
-
MTA-cooperative inhibitors: This newer class of inhibitors preferentially binds to the PRMT5 complex in the presence of methylthioadenosine (MTA), a metabolite that accumulates in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[6] This provides a therapeutic window by selectively targeting cancer cells with MTAP deletions while sparing normal cells.[6][7]
The inhibition of PRMT5 leads to a global reduction in symmetric dimethylarginine (SDMA) levels, which serves as a key pharmacodynamic biomarker for target engagement.[5][8][9][10]
PRMT5 Signaling Pathway
PRMT5 exerts its influence on cancer cells through multiple signaling pathways. It can regulate the expression of genes involved in cell proliferation, survival, and differentiation.[1][11] Key pathways influenced by PRMT5 include the ERK1/2 and PI3K/AKT pathways.[11][12][13] By methylating various substrates, PRMT5 can modulate the activity of critical signaling proteins and transcription factors, ultimately impacting tumor growth and survival.[1][2]
Caption: The PRMT5 signaling pathway and points of therapeutic intervention.
Clinical Trial Data Comparison
The following tables summarize the available clinical trial data for several PRMT5 inhibitors. It is important to note that these are primarily from early-phase trials, and further investigation is ongoing.
Efficacy Data
| Inhibitor (Trial ID) | Cancer Type(s) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Duration of Response (DOR) | Progression-Free Survival (PFS) |
| PRT811 (NCT04089449) | Recurrent High-Grade Glioma | 5.3% | 1 patient (evolved from PR)[14] | 1 patient (unconfirmed)[15] | 28.9%[15] | CR: 31.0 months (ongoing) & 7.5 months[16] | 6-month PFS (IDH+): 45.0%[15] |
| Uveal Melanoma (Splicing Mutation+) | 10.0%[16] | - | 1 patient[16] | 4 patients[17] | 10.0 months[16] | - | |
| JNJ-64619178 (NCT03573310) | Advanced Solid Tumors & NHL | 5.6% (5/90 patients)[18] | - | - | - | - | - |
| Adenoid Cystic Carcinoma (ACC) | 11.5% (3/26 patients)[18] | - | - | - | - | Median: 19.1 months[18] | |
| PF-06939999 (NCT03854227) | Advanced/Metastatic Solid Tumors | - | - | 3 patients (HNSCC, NSCLC)[9] | 19 patients (43.2%)[9] | - | - |
| AMG 193 (NCT05094336) | MTAP-null Solid Tumors | - | - | 5 patients with PRs[19] | 14 patients[7] | PRs ongoing at 140-275 days[7] | - |
| MRTX1719 (NCT05245500) | MTAP-deleted Solid Tumors | - | - | 6 confirmed objective responses[20] | - | - | - |
| LNP7457 (Phase 1a) | Advanced/Metastatic Solid Tumors | Preliminary efficacy observed[21] | - | - | 8 patients (66.7%) with stable disease[21] | - | - |
Safety and Tolerability Data
| Inhibitor | Dose-Limiting Toxicities (DLTs) | Most Common Treatment-Related Adverse Events (TRAEs) (any grade) |
| PRT811 | - | Nausea (49.2%), Vomiting (39.3%), Fatigue (27.9%), Thrombocytopenia (14.8%)[17] |
| JNJ-64619178 | Thrombocytopenia[18][22] | Neutropenia (62.5%), Thrombocytopenia (58.3%) in LR-MDS patients[23] |
| PF-06939999 | Thrombocytopenia, Anemia, Neutropenia[8][9][10] | Anemia (43%), Thrombocytopenia (32%), Dysgeusia (29%), Nausea (29%)[8] |
| AMG 193 | No bone marrow toxicity reported[7] | Not specified in detail |
| MRTX1719 | No DLTs observed up to 400mg QD[20] | Well-tolerated[20] |
| LNP7457 | - | Generally safe and well-tolerated[7][24][25][26][27] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are overviews of key assays used in the preclinical and clinical evaluation of PRMT5 inhibitors.
Biochemical PRMT5 Enzymatic Assay
This assay is fundamental to determining the potency of a PRMT5 inhibitor.
-
Principle: The assay quantifies the transfer of a methyl group from SAM to a substrate, typically a histone peptide (e.g., Histone H4).[28] The inhibition of this reaction by the test compound is measured.
-
General Procedure:
-
A recombinant human PRMT5/MEP50 complex is incubated with a substrate peptide and the test inhibitor at various concentrations.[28]
-
The enzymatic reaction is initiated by the addition of SAM.[28]
-
After a defined incubation period, the reaction is stopped.
-
The amount of methylated product or the byproduct S-adenosylhomocysteine (SAH) is quantified using a detection reagent and a microplate reader.[28]
-
The IC50 value, the concentration of the inhibitor required to reduce PRMT5 activity by 50%, is then calculated.[28]
-
Caption: A generalized workflow for a biochemical PRMT5 enzymatic assay.
Cell Viability Assay
These assays determine the effect of a PRMT5 inhibitor on the proliferation and survival of cancer cells.
-
Principle: Cancer cells are treated with the inhibitor, and cell viability is measured using various methods, such as the MTT assay, which measures metabolic activity.
-
General Procedure:
-
Cancer cells are seeded in a multi-well plate and allowed to adhere.[5]
-
The cells are then treated with serial dilutions of the PRMT5 inhibitor.[5]
-
After a set incubation period (e.g., 72 hours), a reagent such as MTT is added.
-
The absorbance is measured, which correlates with the number of viable cells.
-
The EC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined.
-
Pharmacodynamic (PD) Biomarker Analysis
-
Principle: To confirm target engagement in patients, the levels of symmetric dimethylarginine (SDMA), the product of PRMT5's enzymatic activity, are measured in plasma or tumor tissue.[8][9][10]
-
General Procedure (Western Blot):
-
Protein is extracted from patient samples (e.g., peripheral blood mononuclear cells or tumor biopsies).
-
The proteins are separated by size using SDS-PAGE and transferred to a membrane.[5]
-
The membrane is probed with a primary antibody specific for SDMA, followed by a secondary antibody.[5]
-
The protein bands are visualized and quantified to assess the change in SDMA levels following treatment.[5]
-
Conclusion
PRMT5 inhibitors represent a promising new class of targeted therapies with the potential to address significant unmet needs in oncology. Early clinical data have demonstrated manageable safety profiles and encouraging signs of anti-tumor activity across a range of solid and hematologic malignancies.[29] The development of MTA-cooperative inhibitors marks a significant advancement, offering the potential for enhanced tumor selectivity and an improved therapeutic index. As ongoing clinical trials mature, a clearer picture of the efficacy and optimal use of these agents will emerge, paving the way for their potential integration into the standard of care for patients with specific molecularly defined cancers. Further research is warranted to identify predictive biomarkers to better select patients who are most likely to benefit from PRMT5 inhibition.[10]
References
- 1. PRMT5 function and targeting in cancer [cell-stress.com]
- 2. mdpi.com [mdpi.com]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ascopubs.org [ascopubs.org]
- 7. expresspharma.in [expresspharma.in]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. A phase I study to evaluate the safety, pharmacokinetics, and pharmacodynamics of PF-06939999 (PRMT5 inhibitor) in patients with selected advanced or metastatic tumors with high incidence of splicing factor gene mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Study of PRT811 in Participants With Advanced Solid Tumors, CNS Lymphoma and Gliomas [clin.larvol.com]
- 15. targetedonc.com [targetedonc.com]
- 16. onclive.com [onclive.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Collection - Data from Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 19. onclive.com [onclive.com]
- 20. Phase 1 Study of MRTX1719 in Solid Tumors With MTAP Deletion [clin.larvol.com]
- 21. Facebook [cancer.gov]
- 22. onclive.com [onclive.com]
- 23. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. trial.medpath.com [trial.medpath.com]
- 25. lupin.com [lupin.com]
- 26. Lupin Announces Presentation of Phase 1 Data on LNP7457 (PRMT5 inhibitor) at the American Society of Clinical Oncology - Annual Meeting 2025 [prnewswire.com]
- 27. Lupin to present phase 1 data on LNP7457, a PRMT5 inhibitor at American Society of Clinical Oncology 2025 [pharmabiz.com]
- 28. benchchem.com [benchchem.com]
- 29. clinicaltrials.eu [clinicaltrials.eu]
Safety Operating Guide
Navigating the Disposal of BAY 1217224: A Guide for Laboratory Professionals
Absence of specific disposal protocols for BAY 1217224 necessitates consultation with institutional safety bodies for procedural guidance. While a direct Safety Data Sheet (SDS) detailing the explicit disposal procedures for this compound is not publicly available, established best practices for the handling and disposal of research chemicals provide a framework for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals must adhere to a structured waste management process, beginning with a thorough hazard assessment and culminating in compliant disposal through their institution's Environmental Health and Safety (EHS) office.
General Procedures for Laboratory Chemical Disposal
In the absence of specific manufacturer guidelines for this compound, a cautious and compliant approach involves treating the compound as potentially hazardous. The following step-by-step procedures outline a general workflow for the disposal of laboratory chemical waste and should be executed in strict accordance with your institution's EHS protocols.
1. Waste Identification and Characterization:
-
Identify the Compound: Clearly label all containers with the full chemical name: this compound.
-
Determine Potential Hazards: Although a specific SDS is unavailable, this compound is a thrombin inhibitor intended for research use.[1] In the absence of detailed toxicological and ecotoxicological data, it is prudent to handle it as a compound with potential biological and chemical hazards.
-
Consult Institutional EHS: Before proceeding, contact your institution's EHS office. They are the definitive resource for classifying the waste and providing specific disposal instructions.
2. Segregation of Waste Streams:
-
Solid Waste: Collect solid forms of this compound, such as powders, in a dedicated, sealed, and clearly labeled waste container. Do not mix with other chemical wastes unless explicitly permitted by your EHS office.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container. The container must be compatible with the solvents used.
-
Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container.[2][3]
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be disposed of as solid chemical waste in accordance with institutional guidelines.
3. Container Management and Labeling:
-
Proper Containers: Use only EHS-approved containers for waste collection.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity. The date of accumulation should also be noted.
4. Storage of Waste:
-
Designated Area: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.
5. Scheduling Waste Pickup:
-
Contact EHS: Once your waste container is ready for disposal, follow your institution's procedure for scheduling a hazardous waste pickup with the EHS department.
Quantitative Data and Experimental Protocols
Due to the lack of a publicly available, comprehensive Safety Data Sheet for this compound, quantitative data regarding disposal parameters (e.g., permissible concentrations for drain disposal, specific inactivation data) and detailed experimental protocols for its neutralization or degradation are not available. This information must be obtained from your institution's Environmental Health and Safety office, which can perform a hazard assessment to determine the appropriate disposal route and any necessary pre-treatment steps.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized decision-making workflow for the proper disposal of a laboratory chemical for which specific disposal information is not immediately available.
References
Personal protective equipment for handling BAY 1217224
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of BAY 1217224, a potent, orally bioavailable direct thrombin inhibitor developed for research purposes.[1] Given the absence of a publicly available Safety Data Sheet (SDS), this guide is based on the known pharmacology of direct thrombin inhibitors and established safety protocols for handling potent research compounds. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Core Safety Principles
As a direct thrombin inhibitor, this compound is designed to interfere with the blood clotting cascade.[2][3] Therefore, the primary pharmacological risk is anticoagulation, which can lead to an increased risk of bleeding.[4] In a laboratory setting, the toxicological properties of novel compounds like this compound are often not fully characterized. Consequently, it is imperative to treat this compound as potentially hazardous upon inhalation, ingestion, or skin contact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most direct barrier between the researcher and the chemical. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Solid Form) | - Disposable lab coat with long sleeves and tight cuffs- Double gloves (e.g., nitrile)- Safety glasses with side shields or chemical splash goggles- A properly fitted N95 respirator or higher | High risk of generating and inhaling fine particles. |
| Solution Preparation | - Disposable lab coat- Nitrile gloves- Safety glasses with side shields or chemical splash goggles | Potential for splashes and spills. |
| In Vitro / In Vivo Dosing | - Lab coat- Appropriate chemical-resistant gloves- Safety glasses | To prevent accidental skin and eye exposure. |
Experimental Workflow and Safety Procedures
The following diagram outlines a standard workflow for handling this compound in a laboratory setting, incorporating essential safety checkpoints.
Operational and Disposal Plans
Spill Management:
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Wear appropriate PPE, including a respirator, and gently sweep the material into a designated hazardous waste container. Clean the spill area with a suitable detergent and water.
-
Major Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department. Prevent entry into the area until it has been deemed safe by trained personnel.
Waste Disposal: All materials contaminated with this compound, including disposable PPE, pipette tips, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Labeling: Affix a hazardous waste label to each container, clearly identifying the contents as "this compound Waste" and including the date.
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's EHS department.
Occupational Exposure Limits for Anticoagulants
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for warfarin (B611796), another oral anticoagulant, can serve as a conservative reference point. It is crucial to handle this compound with the goal of minimizing any level of exposure.
| Compound | Issuing Organization | Time-Weighted Average (TWA) |
| Warfarin | ACGIH, NIOSH | 0.1 mg/m³ |
ACGIH: American Conference of Governmental Industrial Hygienists; NIOSH: National Institute for Occupational Safety and Health.[5][6]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Given that this compound is a direct thrombin inhibitor, in the event of significant exposure, there may be an increased risk of bleeding.[4] Inform medical personnel of the nature of the compound. While some oral anticoagulants have reversal agents, it is unknown if one would be effective for this compound.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Establishment of occupational exposure limit for warfarin in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. besjournal.com [besjournal.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
